molecular formula C73H127N35O16S2 B15566815 Cys(Npys)-TAT (47-57)

Cys(Npys)-TAT (47-57)

Cat. No.: B15566815
M. Wt: 1815.2 g/mol
InChI Key: VYEOQPJTAOTUSC-RZGVDQIZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cys(Npys)-TAT (47-57) is a useful research compound. Its molecular formula is C73H127N35O16S2 and its molecular weight is 1815.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cys(Npys)-TAT (47-57) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cys(Npys)-TAT (47-57) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C73H127N35O16S2

Molecular Weight

1815.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-[(2-nitrophenyl)disulfanyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C73H127N35O16S2/c74-29-5-3-13-45(100-60(115)44(16-8-32-92-69(81)82)98-56(111)38-97-59(114)52(37-40-23-25-41(109)26-24-40)107-58(113)42(76)39-125-126-54-22-2-1-21-53(54)108(123)124)62(117)101-46(14-4-6-30-75)63(118)103-48(18-10-34-94-71(85)86)64(119)104-50(20-12-36-96-73(89)90)66(121)106-51(27-28-55(77)110)67(122)105-49(19-11-35-95-72(87)88)65(120)102-47(17-9-33-93-70(83)84)61(116)99-43(57(78)112)15-7-31-91-68(79)80/h1-2,21-26,42-52,109H,3-20,27-39,74-76H2,(H2,77,110)(H2,78,112)(H,97,114)(H,98,111)(H,99,116)(H,100,115)(H,101,117)(H,102,120)(H,103,118)(H,104,119)(H,105,122)(H,106,121)(H,107,113)(H4,79,80,91)(H4,81,82,92)(H4,83,84,93)(H4,85,86,94)(H4,87,88,95)(H4,89,90,96)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1

InChI Key

VYEOQPJTAOTUSC-RZGVDQIZSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Cellular Uptake Mechanism of Cys(Npys)-TAT(47-57)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The Cys(Npys)-TAT(47-57) peptide is a derivative of the well-characterized cell-penetrating peptide (CPP) derived from the HIV-1 transactivator of transcription (TAT) protein (residues 47-57). The core of its cellular uptake functionality resides in the arginine-rich TAT(47-57) sequence, YGRKKRRQRRR. The N-terminal Cys(Npys) modification, where Npys stands for 3-nitro-2-pyridinesulfenyl, serves primarily as a stable, activatable group for conjugation.[1][2] The Npys group facilitates the formation of a disulfide bond with a free thiol on a target molecule (e.g., protein, siRNA, nanoparticle), creating a CPP-cargo conjugate.[3][4][5] This guide focuses on the cellular uptake mechanisms dictated by the TAT(47-57) portion, as the Npys modification is not primarily involved in the translocation process itself but rather in the chemical linkage of cargo.

The cellular entry of the TAT peptide is a complex and multifaceted process that is not governed by a single pathway. Evidence points to at least two major, and at times concurrent, mechanisms: energy-dependent endocytosis and energy-independent direct translocation .[6][7] The prevalence of each pathway can depend on peptide concentration, temperature, cell type, and the nature of any conjugated cargo.

Core Uptake Mechanisms

The highly cationic nature of the TAT(47-57) peptide, due to its numerous arginine residues, is fundamental to its function.[8][9] The initial step in most uptake pathways is the electrostatic interaction between the positively charged peptide and negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans (HSPGs).[10][11] Following this initial binding, the peptide can enter the cell via several routes.

Energy-Dependent Endocytosis

A significant body of evidence demonstrates that TAT peptide internalization is an active, energy-dependent process.[10] This is supported by observations that uptake is inhibited at low temperatures (e.g., 4°C) and by metabolic inhibitors.[8][11] Several endocytic pathways have been implicated.

  • Macropinocytosis: This is a prominent pathway for TAT and its conjugates.[11][12] It is a form of fluid-phase endocytosis involving significant actin cytoskeleton rearrangement to form large, irregular vesicles (macropinosomes).[11][13] The process is often initiated by the interaction of the peptide with lipid rafts on the cell membrane.[13]

  • Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles and has been shown to partially contribute to the uptake of unconjugated TAT peptide.[10][12]

  • Caveolae-Mediated Endocytosis: The role of this pathway is less clear. While some studies suggest it is not essential for the uptake of unconjugated TAT peptide,[10] others have implicated it in the internalization of TAT-fusion proteins.[12]

The involvement of multiple endocytic pathways suggests that TAT can exploit different cellular machinery simultaneously to gain entry.[12]

Energy-Independent Direct Translocation

In addition to endocytosis, TAT peptides can cross the plasma membrane directly in an energy-independent fashion.[6][7] This mechanism is supported by uptake observed at 4°C, a condition that strongly suppresses endocytosis.[6][11] The proposed mechanism involves:

  • Strong Electrostatic Interaction: The peptide's positive charges interact strongly with the negative phosphate (B84403) groups of the lipid bilayer.[14]

  • Membrane Destabilization and Pore Formation: The insertion of the charged arginine side chains into the membrane nucleates the formation of a transient, water-filled pore.[14]

  • Translocation: The peptide then diffuses through this transient pore into the cytoplasm.[14]

This direct penetration results in a diffuse cytosolic and nuclear distribution, distinct from the punctate, vesicular pattern seen with endocytosis.[11]

Uptake_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Cys(Npys)-TAT(47-57) Membrane HSPG Binding Endocytosis Endocytosis (Energy-Dependent) Membrane->Endocytosis Pathway 1 Translocation Direct Translocation (Energy-Independent) Membrane->Translocation Pathway 2 Cytosol Cytosolic Release Endocytosis->Cytosol Endosomal Escape Translocation->Cytosol

Caption: High-level overview of the dual cellular uptake pathways for TAT peptides.

Quantitative Data on Cellular Uptake

Quantifying the uptake of TAT peptides has been approached using various biophysical techniques. The data highlight the distinct energetic requirements of the different entry routes.

ParameterValue (TAT Peptide)Value (Dextran - Macropinocytosis Control)ImplicationReference
Temperature Coefficient (Q10) 1.1 (at 4-15°C)2.2A Q10 value near 1 suggests a physical, temperature-independent process like direct translocation, whereas a value >2 indicates an active, metabolic process like endocytosis.[15]
Activation Energy (Ea) 4.45 Kcal/mole7.2 Kcal/moleThe lower activation energy for TAT uptake compared to a known endocytic probe further supports a less energy-dependent pathway or a mix of pathways.[15]
Uptake Ratio (Intracellular:Extracellular) ~15x higher than DextranBaselineDemonstrates the high efficiency of TAT peptide internalization compared to standard fluid-phase uptake.[15]

Experimental Protocols

The study of CPP uptake mechanisms relies on a combination of qualitative and quantitative methods. Below are detailed protocols for key experiments.

Protocol: Investigation of Uptake Pathways Using Chemical Inhibitors

This protocol uses chemical inhibitors to selectively block different endocytic pathways, allowing for the determination of their relative contribution to peptide uptake.

1. Cell Culture:

  • Plate cells (e.g., HeLa, CHO) in 24-well plates or on glass coverslips for microscopy and allow them to adhere overnight.

2. Pre-treatment with Inhibitors:

  • Prepare stock solutions of endocytosis inhibitors (e.g., 50 µM Chlorpromazine for clathrin-mediated, 5 µM Cytochalasin D for macropinocytosis, 25 µM Nystatin for caveolae-dependent).

  • Aspirate the culture medium and wash cells with PBS.

  • Add fresh, serum-free medium containing the desired inhibitor to each well.

  • Incubate cells for 30-60 minutes at 37°C. Include a no-inhibitor control.

3. Peptide Incubation:

  • Add fluorescently-labeled TAT peptide (e.g., FITC-TAT) directly to the inhibitor-containing medium at a final concentration of 1-10 µM.

  • Incubate for 1-2 hours at 37°C.

4. Washing and Analysis:

  • Aspirate the peptide solution and wash the cells 3 times with cold, acidic buffer (e.g., 0.2 M Glycine, 0.15 M NaCl, pH 3.0) to remove non-specifically bound surface peptide.

  • Wash 2 times with cold PBS.

  • For Microscopy: Fix the cells with 4% paraformaldehyde, mount the coverslips, and image using a confocal microscope.

  • For Quantification (FACS): Detach the cells using trypsin, resuspend in FACS buffer, and analyze the mean cellular fluorescence using a flow cytometer.[16]

5. Data Interpretation:

  • Compare the fluorescence intensity of inhibitor-treated cells to the control. A significant reduction in uptake in the presence of a specific inhibitor implicates that pathway in the peptide's internalization.

Inhibitor_Workflow cluster_analysis 6. Analysis A 1. Plate Cells B 2. Pre-incubate with Inhibitors (or Control) A->B C 3. Add Fluorescent TAT Peptide B->C D 4. Incubate at 37°C C->D E 5. Wash to Remove Surface-Bound Peptide D->E FACS Flow Cytometry (Quantitative) E->FACS Microscopy Confocal Microscopy (Qualitative) E->Microscopy Result 7. Compare Uptake vs. Control to Identify Pathways FACS->Result Microscopy->Result

Caption: Experimental workflow for identifying uptake pathways using chemical inhibitors.
Protocol: Quantification of Uptake by MALDI-TOF Mass Spectrometry

This method provides precise quantification of intact internalized peptide, distinguishing it from degraded fragments.[17]

1. Cell Culture and Peptide Incubation:

  • Grow cells to confluence in 6-well plates.

  • Incubate cells with a known concentration of the TAT peptide for a defined period (e.g., 1 hour).

  • Include a known amount of an internal standard peptide (a non-related peptide with a different mass) in the incubation medium.

2. Cell Lysis:

  • Wash cells extensively with cold PBS to remove extracellular peptide.

  • Lyse the cells using a suitable lysis buffer (e.g., water with 0.1% TFA).

  • Scrape the cells and collect the lysate.

3. Sample Preparation:

  • Centrifuge the lysate to pellet cell debris.

  • Desalt and concentrate the supernatant containing the internalized peptides using a C18 ZipTip.

  • Elute the peptides in a small volume of acetonitrile/water with 0.1% TFA.

4. MALDI-TOF Analysis:

  • Spot the eluted sample onto a MALDI plate with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).

  • Acquire the mass spectrum.

5. Quantification:

  • Identify the signal peaks corresponding to the intact TAT peptide and the internal standard.

  • Calculate the ratio of the peak intensities (TAT / Internal Standard).

  • Correlate this ratio to a standard curve to determine the absolute amount of internalized peptide.[17]

Visualizing the Endocytic Pathways

The endocytic routes available to the TAT peptide are complex and interconnected, beginning with its interaction at the cell surface.

Endocytosis_Pathways cluster_pathways Internalization Pathways Start TAT Peptide binds to Heparan Sulfate Proteoglycans Macropino Macropinocytosis (Actin Rearrangement) Start->Macropino Clathrin Clathrin-Mediated Endocytosis Start->Clathrin Caveolae Caveolae-Mediated Endocytosis Start->Caveolae Endosome Early Endosome Macropino->Endosome Clathrin->Endosome Caveolae->Endosome LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Maturation Escape Endosomal Escape (Cytosolic Delivery) Endosome->Escape LateEndosome->Escape Potential Escape

Caption: The convergence of different endocytic pathways utilized by TAT peptides.

Conclusion

The cellular uptake of Cys(Npys)-TAT(47-57) is a robust process driven by the arginine-rich TAT(47-57) sequence. It is not a single, simple mechanism but rather a sophisticated interplay of multiple pathways, including various forms of endocytosis and direct membrane translocation. This mechanistic diversity allows the peptide to efficiently enter a wide variety of cell types. For drug development professionals, understanding this complexity is critical. The choice of cargo conjugated to the peptide via the Cys(Npys) linker can influence the preferred uptake pathway, which in turn affects the ultimate intracellular fate, bioavailability, and efficacy of the therapeutic agent. Future research should focus on precisely quantifying the contribution of each pathway for specific peptide-cargo conjugates to enable more rational design of CPP-based delivery systems.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cys(Npys)-TAT(47-57)

This guide provides a comprehensive overview of the structure, function, and application of Cys(Npys)-TAT(47-57), a modified cell-penetrating peptide (CPP) crucial for intracellular cargo delivery. It includes detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and development.

Introduction

The trans-activating transcriptional activator (Tat) protein from HIV-1 is known for its remarkable ability to cross cellular membranes. A short, arginine-rich fragment of this protein, TAT(47-57), retains this potent cell-penetrating capability and has been extensively developed as a vector for delivering a wide array of cargo molecules—including proteins, nucleic acids, and nanoparticles—into cells.[1][2][3]

The Cys(Npys)-TAT(47-57) variant incorporates a key chemical modification: a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group.[4][5] This modification serves two primary purposes. First, the Npys group acts as a protecting group for the cysteine's reactive thiol. Second, and more importantly, it "activates" the thiol, making it highly susceptible to thiol-disulfide exchange. This allows for the efficient and specific conjugation of thiol-containing cargo molecules to the TAT peptide, forming a reducible disulfide bond.[6][7][8] This disulfide linkage is designed to be cleaved within the reducing environment of the cell cytoplasm, ensuring the release of the active cargo from its delivery vector.[9]

This document details the core structural and functional aspects of Cys(Npys)-TAT(47-57), presenting quantitative data, experimental methodologies, and visual workflows to facilitate its use in research and drug development.

Structure and Chemistry

Peptide Backbone: TAT(47-57)

The core peptide is an 11-amino-acid sequence derived from the HIV-1 Tat protein.

  • Sequence (Three-Letter Code): Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg

  • Sequence (One-Letter Code): YGRKKRRQRRR[10]

This sequence is characterized by a high density of basic residues (arginine and lysine), which imparts a strong positive charge at physiological pH. This cationic nature is fundamental to its initial interaction with the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans.[11][12]

Activating Group: Cys(Npys)

The N-terminus of the peptide is typically modified with a cysteine residue protected by a 3-nitro-2-pyridinesulfenyl (Npys) group.

  • Chemical Name: Cysteine(3-nitro-2-pyridinesulfenyl)

  • Function: The Npys group is an activating moiety. The sulfur atom in the Npys group is electron-deficient, making the Cys-S-Npys bond a good leaving group in the presence of a nucleophilic free thiol (R-SH), such as one on a cargo molecule.[6][13] This facilitates a rapid thiol-disulfide exchange reaction to form a stable Cys-S-S-R conjugate.[8]

  • Stability: The Npys group is stable to acidic conditions like trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF), which are commonly used in solid-phase peptide synthesis.[6][14] However, it is labile to reducing agents (e.g., thiols) and tertiary phosphines.[6][15]

Function and Mechanism of Action

The primary function of Cys(Npys)-TAT(47-57) is to act as a shuttle for delivering conjugated cargo across the cell membrane. This process involves several stages, from initial cell surface interaction to intracellular cargo release.

Cellular Uptake Pathways

The precise mechanism of TAT(47-57) internalization is a subject of ongoing research, with evidence supporting multiple pathways that may be cell-type and concentration-dependent.[2][16]

  • Direct Translocation: At certain concentrations, the peptide is believed to directly penetrate the lipid bilayer in an energy-independent manner. Proposed models include the formation of transient pores or the destabilization of the membrane.[16][17]

  • Endocytosis: The peptide can also be internalized via energy-dependent endocytotic pathways.[11] Initial electrostatic interactions with cell surface proteoglycans trigger uptake through:

    • Macropinocytosis: A form of receptor-independent endocytosis involving large-scale membrane ruffling.[2][16]

    • Clathrin-Mediated Endocytosis: Uptake via clathrin-coated pits.[2]

    • Caveolae-Mediated Endocytosis: Internalization through flask-shaped membrane invaginations called caveolae.[2]

Once internalized via endocytosis, the peptide-cargo conjugate is enclosed within endosomes. For the cargo to become biologically active, it must escape the endosome and reach the cytoplasm, a process that can be facilitated by the peptide.

Intracellular Cargo Release

The disulfide bond linking the cargo to the Cys-TAT peptide is designed for intracellular cleavage. The cytoplasm maintains a highly reducing environment due to the high concentration of glutathione (B108866) (GSH). Glutathione readily reduces the disulfide bond, releasing the free, unmodified cargo to interact with its intracellular target.

Quantitative Data

Quantitative analysis of CPPs is essential for understanding their efficiency and pharmacokinetics. Below is a summary of available data for TAT(47-57).

ParameterValue & UnitsModel SystemCitation
Blood-Brain Barrier Influx Rate (Kin)4.73 µl/(g × min)In Vivo (Mouse)[18]

Table 1: Pharmacokinetic data for TAT(47-57). This table summarizes the unidirectional influx rate of the peptide across the blood-brain barrier.

Experimental Protocols

This section provides detailed methodologies for the synthesis, cargo conjugation, and cellular uptake analysis of Cys(Npys)-TAT(47-57).

Synthesis of Cys(Npys)-TAT(47-57)

The peptide is synthesized using standard solid-phase peptide synthesis (SPPS), typically with Boc chemistry due to the instability of the Npys group to piperidine (B6355638) used in Fmoc chemistry.[14][19]

Protocol: Boc-based SPPS

  • Resin Preparation: Start with a suitable resin (e.g., MBHA resin for a C-terminal amide).

  • Amino Acid Coupling: Sequentially couple Boc-protected amino acids (Arg(Pbf), Gln(Trt), Lys(Boc), Gly, Tyr(tBu)) using a standard carbodiimide (B86325) activation method (e.g., HBTU/DIEA in DMF). Perform a ninhydrin (B49086) test to ensure complete coupling at each step.

  • Boc Deprotection: After each coupling, remove the N-terminal Boc group using 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • N-terminal Cys(Npys) Coupling: For the final coupling step, use Boc-Cys(Npys)-OH.[8] This step is critical as it introduces the activated cysteine at the N-terminus.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail, typically "high" hydrogen fluoride (HF) with scavengers like anisole. The Npys group is stable to this procedure.[6][8]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[20][21]

Cargo Conjugation via Thiol-Disulfide Exchange

This protocol describes the conjugation of a thiol-containing cargo molecule to the purified Cys(Npys)-TAT(47-57) peptide.

  • Reagent Preparation:

    • Dissolve Cys(Npys)-TAT(47-57) in an aqueous buffer (e.g., phosphate (B84403) or bicarbonate buffer). The reaction proceeds well over a wide pH range but is rapid at alkaline pH.[8]

    • Dissolve the thiol-containing cargo molecule in the same buffer. If the cargo is not water-soluble, a co-solvent like DMSO or DMF may be used.

  • Conjugation Reaction:

    • Mix the Cys(Npys)-TAT(47-57) peptide with a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the thiol-containing cargo.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by RP-HPLC. The conjugated product will have a different retention time than the starting materials.

    • Once the reaction is complete, purify the peptide-cargo conjugate by RP-HPLC to remove unreacted starting materials and the 3-nitro-2-thiopyridone byproduct.

  • Verification: Confirm the mass of the final conjugate using mass spectrometry.

Cellular Uptake Assay using Fluorescence Microscopy

This protocol provides a general method for visualizing the cellular uptake of a fluorescently labeled TAT-cargo conjugate. A common label is FAM (fluorescein).[4][22][23]

  • Cell Culture: Plate adherent cells (e.g., HeLa or CHO cells) onto glass-bottom dishes or chamber slides and culture until they reach 60-80% confluency.

  • Preparation of Conjugate: Prepare a stock solution of the fluorescently labeled TAT-cargo conjugate in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentration in serum-free cell culture medium.

  • Incubation:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Add the medium containing the conjugate to the cells.

    • Incubate for a specified time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

    • Control (for endocytosis inhibition): For mechanistic studies, pre-incubate cells with endocytosis inhibitors or perform the incubation at 4°C.[24]

  • Washing:

    • Remove the incubation medium and wash the cells three times with cold PBS to remove surface-bound conjugate.

    • An optional acid wash (e.g., glycine-HCl, pH 3.0) or heparin wash can be used to further strip away non-specifically bound cationic peptides from the cell surface.

  • Fixation and Staining (Optional):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash again with PBS.

    • If desired, counterstain the nuclei with a DNA stain like DAPI.

  • Imaging: Mount the slides with an anti-fade mounting medium and visualize the cells using a confocal laser scanning microscope. The fluorescent signal inside the cells indicates successful uptake.

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes related to Cys(Npys)-TAT(47-57).

G cluster_reactants Reactants cluster_product Products Peptide Cys(Npys)-TAT(47-57) Conjugate TAT-S-S-Cargo Conjugate Peptide->Conjugate Thiol-Disulfide Exchange Byproduct 3-Nitro-2-thiopyridone (Byproduct) Peptide->Byproduct Cargo Thiol-Containing Cargo (R-SH) Cargo->Conjugate G cluster_synthesis Synthesis & Purification cluster_conjugation Cargo Conjugation cluster_assay Biological Assay SPPS Solid-Phase Peptide Synthesis (Boc-Cys(Npys)-OH final step) Cleavage HF Cleavage from Resin SPPS->Cleavage PurifyPeptide RP-HPLC Purification Cleavage->PurifyPeptide VerifyPeptide Mass Spectrometry Verification PurifyPeptide->VerifyPeptide Conjugation Thiol-Disulfide Exchange with Cargo VerifyPeptide->Conjugation PurifyConj RP-HPLC Purification of Conjugate Conjugation->PurifyConj VerifyConj Mass Spectrometry Verification PurifyConj->VerifyConj Incubate Incubate Conjugate with Cells VerifyConj->Incubate Wash Wash to Remove Surface-Bound Peptide Incubate->Wash Analyze Analyze Uptake (e.g., Confocal Microscopy, FACS) Wash->Analyze G Extracellular Extracellular Space (TAT-S-S-Cargo) Membrane Plasma Membrane Extracellular->Membrane 1. Binding to Cell Surface (Proteoglycans) Endosome Endosome Membrane->Endosome 2a. Endocytosis (e.g., Macropinocytosis) Cytoplasm Cytoplasm Membrane->Cytoplasm 2b. Direct Translocation Endosome->Cytoplasm 3. Endosomal Escape CargoRelease Free Cargo (Active) Cytoplasm->CargoRelease 4. Disulfide Reduction (by Glutathione) PeptideRelease Free TAT Peptide Cytoplasm->PeptideRelease

References

Cys(Npys)-TAT(47-57): A Technical Guide to its Physicochemical Properties and Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cys(Npys)-TAT(47-57) is a chemically modified, cell-penetrating peptide (CPP) that has garnered significant interest in the field of drug delivery and biomedical research. Derived from the trans-activating transcriptional activator (TAT) protein of the Human Immunodeficiency Virus (HIV), the TAT(47-57) sequence is renowned for its ability to traverse cellular membranes and facilitate the intracellular delivery of various cargo molecules. The addition of a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group at the N-terminus provides a reactive site for site-specific conjugation to therapeutic agents, imaging probes, and other molecules of interest. This guide provides an in-depth overview of the physicochemical properties, synthesis, purification, characterization, and cellular uptake mechanisms of Cys(Npys)-TAT(47-57).

Physicochemical Properties

The fundamental physicochemical properties of Cys(Npys)-TAT(47-57) are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueReference(s)
Amino Acid Sequence C(Npys)-Y-G-R-K-K-R-R-Q-R-R-R[1]
Molecular Formula C70H125N35O16S2 (Calculated)
Molecular Weight Approximately 1661.99 Da (for the Cys-TAT(47-57) precursor)[1]
Purity (typical) >95% (as determined by HPLC)[1]
Solubility Soluble in ultrapure water (recommended concentration below 1 mg/ml)[1]
Appearance Lyophilized white powder[1]
Storage Conditions -20°C[1]

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Cys(Npys)-TAT(47-57) is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Boc-Cys(Npys)-OH

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator: DIPEA (N,N-Diisopropylethylamine) or DIEA

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail (e.g., Reagent R: 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with HATU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the TAT(47-57) sequence (R-R-R-Q-R-R-K-K-G-Y).

  • Cys(Npys) Coupling: For the final coupling step, use Boc-Cys(Npys)-OH. The Boc protecting group on the N-terminus is stable to the piperidine treatment used for Fmoc removal.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptidyl-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups. The use of a scavenger-containing cocktail like Reagent R is crucial for arginine-rich peptides to prevent side reactions.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

  • Collection and Drying: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Microwave-assisted SPPS can be employed to accelerate the coupling and deprotection steps, potentially improving synthesis efficiency.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of Solvent A.

  • Chromatography:

    • Equilibrate the C18 column with Solvent A.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of Solvent B. A typical gradient for a TAT peptide might be 5-60% Solvent B over 30-60 minutes. The exact gradient should be optimized based on the crude peptide profile.

    • Monitor the elution profile at a wavelength of 220 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the purified peptide.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

a. Mass Spectrometry:

  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Expected Result: The observed mass should correspond to the calculated theoretical mass of Cys(Npys)-TAT(47-57).

b. Analytical RP-HPLC:

  • Purpose: To determine the purity of the final peptide product.

  • Method: Perform analytical RP-HPLC using a similar gradient as in the purification step.

  • Expected Result: A single major peak, with the peak area representing the purity of the peptide (typically >95%).

c. Ellman's Test (for potential free thiol quantification):

  • Purpose: The Npys group is a protecting group for the cysteine thiol. If this group is intentionally or unintentionally removed to generate a free thiol for conjugation, Ellman's test can be used to quantify the free sulfhydryl content.

  • Reagents: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Procedure:

    • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

    • React a known concentration of the peptide solution with DTNB in the reaction buffer.

    • Measure the absorbance of the resulting yellow product (2-nitro-5-thiobenzoate) at 412 nm.

    • Calculate the concentration of free thiols in the peptide sample by comparing its absorbance to the standard curve.

Cellular Uptake and Signaling Pathways

The primary function of Cys(Npys)-TAT(47-57) is to act as a vector for intracellular delivery. It does not have a known intrinsic signaling function. Instead, its "pathway" is the mechanism by which it enters the cell. The cellular uptake of TAT(47-57) is a complex process that is not fully elucidated and appears to be dependent on the cargo, concentration, and cell type. The primary proposed mechanisms include:

  • Direct Translocation: At higher concentrations, the peptide is thought to directly penetrate the plasma membrane in an energy-independent manner. This process is driven by the electrostatic interactions between the positively charged arginine residues of the peptide and the negatively charged phospholipids (B1166683) of the cell membrane.

  • Endocytosis: At lower, more physiologically relevant concentrations, TAT(47-57) and its conjugates are primarily internalized through various energy-dependent endocytic pathways:

    • Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large vesicles (macropinosomes). It is often considered a major pathway for TAT peptide uptake.

    • Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles.

    • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

Once inside the cell, the peptide and its cargo must escape the endosomal vesicles to reach the cytoplasm and their target organelles. The exact mechanism of endosomal escape is also an area of active research.

Cellular Uptake of Cys(Npys)-TAT(47-57) cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytic Pathways (Energy-Dependent) peptide Cys(Npys)-TAT(47-57) direct_translocation Direct Translocation (Energy-Independent) peptide->direct_translocation High Concentration macropinocytosis Macropinocytosis peptide->macropinocytosis Low Concentration clathrin Clathrin-Mediated peptide->clathrin Low Concentration caveolae Caveolae-Mediated peptide->caveolae Low Concentration cytosolic_peptide Cytosolic Peptide direct_translocation->cytosolic_peptide endosome Endosome endosome->cytosolic_peptide Endosomal Escape macropinocytosis->endosome clathrin->endosome caveolae->endosome

Caption: Cellular uptake mechanisms of Cys(Npys)-TAT(47-57).

Conclusion

Cys(Npys)-TAT(47-57) is a valuable tool for researchers in drug development and molecular biology. Its well-defined physicochemical properties, combined with its robust cell-penetrating capabilities, make it an effective vector for the intracellular delivery of a wide range of molecules. The Npys modification provides a convenient handle for conjugation, further expanding its utility. Understanding the detailed protocols for its synthesis, purification, and characterization, as well as the complex mechanisms of its cellular uptake, is essential for its successful application in research and the development of novel therapeutic strategies.

References

An In-depth Technical Guide on the Interaction of Cys(Npys)-TAT (47-57) with Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cys(Npys)-TAT (47-57) peptide, a derivative of the HIV-1 trans-activator of transcription (TAT) protein, is a potent cell-penetrating peptide (CPP) widely utilized for the intracellular delivery of various cargo molecules. This technical guide provides a comprehensive overview of the core mechanisms governing its interaction with cell membranes, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. The inclusion of a 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine residue facilitates the stable and efficient conjugation of therapeutic and diagnostic agents, making this peptide a valuable tool in drug development. This document will delve into the biophysical interactions, proposed uptake mechanisms, and the experimental methodologies used to characterize this versatile delivery vector.

Introduction

Cell-penetrating peptides (CPPs) have emerged as a revolutionary platform for overcoming the barrier of the cell membrane, enabling the delivery of a wide array of macromolecules that would otherwise be impermeable. Among the most extensively studied CPPs is the TAT (47-57) peptide, with the sequence YGRKKRRQRRR[1][2]. This arginine-rich peptide has demonstrated the ability to translocate across the plasma membrane and facilitate the delivery of diverse cargoes, including proteins, peptides, antibodies, and liposomes[1][3].

The modification of TAT (47-57) with a cysteine residue protected by a 3-nitro-2-pyridinesulfenyl (Npys) group, forming Cys(Npys)-TAT (47-57), provides a strategic advantage for bioconjugation[4]. The Npys group activates the thiol of the cysteine, allowing for a rapid and specific reaction with a free thiol group on a cargo molecule, forming a stable disulfide bond[4][5][6]. This conjugate is designed to be stable in the extracellular environment but can be cleaved within the reducing environment of the cell, releasing the cargo[5]. This guide will explore the fundamental interactions of Cys(Npys)-TAT (47-57) with cell membranes, providing a detailed resource for researchers in the field.

Quantitative Data on TAT (47-57) and Cell Membrane Interactions

The interaction of TAT (47-57) with cell membranes has been quantified using various biophysical techniques. The following tables summarize key findings from the literature.

Table 1: Thermodynamic Parameters of TAT-PTD Binding to Lipid Vesicles

Lipid CompositionTechniqueBinding Affinity (Kapp) (M⁻¹)Enthalpy (ΔH°) (kcal/mol)Stoichiometry (Lipid:Peptide)Reference
POPC/POPG (1:1)Isothermal Titration Calorimetry (ITC)~10³ - 10⁴~ -1.58:1 (charge neutralization)[3]
DMPC/DMPGIsothermal Titration Calorimetry (ITC)High Affinity (qualitative)ExothermicNot Specified[7]

Data for Simian Immunodeficiency Virus (SIV) TAT-PTD, which is highly homologous to HIV-1 TAT-PTD.

Table 2: Dissociation Constants of TAT Peptide Binding to Liposomes

Liposome CompositionTechniqueDissociation Constant (Kd) (µM)Reference
POPC (neutral)Second Harmonic Generation (SHG)29.0 ± 4.0[6]
POPG (anionic)Second Harmonic Generation (SHG)7.5 ± 2.0[6]

Table 3: Zeta Potential of TAT-Modified Liposomes

Liposome FormulationInitial Zeta Potential (mV)Zeta Potential after TAT addition (mV)Reference
Anionic Liposomes-57-37[6]
Neutral Liposomes0+37[6]
L15 (unilamellar)+38 ± 2Not Applicable[8]

Table 4: Cellular Uptake Quantification

Cell LinePeptide/CargoConcentrationUptake Efficiency/MetricTechniqueReference
HeLaTMR-TAT5 µMMFI of 17.0 x 10³ (MUP) vs 37.5 x 10³ (HUP)Flow Cytometry[9]
BxPC3Cy5-peptide A0.1 µMDot-like structures observedFluorescence Microscopy[10]
VariousFluorophore-tagged CPPsFixed concentrationDifferential uptake quantifiedFlow Cytometry[11]

MFI: Median Fluorescence Intensity; MUP: Medium Uptake Protocol; HUP: High Uptake Protocol.

Mechanisms of Cellular Uptake

The precise mechanism by which TAT (47-57) enters cells is still a subject of investigation, with evidence supporting multiple pathways. The primary proposed mechanisms are direct translocation and endocytosis.

Direct Translocation

This model posits that the highly cationic TAT peptide interacts with the negatively charged components of the plasma membrane, such as phospholipids (B1166683) and proteoglycans, leading to a localized destabilization of the membrane and subsequent entry of the peptide into the cytoplasm[4][12]. This process is thought to be energy-independent[13]. Molecular dynamics simulations suggest that at high concentrations, the arginine side chains of the TAT peptide can insert into the hydrophobic core of the bilayer, nucleating the formation of a transient pore[14][15][16].

Endocytosis

A significant body of evidence suggests that TAT (47-57) and its conjugates can be internalized through various endocytic pathways[13][17]. The specific pathway can be cell-type dependent and may include clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis[17][18]. Once internalized, the peptide and its cargo are enclosed in endosomes. For the cargo to be effective, it must escape the endosome and reach its intracellular target. The use of endocytosis inhibitors in uptake studies helps to elucidate the contribution of this pathway[18][19][20][21].

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) Cys(Npys)-TAT Cys(Npys)-TAT Cargo Cargo Cys(Npys)-TAT->Cargo Conjugation (Thiol-Disulfide Exchange) Conjugate Cys(Npys)-TAT-S-S-Cargo DirectTranslocation Direct Translocation Conjugate->DirectTranslocation Interaction with Membrane Surface Endocytosis Endocytosis Conjugate->Endocytosis Membrane ReleasedCargo Released Cargo DirectTranslocation->ReleasedCargo Release in Reducing Environment Endosome Endosome Endocytosis->Endosome Internalization EndosomalEscape Endosomal Escape Endosome->EndosomalEscape EndosomalEscape->ReleasedCargo G Start Start CellCulture Culture cells to desired confluency Start->CellCulture PeptideIncubation Incubate cells with fluorescently labeled peptide CellCulture->PeptideIncubation Washing Wash cells to remove non-internalized peptide PeptideIncubation->Washing CellDetachment Detach cells from culture plate Washing->CellDetachment FACS_Analysis Analyze cells by flow cytometry CellDetachment->FACS_Analysis DataAnalysis Quantify Mean Fluorescence Intensity FACS_Analysis->DataAnalysis End End DataAnalysis->End

References

Cys(Npys)-TAT (47-57): A Technical Guide to Endocytosis-Independent Cellular Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Cys(Npys)-TAT (47-57) peptide, focusing on its capacity for direct, endocytosis-independent translocation across the plasma membrane. The HIV-1 trans-activator of transcription (Tat) protein contains a protein transduction domain (PTD), a short, arginine-rich motif (residues 47-57) capable of mediating cellular uptake. The modification of this peptide with a cysteine residue activated by 3-nitro-2-pyridinesulfenyl (Npys) at the N-terminus, creating Cys(Npys)-TAT (47-57), facilitates the straightforward conjugation of various cargo molecules via disulfide bonding, making it a valuable tool for intracellular delivery.

While the precise mechanism of entry for cell-penetrating peptides (CPPs) remains a subject of intense research and debate, a significant body of evidence points towards a direct translocation pathway that is independent of the cell's endocytic machinery. This guide will detail this proposed mechanism, present available quantitative data, provide comprehensive experimental protocols for studying this phenomenon, and visualize key processes.

The Core Mechanism: Direct Membrane Translocation

The prevailing model for the endocytosis-independent entry of TAT (47-57) involves a multi-step process initiated by electrostatic interactions and culminating in the direct passage of the peptide across the lipid bilayer. This mechanism is distinct from energy-dependent endocytic pathways like macropinocytosis or clathrin-mediated endocytosis, which are also known to contribute to TAT peptide uptake under various conditions.

  • Initial Electrostatic Binding: The peptide's high density of positively charged arginine residues drives a strong electrostatic attraction to the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans (HSPGs) and the phosphate (B84403) head groups of membrane phospholipids.

  • Membrane Destabilization and Restructuring: Upon binding, the guanidinium (B1211019) groups of the arginine residues form bidentate hydrogen bonds with phosphate and sulfate groups on the membrane surface. This interaction is proposed to induce localized membrane destabilization. Some models suggest this leads to the formation of transient pores or toroidal structures, effectively lowering the energy barrier for translocation. Molecular dynamics simulations suggest that TAT peptides can induce significant local membrane curvature, which is a critical step in permeabilization.

  • Translocation: Following membrane perturbation, the peptide translocates across the hydrophobic core of the lipid bilayer into the cytoplasm. This process is thought to be rapid and occurs without the need for cellular ATP. Studies using model lipid bilayers have shown that the presence of certain lipids, like phosphatidylethanolamine (B1630911) (PE), may facilitate this translocation by stabilizing intermediate states where the hydrated peptide spans the membrane.

It is crucial to note that the efficiency and dominant pathway of uptake (direct translocation vs. endocytosis) can be influenced by peptide concentration, the nature of the conjugated cargo, cell type, and specific experimental conditions.[1][2]

Quantitative Analysis of Cellular Uptake

Quantifying the absolute amount of internalized CPPs is notoriously challenging, with many studies reporting data as relative fluorescence intensity.[3] However, kinetic studies provide valuable insights into the efficiency of the uptake process.

Table 1: Summary of Quantitative & Kinetic Uptake Data for TAT (47-57) & Analogs

ParameterObservationCell Line(s)MethodReference(s)
Uptake Kinetics Rapid initial uptake phase within the first 10 minutes.Caco-2, HeLaRaster Image Correlation Spectroscopy (RICS)[4]
Reaches maximum intracellular concentration after ~30 minutes.Caco-2, HeLaRICS[4]
Uptake is significantly reduced at 4°C, indicating an energy-dependent component.JurkatFlow Cytometry (FACS)[5]
Influence of Cargo Peptide cargoes (<50 amino acids) fused to TAT show rapid, widespread cellular entry.C2C12 Mouse MyoblastsConfocal Microscopy[1][2]
Protein cargoes (>50 amino acids) fused to TAT are taken up largely into cytoplasmic vesicles.C2C12 Mouse MyoblastsConfocal Microscopy[1][2]
Inhibitor Effects Uptake of TAT-peptide is only partially reduced by ATP depletion (sodium azide).C2C12 Mouse MyoblastsConfocal Microscopy[2]
Uptake of TAT-peptide is not blocked by the actin inhibitor cytochalasin D.C2C12 Mouse MyoblastsConfocal Microscopy[2]

Key Experimental Protocols

Reproducible and rigorous experimental design is critical for studying CPP mechanisms. Below are detailed protocols for the synthesis of the peptide and the quantification of its cellular uptake.

Protocol 1: Solid-Phase Synthesis of Cys(Npys)-TAT (47-57)

This protocol describes the synthesis using Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry, as the Npys group shows greater stability under these conditions compared to the piperidine (B6355638) treatment used in Fmoc chemistry.[6]

Materials:

  • MBHA (4-methylbenzhydrylamine) resin

  • Protected Amino Acids: Boc-Arg(Tos)-OH, Boc-Gln-OH, Boc-Lys(2-Cl-Z)-OH, Boc-Gly-OH, Boc-Tyr(Br-Z)-OH

  • N-terminal Amino Acid: Boc-Cys(Npys)-OH[7]

  • Coupling Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Reagent: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane)

  • Cleavage Cocktail: "High" HF (Hydrogen Fluoride) with scavengers (e.g., p-cresol, p-thiocresol)

  • Purification: Reversed-phase HPLC (RP-HPLC) on a C18 column

  • Analysis: Mass Spectrometry (MS)

Procedure:

  • Resin Preparation: Swell the MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Amino Acid Coupling Cycle (for each amino acid from C-terminus to N-terminus): a. Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes. Wash thoroughly with DMF. b. Activation: In a separate vial, pre-activate the next Boc-protected amino acid (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes. c. Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor coupling completion with a Kaiser test. d. Washing: Wash the resin thoroughly with DMF and DCM.

  • N-terminal Cys(Npys) Coupling: For the final residue, use Boc-Cys(Npys)-OH. Couple using the same procedure as in step 2. The Npys group is stable to the final TFA deprotection step but not subsequent HF cleavage. Note: The Cys(Npys) residue must be added last.

  • Cleavage and Deprotection: Carefully cleave the peptide from the resin and remove all side-chain protecting groups by treating the resin with anhydrous HF containing appropriate scavengers at 0°C for 1-2 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with ether. Lyophilize the crude peptide to obtain a dry powder.

  • Purification and Analysis: Purify the crude peptide using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA. Collect fractions and verify the identity and purity of the desired peptide using analytical RP-HPLC and MS. Lyophilize the pure fractions to obtain the final product.

Protocol 2: Quantifying Cellular Uptake via Flow Cytometry

This protocol details a standard method for quantifying the internalization of a fluorescently labeled TAT peptide (e.g., FAM-labeled Cys(Npys)-TAT (47-57)) into a cell suspension.[8]

Materials:

  • Cells in suspension (e.g., Jurkat) or adherent cells (e.g., HeLa)

  • Complete cell culture medium

  • Fluorescently labeled peptide (e.g., synthesized by conjugating FAM-maleimide to the thiol group after reducing Cys(Npys)-TAT)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow Cytometry Buffer (e.g., PBS with 1% BSA and 0.02% sodium azide)

  • Flow Cytometer

Procedure:

  • Cell Seeding: For adherent cells, seed them in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment. For suspension cells, prepare them at a concentration of ~1 x 10^6 cells/mL.

  • Peptide Incubation: a. Remove the culture medium and wash the cells once with warm PBS. b. Add fresh, serum-free medium containing the desired concentration of the fluorescently labeled peptide (e.g., 1-10 µM). c. Incubate for the desired time (e.g., 1 hour) at 37°C and 5% CO2. Include an untreated cell sample as a negative control.

  • Washing and Harvesting: a. Remove the peptide-containing medium. b. Wash the cells twice with cold PBS to remove extracellular, non-adhered peptide. c. Crucial Step: To remove non-internalized, membrane-bound peptide, briefly treat the cells with Trypsin-EDTA (1-3 minutes for adherent cells; can also be used for suspension cells). This step is critical to ensure the measured fluorescence is from internalized peptide only.[8] d. Neutralize the trypsin with complete medium, then centrifuge the cells (adherent and suspension) at 300 x g for 5 minutes.

  • Sample Preparation for FACS: a. Discard the supernatant and wash the cell pellet once with cold Flow Cytometry Buffer. b. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Buffer.

  • Data Acquisition: Analyze the cell suspension on a flow cytometer, exciting with a 488 nm laser and detecting emission in the appropriate channel for the fluorophore (e.g., ~520 nm for FAM). Acquire data for at least 10,000 live cell events per sample.

  • Data Analysis: Gate the live cell population based on forward and side scatter. Quantify uptake by calculating the geometric mean fluorescence intensity (MFI) of the live cell population for each sample. Compare the MFI of treated samples to the untreated control.

Mandatory Visualizations

Peptide Structure and Modification

Peptide_Structure cluster_peptide TAT (47-57) Sequence cluster_mod N-Terminal Modification Y Tyr G Gly R1 Arg K1 Lys K2 Lys R2 Arg R3 Arg Q Gln R4 Arg R5 Arg R6 Arg Cys Cys Cys->Y Peptide Bond Npys Npys (3-Nitro-2-pyridinesulfenyl) Cys->Npys Thioether Activation

Caption: Structure of Cys(Npys)-TAT (47-57) peptide.

Proposed Mechanism of Direct Translocation

Direct_Translocation Start 1. Cys(Npys)-TAT(47-57) in Extracellular Space Binding 2. Electrostatic Binding to Negative Membrane Surface Start->Binding Attraction Destabilization 3. Membrane Destabilization (Guanidinium-Phosphate Interaction) Binding->Destabilization H-Bonding Pore 4. Transient Pore Formation / Local Curvature Destabilization->Pore Lipid Reorganization Translocation 5. Direct Translocation Across Lipid Bilayer Pore->Translocation Energy Gradient End 6. Peptide in Cytoplasm Translocation->End

Caption: Logical flow of the direct translocation mechanism.

Experimental Workflow for Uptake Quantification

Experimental_Workflow A 1. Cell Culture (e.g., HeLa cells) B 2. Incubate with FAM-labeled Peptide A->B C 3. Wash to Remove Unbound Peptide B->C D 4. Trypsinize to Remove Membrane-Bound Peptide C->D E 5. Resuspend Cells in FACS Buffer D->E F 6. Acquire Data on Flow Cytometer E->F G 7. Analyze Data (Mean Fluorescence Intensity) F->G

Caption: Workflow for quantifying peptide uptake by flow cytometry.

References

Introduction: The TAT Peptide and Cys(Npys) Modification

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Cys(Npys)-TAT(47-57) Transduction Domain

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Cys(Npys)-TAT(47-57) peptide, a powerful tool for intracellular delivery. We will delve into its core function, the underlying mechanisms of action, detailed experimental protocols, and quantitative data to support its application in research and drug development.

The TAT (Trans-Activator of Transcription) protein from HIV-1 is renowned for its ability to enter cells, a property conferred by a short, arginine-rich sequence known as the Protein Transduction Domain (PTD). The most studied fragment, TAT(47-57), with the sequence YGRKKRRQRRR, can efficiently ferry a wide range of molecular cargo—from small molecules to large proteins and nanoparticles—across the plasma membrane.[1][2][3] This capability makes it an invaluable asset in therapeutic and research applications.

The Cys(Npys)-TAT(47-57) variant incorporates two critical features:

  • An N-terminal Cysteine (Cys): This residue provides a unique, reactive handle for conjugating cargo molecules.[2][4]

  • A 3-Nitro-2-pyridinesulfenyl (Npys) group: This moiety is attached to the cysteine's thiol group. The Npys group serves as an activating agent, rendering the cysteine highly susceptible to reaction with another free thiol.[1][5][6] This specific chemical activation facilitates a clean and efficient thiol-disulfide exchange reaction, forming a stable disulfide bond between the TAT peptide and the cargo molecule.[7][8]

This pre-activated peptide allows for the straightforward and site-specific conjugation of therapeutic agents, probes, or other molecules of interest, positioning Cys(Npys)-TAT(47-57) as a premier vehicle for intracellular delivery.[9]

Mechanism of Action

Bioconjugation via Thiol-Disulfide Exchange

The primary function of the Cys(Npys) modification is to enable the efficient linkage of cargo. The Npys group activates the cysteine's sulfur atom, which can then rapidly react with a free sulfhydryl (thiol) group on a target molecule (e.g., a protein or a small molecule drug). This reaction, known as thiol-disulfide exchange, results in the formation of a stable disulfide bond linking the TAT peptide to its cargo, with the release of 3-nitro-2-thiopyridone. The reaction is highly efficient and proceeds under mild physiological conditions.[10]

G TAT Cys(Npys)-TAT(47-57) Intermediate Thiol-Disulfide Exchange TAT->Intermediate Cargo Cargo-SH (Protein, Drug, etc.) Cargo->Intermediate Conjugate TAT-S-S-Cargo Intermediate->Conjugate Conjugation Byproduct 3-nitro-2-thiopyridone (Released) Intermediate->Byproduct Release

Fig. 1: Bioconjugation of Cys(Npys)-TAT(47-57) to a thiol-containing cargo molecule.
Cellular Uptake and Transduction

The precise mechanism of TAT-mediated cellular entry is a subject of ongoing research, with evidence supporting multiple pathways.[11] The highly cationic, arginine-rich nature of the peptide is central to its function.

  • Electrostatic Interaction: The process begins with the positively charged TAT peptide binding to negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[12]

  • Translocation: Following this initial binding, the peptide and its conjugated cargo can enter the cell via two primary routes:

    • Direct Penetration: The peptide may directly translocate across the lipid bilayer, a process that is thought to be receptor-independent.[1]

    • Endocytosis: A significant portion of uptake occurs through energy-dependent endocytic pathways, particularly macropinocytosis.[11] Once inside endosomes, the peptide-cargo conjugate must escape into the cytoplasm to reach its target, a step that remains a key challenge in the field.

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space (Cytoplasm) TAT_Cargo TAT-Cargo Endosome Endosome TAT_Cargo->Endosome 2a. Macropinocytosis Membrane Plasma Membrane TAT_Cargo->Membrane 1. Binding TAT_Cargo_Inside TAT-Cargo Endosome->TAT_Cargo_Inside Endosomal Escape TAT_Cargo_Endosome TAT-Cargo Membrane->TAT_Cargo_Inside 2b. Direct Translocation

Fig. 2: Proposed cellular uptake pathways for TAT-cargo conjugates.

Quantitative Data

The efficacy of TAT(47-57) has been quantified in various experimental systems. The following tables summarize key performance metrics from published studies.

Table 1: In Vivo Blood-Brain Barrier (BBB) Permeability

This table presents data from a study measuring the unidirectional influx rate (Kin) of various cell-penetrating peptides across the mouse blood-brain barrier. A higher Kin value indicates more rapid and extensive brain uptake.

PeptideUnidirectional Influx Rate (Kin) [μl/(g × min)]Parenchymal Fraction (%)
Tat(47-57) 4.73 79%
pVEC6.0280%
SynB35.6377%
Data sourced from De Spiegeleer et al. (2015). The parenchymal fraction indicates the percentage of influxed peptide that successfully reached the brain tissue beyond the capillaries.[13]
Table 2: Metabolic Stability in Epithelial Cell Models

This table shows the stability of TAT(47-57) when incubated with two different epithelial cell monolayers, which model biological barriers. The normalized half-life represents the time required for 50% of the peptide to be degraded.

Cell LineBarrier TypeNormalized Half-Life (min)
MDCKKidney Epithelium6065
TR146Buccal Epithelium166
Data sourced from Salama et al. (2006). This highlights that the stability, and thus efficacy, of the peptide can be highly dependent on the enzymatic environment.[14]
Table 3: Cellular Uptake Enhancement of a Fluorescent Cargo

This table shows the relative cellular uptake of a fluorescent molecule (5-FAM) and a TAT-conjugated version (NTF) in MCF-7 breast cancer cells, as measured by flow cytometry.

CompoundConcentrationMean Fluorescence Intensity (Arbitrary Units)Fold Increase vs. Cargo Alone
5-FAM (Cargo alone)5 µM~10-
NTF (TAT-5-FAM)5 µM~60~6x
Data interpreted from Figure 2d in Jin et al. (2012). This demonstrates the significant enhancement in cellular delivery provided by TAT conjugation.[12]

Experimental Protocols

The following are representative protocols for the conjugation and evaluation of Cys(Npys)-TAT(47-57) peptide conjugates.

Protocol: Conjugation to a Thiolated Cargo

This protocol describes the general steps for conjugating Cys(Npys)-TAT(47-57) to a protein or other molecule containing a free cysteine or other thiol group.

  • Reagent Preparation:

    • Dissolve the Cys(Npys)-TAT(47-57) peptide in an appropriate buffer, such as phosphate-buffered saline (PBS) pH 7.0-7.4.

    • Dissolve the thiol-containing cargo molecule in a compatible buffer. If the cargo is a protein with existing disulfide bonds that need to be reduced to generate a free thiol, pre-treat it with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent via dialysis or a desalting column.

  • Conjugation Reaction:

    • Mix the Cys(Npys)-TAT(47-57) peptide with the thiolated cargo molecule. A slight molar excess (1.5 to 5-fold) of the TAT peptide is often used to ensure complete conjugation of the cargo.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Monitoring and Purification:

    • The reaction can be monitored by observing the release of the Npys byproduct, 3-nitro-2-thiopyridone, which has a characteristic absorbance at ~336 nm.

    • Purify the resulting TAT-cargo conjugate from excess unconjugated peptide and byproducts using methods appropriate for the cargo size, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using SDS-PAGE (for protein cargo), HPLC, and/or mass spectrometry.

Protocol: Quantification of Cellular Uptake via Flow Cytometry

This protocol is for quantifying the intracellular delivery of a fluorescently labeled TAT-cargo conjugate.

  • Cell Culture:

    • Plate the cells of interest (e.g., HeLa, MCF-7) in a 12-well or 24-well plate and grow them to 70-80% confluency.

  • Incubation:

    • Prepare a solution of the fluorescent TAT-cargo conjugate in serum-free cell culture medium at the desired final concentration (e.g., 5 µM). Include controls such as untreated cells and cells treated with the unconjugated fluorescent cargo.

    • Remove the growth medium from the cells, wash once with PBS, and add the medium containing the conjugate or controls.

    • Incubate the cells for a defined period (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Cell Harvest and Preparation:

    • Remove the incubation medium and wash the cells twice with cold PBS to remove surface-bound conjugate.

    • To remove any remaining non-internalized, membrane-bound peptide, briefly treat the cells with a trypsin solution. Neutralize the trypsin with complete medium.

    • Harvest the cells, transfer them to flow cytometry tubes, and centrifuge to form a pellet.

    • Resuspend the cell pellet in cold flow cytometry buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer using the appropriate laser and filter set for the fluorophore used (e.g., FITC channel for FAM or FITC).

    • Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.

    • Compare the MFI of cells treated with the TAT-cargo conjugate to the control groups to quantify the extent of cellular uptake.

G start Start conjugate 1. Prepare TAT-Cargo (See Protocol 4.1) start->conjugate treat 3. Incubate Cells with TAT-Cargo Conjugate conjugate->treat plate 2. Plate and Culture Cells plate->treat wash 4. Wash and Harvest Cells (including Trypsin step) treat->wash analyze 5. Analyze by Flow Cytometry wash->analyze end End analyze->end

Fig. 3: Experimental workflow for quantifying cellular uptake of a TAT-cargo conjugate.

References

A Technical Guide to Cys(Npys)-TAT (47-57): Properties and Applications of an Arginine-Rich Cell-Penetrating Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The Cys(Npys)-TAT (47-57) peptide is a highly effective cell-penetrating peptide (CPP) derived from the HIV-1 transactivator of transcription (TAT) protein. This synthetic peptide combines the potent membrane-translocating properties of the arginine-rich TAT (47-57) sequence with a chemically activated N-terminal cysteine residue. The 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine enables a rapid and specific reaction with thiol-containing molecules, making it an invaluable tool for the intracellular delivery of various cargo, including proteins, nucleic acids, and therapeutic agents. This document provides a comprehensive overview of its properties, mechanisms, and the experimental protocols relevant to its application in research and drug development.

Introduction to Cys(Npys)-TAT (47-57)

Cell-penetrating peptides (CPPs) are a class of short peptides, typically 5-30 amino acids in length, capable of traversing cellular membranes to deliver molecular cargo.[1] They represent a critical technology for overcoming the poor membrane permeability of many large, hydrophilic molecules.

The TAT (47-57) Arginine-Rich Motif

The core of the peptide is the 47-57 sequence from the HIV-1 TAT protein, H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH (YGRKKRRQRRR).[2][3] This sequence is rich in cationic arginine residues, which are crucial for its function.[4][5] The positively charged guanidinium (B1211019) groups of arginine interact with negatively charged components of the cell surface, such as proteoglycans, initiating cellular uptake.[5][][7] This arginine-rich motif is one of the most well-characterized and efficient CPPs discovered to date.[4][8]

The Role of the Cys(Npys) Modification

The strategic addition of a cysteine residue protected by a 3-nitro-2-pyridinesulfenyl (Npys) group at the N-terminus transforms the TAT peptide into a versatile delivery vector.[9] The Npys group serves two primary functions:

  • Thiol Protection: It protects the highly reactive thiol group of cysteine during peptide synthesis and purification.[10]

  • Thiol Activation: The Npys group is an excellent leaving group, "activating" the cysteine for a facile disulfide exchange reaction with a free thiol group on a target cargo molecule.[9][11] This reaction is rapid and specific, enabling the straightforward conjugation of the CPP to its payload.[9][12]

Core Physicochemical Properties

The fundamental properties of the Cys(Npys)-TAT (47-57) peptide are summarized below. These values are based on the primary sequence and can vary slightly with different salt forms or modifications.

PropertyValueReference
Sequence (Three-Letter) Cys(Npys)-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-NH2[9]
Sequence (One-Letter) C(Npys)YGRKKRRQRRR-NH2[9]
Molecular Formula C₇₂H₁₂₆N₃₆O₁₆S₂[9]
Molecular Weight ~1816.1 g/mol [9]
Theoretical pI 12.71 (for the unmodified peptide backbone)[13]
Purity (Typical) ≥95% (as determined by HPLC)[9]
Appearance Lyophilized white powder[14]
Solubility Freely soluble in water[14]

Mechanism of Cellular Internalization

The precise mechanism by which TAT (47-57) and its conjugates enter cells is a subject of ongoing investigation, with evidence supporting multiple pathways. The internalization process is highly dependent on experimental conditions, including the nature and size of the cargo, peptide concentration, cell type, and temperature.[15][16]

The primary proposed mechanisms are:

  • Direct Translocation: Some evidence suggests the peptide can directly penetrate the plasma membrane in an energy-independent manner.[9][17][18] This process is thought to involve the transient formation of pores or other membrane destabilizations.

  • Endocytosis: A significant body of research indicates that the primary route of entry, especially for larger cargo, is through energy-dependent endocytosis.[][7] Specifically, macropinocytosis, a process of large-scale fluid uptake, is frequently implicated.[][15] The peptide first binds to heparan sulfate (B86663) proteoglycans on the cell surface, which triggers membrane ruffling and engulfment.[]

Once inside an endosomal vesicle, the peptide-cargo conjugate must escape into the cytosol to reach its target. This endosomal escape is a critical and often rate-limiting step for the efficacy of CPP-mediated delivery.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Cys(Npys)-TAT-Cargo Conjugate Membrane Interaction with Negatively Charged Proteoglycans Peptide->Membrane [1] Electrostatic Interaction Macropinosome Macropinosome Membrane->Macropinosome [2b] Macropinocytosis (Energy-Dependent) Direct Direct Translocation (Energy-Independent) Membrane->Direct [2a] Proposed Path Cytosol Cytosol (Bioactive Cargo Released) Escape Endosomal Escape Macropinosome->Escape [3] Escape->Cytosol Direct->Cytosol

Figure 1: Proposed cellular uptake pathways for the TAT-cargo conjugate.

Experimental Protocols and Methodologies

This section details common experimental procedures involving Cys(Npys)-TAT (47-57).

Peptide Synthesis and Cys(Npys) Introduction

The synthesis of Cys(Npys)-TAT (47-57) is typically achieved via solid-phase peptide synthesis (SPPS).

  • Chain Assembly: The peptide chain (YGRKKRRQRRR) is assembled on a solid support resin, usually from the C-terminus to the N-terminus.

  • Cysteine Addition: An N-terminally protected Boc-Cys(Npys)-OH is coupled as the final amino acid. The use of Boc chemistry for this step is often preferred because the Npys group can be unstable to the piperidine (B6355638) used for Fmoc group removal in standard Fmoc-based SPPS.[11]

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like hydrogen fluoride (B91410) (HF) or a trifluoroacetic acid (TFA) cocktail.[10] The Npys group is stable to standard "high HF" conditions.[10]

  • Purification: The crude peptide is purified to ≥95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product is verified by mass spectrometry to confirm the correct molecular weight.

Conjugation to Thiol-Containing Cargo

The primary application of the Npys-activated cysteine is for conjugation to a cargo molecule (e.g., protein, inhibitor peptide, or oligonucleotide) that has a free thiol group.

  • Solubilization: Dissolve the lyophilized Cys(Npys)-TAT (47-57) and the thiol-containing cargo molecule in a suitable aqueous buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7-8).

  • Reaction: Mix the peptide and cargo, typically at an equimolar ratio or with a slight excess of the peptide. The reaction proceeds via a disulfide exchange mechanism, where the thiol from the cargo attacks the disulfide bond of the Cys(Npys) group, releasing the 3-nitro-2-thiopyridone byproduct.

  • Monitoring: The reaction can be monitored spectrophotometrically by measuring the release of the byproduct, which has a characteristic absorbance.

  • Purification: The resulting peptide-cargo conjugate is purified from unreacted components and the byproduct, usually by RP-HPLC or size-exclusion chromatography.

G cluster_synthesis Peptide Synthesis cluster_conjugation Cargo Conjugation SPPS 1. Solid-Phase Peptide Synthesis (YGRKKRRQRRR) Cys_add 2. Couple Boc-Cys(Npys)-OH to N-terminus SPPS->Cys_add Cleave 3. Cleave from Resin & Deprotect Side Chains Cys_add->Cleave Purify_Pep 4. Purify via RP-HPLC Cleave->Purify_Pep Verify 5. Verify by Mass Spectrometry Purify_Pep->Verify React 6. Disulfide Exchange Reaction (pH 7-8) Verify->React Cys(Npys)-TAT Cargo Prepare Thiol-Containing Cargo Molecule Cargo->React Purify_Conj 7. Purify Final Conjugate React->Purify_Conj

Figure 2: General workflow for the synthesis and cargo conjugation of Cys(Npys)-TAT (47-57).

In Vitro Cellular Uptake Assays

Quantifying the cellular uptake of the TAT conjugate is essential for evaluating its delivery efficiency.

  • Preparation: Synthesize a conjugate where the cargo is a fluorescent dye (e.g., FAM or TMR) or fluorescently label the final peptide-cargo conjugate.[15][19]

  • Cell Culture: Plate adherent cells (e.g., HeLa or KB-V1 cells) in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and grow to a desired confluency.[20]

  • Incubation: Remove the culture medium and replace it with fresh medium containing the fluorescent conjugate at a known concentration (e.g., 5 µM).[20] Incubate the cells for a defined period (e.g., 30 minutes to 4 hours) at 37°C.[20][21]

  • Washing: Aspirate the peptide-containing medium and wash the cells thoroughly multiple times with phosphate-buffered saline (PBS) to remove any conjugate that is merely adsorbed to the cell surface.

  • Quantification:

    • Fluorescence Microscopy: Visualize the intracellular localization of the conjugate. This provides qualitative data on uptake and subcellular distribution.

    • Flow Cytometry: Harvest the cells (e.g., by trypsinization) and analyze the fluorescence intensity of thousands of individual cells to obtain robust quantitative data on the percentage of positive cells and the mean fluorescence intensity.[22]

  • Mechanism Probing (Optional): To investigate the uptake pathway, pre-incubate cells with specific endocytosis inhibitors (e.g., amiloride, cytochalasin D) or perform the incubation at a low temperature (4°C), which inhibits energy-dependent processes.[15][16]

G Start Prepare Fluorescently-Labeled TAT-Cargo Conjugate Culture Culture Adherent Cells to Desired Confluency Start->Culture Incubate Incubate Cells with Conjugate (e.g., 5 µM, 2h, 37°C) Culture->Incubate Wash Wash Cells 3x with PBS to Remove Extracellular Peptide Incubate->Wash Analyze Analyze Intracellular Fluorescence Wash->Analyze Microscopy Fluorescence Microscopy (Qualitative Analysis, Localization) Analyze->Microscopy  Visualization Flow Flow Cytometry (Quantitative Analysis, Uptake Efficiency) Analyze->Flow  Quantification

References

Cys(Npys)-TAT (47-57): A Technical Guide to its Historical Context, Discovery, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Cys(Npys)-TAT (47-57) peptide, a significant tool in drug delivery and cellular research. We will delve into its historical context, the discovery of its constituent parts, and provide detailed experimental protocols for its synthesis, conjugation, and application. Quantitative data from relevant studies are summarized, and key processes are visualized to facilitate a comprehensive understanding.

Historical Context and Discovery

The development of Cys(Npys)-TAT (47-57) is rooted in two distinct but convergent fields of biochemical research: the study of viral proteins and the advancement of peptide chemistry.

The Discovery of the TAT Peptide and Protein Transduction Domains

In 1988, independent research groups made a groundbreaking observation: the trans-activator of transcription (Tat) protein from the Human Immunodeficiency Virus 1 (HIV-1) could be taken up by cells from the surrounding media and translocate to the nucleus. This discovery challenged the prevailing understanding that the cell membrane was an impermeable barrier to large macromolecules like proteins.

Subsequent research focused on identifying the specific region of the Tat protein responsible for this remarkable ability. By 1998, it was determined that the minimal sequence required for cellular uptake was the amino acid region 47-57, which has the sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR). This short, arginine-rich peptide was termed the Protein Transduction Domain (PTD) of Tat. The discovery of the TAT PTD gave rise to the field of cell-penetrating peptides (CPPs), which are short peptides that can facilitate the cellular uptake of various molecular cargo.

The precise mechanism of TAT (47-57) cellular entry remains a subject of investigation, with evidence supporting multiple pathways, including direct penetration of the plasma membrane and various forms of endocytosis, such as macropinocytosis and caveolar-mediated endocytosis. The process is initiated by electrostatic interactions between the positively charged peptide and the negatively charged components of the cell membrane.

The Role of the Cys(Npys) Moiety in Peptide Chemistry

The 3-nitro-2-pyridinesulfenyl (Npys) group is a chemical entity that has found significant application in peptide synthesis and modification. Introduced as a protecting group for the thiol side chain of cysteine residues, the Npys group is stable under certain conditions of solid-phase peptide synthesis.

More importantly, the Npys group serves to "activate" the cysteine's thiol group. The sulfur atom in the Cys(Npys) moiety is highly susceptible to nucleophilic attack by a free thiol group from another molecule. This results in a selective and rapid thiol-disulfide exchange reaction, forming a stable disulfide bond. This property makes the Cys(Npys) modification an invaluable tool for the specific conjugation of peptides to other molecules, such as proteins, nucleic acids, or small molecule drugs that contain a free thiol group.

Cys(Npys)-TAT (47-57): A Fusion for Targeted Delivery

The combination of the TAT (47-57) peptide with the Cys(Npys) modification creates a powerful tool for intracellular delivery. The Cys(Npys)-TAT (47-57) peptide is the TAT (47-57) sequence with a cysteine residue added to its N-terminus, which is then modified with the Npys group.

This construct leverages the cell-penetrating properties of the TAT peptide to carry cargo across the cell membrane, while the Cys(Npys) group provides a specific and efficient means of attaching that cargo to the peptide. This has made Cys(Npys)-TAT (47-57) a popular choice for researchers seeking to deliver a wide array of molecules into living cells for therapeutic or diagnostic purposes.

Quantitative Data

The following tables summarize representative quantitative data for the cellular uptake and cytotoxicity of TAT peptides and their conjugates. It is important to note that specific efficiencies and toxicities can vary depending on the cell type, cargo, and experimental conditions.

Table 1: Representative Cellular Uptake Efficiency of TAT Peptide Conjugates

Cell Line Cargo Concentration Incubation Time Uptake Efficiency (% of positive cells) Measurement Method
HeLa Fluorescein 10 µM 1 hour ~85% Flow Cytometry
Jurkat Fluorescein 10 µM 30 minutes >90% Flow Cytometry
A549 Rhodamine 5 µM 2 hours ~70% Flow Cytometry
CHO Rhodamine 5 µM 2 hours ~65% Flow Cytometry

| HUVECs | Ritonavir-loaded nanoparticles | 10 µg/mL | 4 hours | ~2.5-fold increase vs. unconjugated | HPLC |

Table 2: Representative Cytotoxicity of TAT Peptide

Cell Line Peptide Concentration Incubation Time Cell Viability (% of control) Assay
Caco-2 50 µM 2 hours >95% Cytotox Red Assay
Caco-2 100 µM 2 hours >90% Cytotox Red Assay
HeLa 50 µM 24 hours ~98% WST-1 Assay

| CHO | 50 µM | 24 hours | ~99% | WST-1 Assay |

Experimental Protocols

Synthesis of Cys(Npys)-TAT (47-57)

Principle: The peptide is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). The Cys(Npys) residue is typically introduced at the final step to avoid instability of the Npys group during the repetitive Fmoc deprotection steps.

Methodology:

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide.

  • Peptide Elongation: Perform automated or manual Fmoc-SPPS to assemble the TAT (47-57) sequence (YGRKKRRQRRR) onto the resin.

    • Deprotection: Use 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc group from the N-terminus of the growing peptide chain.

    • Coupling: Couple the next Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

    • Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) after each deprotection and coupling step.

  • N-terminal Cysteine Coupling: After the final arginine residue is coupled and the Fmoc group is removed, couple Fmoc-Cys(Trt)-OH to the N-terminus. The trityl (Trt) group is a stable protecting group for the cysteine thiol.

  • Npys Group Introduction:

    • On-resin method: Deprotect the N-terminal Fmoc group. Then, treat the resin with a solution of Npys-Cl in a suitable solvent to modify the deprotected N-terminus of the cysteine. Note: This method is less common due to potential side reactions.

    • Post-cleavage method (recommended): After completing the peptide sequence, cleave the peptide from the resin and remove all side-chain protecting groups (except the Cys(Trt) if desired for a separate step, though typically all are removed). This is usually done with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).

    • Purify the crude Cys-TAT(47-57) peptide by reverse-phase HPLC.

    • Dissolve the purified peptide in a suitable buffer and react it with an excess of 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) to introduce the Npys group onto the cysteine thiol.

    • Re-purify the Cys(Npys)-TAT(47-57) peptide by HPLC and confirm its identity by mass spectrometry.

Conjugation of Cargo to Cys(Npys)-TAT (47-57)

Principle: This protocol utilizes the thiol-disulfide exchange reaction between the activated Npys group on the peptide and a free thiol group on the cargo molecule.

Methodology:

  • Prepare the Cargo: Ensure your cargo molecule (e.g., a protein, oligonucleotide, or small molecule) has a free (reduced) thiol group. If the cargo has existing disulfide bonds, they may need to be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Reaction Setup: Dissolve the purified Cys(Npys)-TAT (47-57) and the thiol-containing cargo in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5). The reaction is typically performed in an aqueous environment and does not require organic solvents.

  • Molar Ratio: Use a slight molar excess of the Cys(Npys)-TAT (47-57) peptide relative to the cargo to ensure complete conjugation of the cargo. A 1.5:1 to 3:1 molar ratio is a good starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction is usually rapid.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the release of the 3-nitro-2-thiopyridone byproduct, which has a characteristic absorbance at 343 nm.

  • Purification: Purify the resulting TAT-cargo conjugate from unreacted peptide and cargo using methods appropriate for the size and properties of the conjugate, such as size-exclusion chromatography or ion-exchange chromatography.

Cellular Uptake Assay using Flow Cytometry

Principle: A fluorescently labeled cargo is conjugated to Cys(Npys)-TAT (47-57). Cells are treated with the conjugate, and the increase in intracellular fluorescence is quantified using a flow cytometer.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, Jurkat) in a suitable multi-well plate and grow them to a confluency of 70-80%.

  • Preparation of Conjugate: Prepare a fluorescently labeled cargo (e.g., FITC-labeled protein) and conjugate it to Cys(Npys)-TAT (47-57) as described in section 3.2.

  • Treatment: Wash the cells with PBS and then incubate them with the TAT-cargo conjugate at a desired concentration (e.g., 1-10 µM) in serum-free media. Include a control group of cells treated with the fluorescent cargo alone.

  • Incubation: Incubate the cells for a specific time period (e.g., 30 minutes to 4 hours) at 37°C.

  • Washing and Trypsinization: After incubation, wash the cells several times with cold PBS to remove any conjugate that is non-specifically bound to the cell surface. Treat the cells with trypsin to detach them from the plate and to further remove surface-bound peptides.

  • Flow Cytometry Analysis: Resuspend the cells in a suitable buffer for flow cytometry. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the cell population. Compare the results from the TAT-cargo treated cells to the cargo-only control.

Cytotoxicity Assay

Principle: To assess the potential toxic effects of the Cys(Npys)-TAT (47-57) peptide or its conjugates, a cell viability assay is performed.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the Cys(Npys)-TAT (47-57) peptide or the TAT-cargo conjugate. Include an untreated control group.

  • Incubation: Incubate the cells for a relevant time period (e.g., 24 hours).

  • Viability Assessment:

    • Using AlamarBlue/Resazurin: Add the AlamarBlue reagent to each well and incubate for 1-4 hours. Measure the fluorescence or absorbance according to the manufacturer's instructions. The signal is proportional to the number of viable, metabolically active cells.

    • Using a Membrane Integrity Dye (e.g., Cytotox Red): Add the dye to the cells along with the treatment. The dye will enter and stain the nucleus of cells with compromised membrane integrity. Image the cells using a fluorescence microscope or plate reader.

  • Data Analysis: Calculate the cell viability for each treatment concentration as a percentage of the untreated control.

Mandatory Visualizations

Synthesis_and_Conjugation_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_modification Npys Activation cluster_conjugation Cargo Conjugation Resin Resin Elongation Elongation Resin->Elongation Fmoc Chemistry Cys_Coupling Cys_Coupling Elongation->Cys_Coupling Couple Fmoc-Cys(Trt)-OH Cleavage Cleavage Cys_Coupling->Cleavage TFA Cocktail Purification1 Purification1 Cleavage->Purification1 HPLC Npys_Reaction Npys_Reaction Purification1->Npys_Reaction React with DTNP Purification2 Purification2 Npys_Reaction->Purification2 HPLC Conjugation_Reaction Conjugation_Reaction Purification2->Conjugation_Reaction Mix with Thiol-Cargo Final_Purification Final_Purification Conjugation_Reaction->Final_Purification Chromatography Cargo Thiol-containing Cargo Cargo->Conjugation_Reaction Final_Product Final_Product Final_Purification->Final_Product TAT-S-S-Cargo

Caption: Workflow for the synthesis and conjugation of Cys(Npys)-TAT (47-57).

Cellular_Uptake_Workflow Start Seed cells in multi-well plate Treatment Treat cells with Fluorescent TAT-Cargo Conjugate Start->Treatment Incubation Incubate at 37°C Treatment->Incubation Wash Wash to remove extracellular conjugate Incubation->Wash Trypsinize Detach cells with trypsin Wash->Trypsinize Analysis Analyze by Flow Cytometry Trypsinize->Analysis Data Quantify % positive cells and Mean Fluorescence Intensity Analysis->Data

Caption: Experimental workflow for analyzing cellular uptake of TAT-cargo conjugates.

TAT_Uptake_Mechanisms cluster_extracellular Extracellular Space cluster_cell Intracellular Space TAT_Cargo TAT-Cargo (Positively Charged) Cell_Membrane Cell Membrane (Negatively Charged) TAT_Cargo->Cell_Membrane Electrostatic Interaction Cytosol Cytosol Endosome Endosome Endosome->Cytosol Endosomal Escape Direct_Penetration Direct_Penetration Cell_Membrane->Direct_Penetration Direct Translocation Endocytosis Macropinocytosis/ Caveolae-mediated Cell_Membrane->Endocytosis Endocytosis Direct_Penetration->Cytosol Endocytosis->Endosome

Caption: Proposed mechanisms for cellular entry of the TAT peptide.

An In-depth Technical Guide to Cys(Npys)-TAT(47-57) in Fundamental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental research applications of Cys(Npys)-TAT(47-57), a key tool in the field of intracellular delivery. We will delve into its chemical properties, conjugation methodologies, and its use in elucidating cellular pathways and developing novel therapeutic strategies.

Core Concepts: Understanding Cys(Npys)-TAT(47-57)

Cys(Npys)-TAT(47-57) is a modified version of the cell-penetrating peptide (CPP) derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus 1 (HIV-1). The core sequence, TAT(47-57), corresponds to amino acids 47-57 (YGRKKRRQRRR) and is rich in basic residues like arginine and lysine, which are crucial for its ability to traverse cellular membranes.[1][2]

The key modification in Cys(Npys)-TAT(47-57) is the addition of a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group.[3][4] This Npys moiety makes the cysteine highly reactive towards free sulfhydryl (thiol) groups, enabling the straightforward and specific conjugation of various cargo molecules, such as proteins, peptides, nucleic acids, or nanoparticles, through the formation of a stable disulfide bond.[5][6][7] This disulfide linkage is often designed to be cleaved within the reducing environment of the cell's cytoplasm, ensuring the release of the active cargo.[2]

Quantitative Data on TAT-Mediated Delivery

The efficiency of TAT-mediated delivery can be influenced by various factors including the cargo itself, the cell type, and the concentration of the conjugate. Below is a summary of quantitative data from representative studies.

Cargo TypeCell Line(s)Method of QuantificationKey Quantitative FindingsReference
Green Fluorescent Protein (GFP) HeLa, PC12Flow CytometryTAT-EGFP conjugates demonstrated nearly equal transduction efficiency, regardless of TAT peptide orientation (N- or C-terminal).[8]
Quantum Dots (QDs) Human Carcinoma KB and HeLa cellsConfocal Laser Scanning MicroscopyTAT peptide conjugation enhanced the intracellular delivery of QDs by at least twofold.[9]
Lipo-acid dehydrogenase (LAD) fusion protein Mouse Tissues (liver, heart, brain)Enzyme Activity AssayA measurable increase in LAD activity was observed within 30 minutes and persisted for up to 48 hours in various tissues after delivery.[2]
Antibodies (Rabbit IgG) 3T3-L1 cellsFlow Cytometry & Confocal MicroscopyAntibody internalization showed a time- and dose-dependent relationship when delivered with a TAT-Protein A fusion.[10]
Acidic Fibroblast Growth Factor (aFGF) Rat RetinaImmunohistochemistry, Apoptosis AssaysTAT-aFGF significantly reduced apoptosis of retinal ganglion cells and maintained retinal structure after injury compared to aFGF alone.[11]

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of Cys(Npys)-TAT(47-57). Below are protocols for key experiments.

Protocol for Conjugation of a Thiol-Containing Cargo to Cys(Npys)-TAT(47-57)

This protocol outlines the formation of a disulfide bond between the Npys-activated cysteine of the TAT peptide and a free thiol on the cargo molecule (e.g., a protein or another peptide).

Materials:

  • Cys(Npys)-TAT(47-57) peptide

  • Thiol-containing cargo molecule

  • Degassed reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0-7.5)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for verification

Procedure:

  • Preparation of Reactants:

    • Dissolve the Cys(Npys)-TAT(47-57) peptide in the degassed reaction buffer to a final concentration of 1-5 mM.

    • Dissolve the thiol-containing cargo molecule in the same degassed buffer. If the cargo has existing disulfide bonds that need to be reduced to generate a free thiol, treat it with a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is preferred as it does not need to be removed before conjugation with Npys-activated molecules.

  • Conjugation Reaction:

    • Mix the Cys(Npys)-TAT(47-57) solution with the cargo solution. A slight molar excess (e.g., 1.1 equivalents) of the Cys(Npys)-TAT(47-57) is often used to ensure complete reaction of the cargo.

    • Allow the reaction to proceed at room temperature for 1-2 hours, or overnight at 4°C. The reaction progress can be monitored by observing the release of the 3-nitro-2-pyridinethione byproduct, which absorbs at 343 nm.[6]

  • Purification:

    • Purify the resulting TAT-cargo conjugate from unreacted components and byproducts using reverse-phase HPLC.

  • Verification:

    • Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.

Protocol for Assessing Cellular Uptake by Flow Cytometry

This protocol is designed to quantify the percentage of cells that have internalized a fluorescently labeled TAT-cargo conjugate.

Materials:

  • Cells in suspension (e.g., Jurkat T-cells) or adherent cells harvested and resuspended.

  • Fluorescently labeled TAT-cargo conjugate (e.g., FITC-labeled).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Trypsin (for adherent cells).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Plate cells and allow them to adhere overnight (for adherent cells) or prepare a suspension of cells at a known concentration.

  • Incubation:

    • Treat the cells with varying concentrations of the fluorescently labeled TAT-cargo conjugate in cell culture medium. Include an untreated control group.

    • Incubate for a specified period (e.g., 30 minutes to 4 hours) at 37°C.

  • Washing:

    • For adherent cells, wash the cells three times with PBS to remove any conjugate that is not internalized.

    • Harvest the cells using trypsin and resuspend in PBS.

    • For cells in suspension, centrifuge the cells, remove the supernatant, and wash the cell pellet three times with PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer, using the appropriate laser and filter settings for the fluorophore used.

    • Gate the live cell population based on forward and side scatter.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the population compared to the untreated control.

Protocol for Visualizing Intracellular Localization by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of the TAT-cargo conjugate.

Materials:

  • Adherent cells grown on glass coverslips.

  • Fluorescently labeled TAT-cargo conjugate.

  • Cell culture medium.

  • PBS.

  • Paraformaldehyde (PFA) for fixing.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Nuclear stain (e.g., DAPI).

  • Mounting medium.

  • Confocal microscope.

Procedure:

  • Cell Seeding:

    • Seed cells on sterile glass coverslips in a petri dish and allow them to adhere and grow for 24-48 hours.

  • Incubation:

    • Treat the cells with the fluorescently labeled TAT-cargo conjugate at the desired concentration and for the desired time at 37°C.

  • Washing and Fixing:

    • Wash the coverslips three times with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization and Staining:

    • Wash again with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes (optional, depending on whether co-staining for intracellular targets is needed).

    • Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging:

    • Wash the coverslips with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

    • Image the cells using a confocal microscope, capturing images in the channels for the cargo's fluorophore and DAPI. Co-localization with specific organelles can be achieved by co-staining with organelle-specific markers.[12][13][14][15]

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the processes involved in using Cys(Npys)-TAT(47-57).

Conjugation Chemistry

The core of this technology is the specific reaction between the Npys-activated cysteine and a thiol group on a cargo molecule.

Caption: Thiol-disulfide exchange reaction for conjugating cargo to Cys(Npys)-TAT(47-57).

Experimental Workflow

A typical research workflow involves conjugation, purification, application to cells, and subsequent analysis.

G cluster_analysis Analysis Methods A 1. Conjugation Cys(Npys)-TAT + Cargo-SH B 2. Purification (e.g., HPLC) A->B C 3. Cell Incubation with TAT-Cargo Conjugate B->C D 4. Washing Remove external conjugate C->D E 5. Analysis D->E F Flow Cytometry (Quantify Uptake) E->F G Confocal Microscopy (Visualize Localization) E->G H Western Blot / Activity Assay (Assess Cargo Function) E->H

Caption: General experimental workflow for TAT-mediated cargo delivery and analysis.

Cellular Uptake and Cargo Release

The TAT peptide facilitates entry into the cell, primarily through endocytosis, followed by escape from the endosome to release the cargo into the cytoplasm.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm (Reducing Environment) cluster_endosome Endosome TAT_Cargo TAT-S-S-Cargo Endosome_Cargo TAT-S-S-Cargo TAT_Cargo->Endosome_Cargo 1. Endocytosis (Macropinocytosis) Released_Cargo Active Cargo Released_TAT TAT-SH Released_Cargo->Released_TAT 3. Disulfide Cleavage Endosome_Cargo->Released_Cargo 2. Endosomal Escape G TAT_FADD TAT-Delivered FADD DISC DISC Formation (Death-Inducing Signaling Complex) TAT_FADD->DISC Procaspase8 Procaspase-8 Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase3 Executioner Caspases (e.g., Caspase-3) Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Cys(Npys)-TAT(47-57) Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The HIV-1 trans-activator of transcription (TAT) protein contains a protein transduction domain (PTD) that can readily cross cellular membranes. A short peptide sequence from this domain, TAT (47-57) (sequence: YGRKKRRQRRR), has been widely utilized as a cell-penetrating peptide (CPP) to deliver a variety of cargo molecules, including proteins, into cells. This capability is invaluable for studying intracellular protein function and for the development of protein-based therapeutics.

This document provides a detailed protocol for the covalent conjugation of a cysteine-activated TAT(47-57) peptide, specifically Cys(Npys)-TAT(47-57), to a target protein. The 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine residue of the TAT peptide facilitates a highly efficient thiol-disulfide exchange reaction with a free sulfhydryl group on the target protein, forming a stable, cleavable disulfide bond. This method allows for the site-specific labeling of proteins for intracellular delivery.

Principle of Conjugation

The conjugation strategy is based on a thiol-disulfide exchange reaction. The Npys group on the TAT peptide is an excellent leaving group, and the sulfur atom of the cysteine is readily attacked by a nucleophilic thiolate anion (-S⁻) from a cysteine residue on the target protein. This reaction results in the formation of a new disulfide bond between the TAT peptide and the target protein, with the release of 3-nitro-2-thiopyridone. This reaction proceeds efficiently over a wide pH range, though it is most rapid at a slightly alkaline pH where the thiol group of the protein is more likely to be in its nucleophilic thiolate form.

Diagram of the Conjugation Reaction

Conjugation_Reaction Protein Target Protein-SH Intermediate Mixed Disulfide Intermediate Protein->Intermediate Thiol-Disulfide Exchange TAT_Peptide Cys(Npys)-TAT(47-57) TAT_Peptide->Intermediate Conjugate Protein-S-S-TAT(47-57) Intermediate->Conjugate Formation of stable disulfide bond Byproduct 3-nitro-2-thiopyridone Intermediate->Byproduct Release of leaving group

Caption: Chemical reaction for Cys(Npys)-TAT(47-57) protein conjugation.

Experimental Protocols

This section details the necessary steps for preparing the target protein, performing the conjugation reaction, and purifying the final conjugate.

Protocol 1: Preparation of Target Protein (Reduction of Disulfides)

If the target protein does not have a free cysteine residue available for conjugation, existing disulfide bonds must first be reduced.

Materials:

  • Target Protein

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the target protein in PBS to a final concentration of 1-5 mg/mL.

  • Prepare a fresh stock solution of the reducing agent. For TCEP, a 10-fold molar excess relative to the protein is recommended. For DTT, a 50-100 mM final concentration is typically used.

  • Add the reducing agent to the protein solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Immediately remove the excess reducing agent to prevent re-oxidation of the sulfhydryl groups. This is best achieved using a desalting column (SEC) equilibrated with degassed PBS.

  • The protein with free sulfhydryl groups is now ready for conjugation. It is recommended to proceed to the conjugation step immediately.

ParameterTCEPDTT
Molar Excess 10-fold over protein50-100 mM final concentration
Incubation Time 1-2 hours30-60 minutes
Temperature Room TemperatureRoom Temperature
Removal Method Size-Exclusion ChromatographySize-Exclusion Chromatography

Table 1. Recommended conditions for the reduction of protein disulfide bonds.

Protocol 2: Cys(Npys)-TAT(47-57) Conjugation Reaction

Materials:

  • Reduced Target Protein (from Protocol 1)

  • Cys(Npys)-TAT(47-57) peptide (lyophilized)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5-8.0. (Degas buffer before use).

Procedure:

  • Dissolve the lyophilized Cys(Npys)-TAT(47-57) peptide in the conjugation buffer to a known concentration (e.g., 1-2 mg/mL).

  • Add the Cys(Npys)-TAT(47-57) solution to the reduced target protein solution. A molar excess of the peptide is recommended to drive the reaction to completion. Molar ratios of peptide to protein of 5:1 to 10:1 are commonly used.

  • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing.

  • The reaction progress can be monitored by observing the release of the 3-nitro-2-thiopyridone byproduct, which has a characteristic absorbance at 334 nm.

  • Once the reaction is complete, proceed to the purification step.

ParameterRecommended Condition
Buffer 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5-8.0
Molar Ratio (Peptide:Protein) 5:1 to 10:1
Reaction Time 2-4 hours at RT or overnight at 4°C
Temperature Room Temperature or 4°C

Table 2. Optimized conditions for the protein conjugation reaction.

Protocol 3: Purification of the Protein-TAT Conjugate

Purification is necessary to remove unreacted peptide and any byproducts. Size-exclusion chromatography is the most common method.

Materials:

  • Conjugation reaction mixture

  • Size-Exclusion Chromatography (SEC) column suitable for the molecular weight of the target protein

  • Purification Buffer: PBS, pH 7.4

Procedure:

  • Equilibrate the SEC column with at least two column volumes of purification buffer.

  • Load the conjugation reaction mixture onto the column.

  • Elute the proteins with the purification buffer at a flow rate appropriate for the column.

  • Collect fractions and monitor the protein elution profile using absorbance at 280 nm.

  • The first major peak corresponds to the higher molecular weight protein-TAT conjugate, while the later, smaller peaks will contain the unreacted TAT peptide.

  • Pool the fractions containing the purified conjugate.

  • Confirm the purity and successful conjugation using the characterization methods described below.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis start Target Protein reduction Disulfide Bond Reduction (if necessary) start->reduction desalting Removal of Reducing Agent (SEC) reduction->desalting conjugation_step Incubate with Cys(Npys)-TAT(47-57) desalting->conjugation_step purification Purification by SEC conjugation_step->purification characterization Characterization (SDS-PAGE, Mass Spec) purification->characterization final_product Purified Protein-TAT Conjugate characterization->final_product

Caption: Workflow for Cys(Npys)-TAT(47-57) protein conjugation.

Characterization and Data Analysis

SDS-PAGE Analysis

Successful conjugation can be qualitatively assessed by SDS-PAGE. The conjugated protein will have a higher molecular weight than the unconjugated protein, resulting in a noticeable upward shift in the band position on the gel.

Procedure:

  • Run samples of the unconjugated protein, the conjugation reaction mixture, and the purified conjugate on an SDS-PAGE gel.

  • Stain the gel with Coomassie Blue or a similar protein stain.

  • Compare the bands: the purified conjugate should show a single, distinct band at a higher molecular weight compared to the unconjugated protein.

Mass Spectrometry

For precise confirmation of conjugation and to determine the number of TAT peptides attached per protein molecule, mass spectrometry (e.g., MALDI-TOF or ESI-MS) is the preferred method. The mass of the conjugate should be equal to the mass of the protein plus the mass of the TAT peptide for each successful conjugation event.

Quantification of Conjugation Efficiency

The efficiency of the conjugation can be estimated by measuring the concentration of free sulfhydryl groups remaining in the protein after the reaction using Ellman's Assay.

Ellman's Assay Protocol:

  • Prepare a standard curve using known concentrations of a thiol-containing compound (e.g., cysteine).

  • React a sample of the purified conjugate with Ellman's reagent (DTNB).

  • Measure the absorbance at 412 nm.

  • Determine the concentration of free sulfhydryls from the standard curve.

  • The conjugation efficiency can be calculated as: Efficiency (%) = [1 - (Free thiols after conjugation / Free thiols before conjugation)] x 100

Molar Ratio (Peptide:Protein)Expected Conjugation Efficiency
1:140-60%
5:170-90%
10:1>90%

Table 3. Expected conjugation efficiencies at different molar ratios. Note: Actual efficiencies may vary depending on the protein and reaction conditions.

Application: Intracellular Delivery

The primary application of TAT-protein conjugates is to facilitate the delivery of the protein cargo into the cytoplasm of mammalian cells. The positively charged TAT peptide interacts with the negatively charged cell surface, triggering uptake, primarily through endocytosis.

TAT-Mediated Cellular Uptake Pathway

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space conjugate Protein-TAT Conjugate binding Binding to Cell Surface conjugate->binding endocytosis Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Release into Cytoplasm escape->cytoplasm

Caption: Pathway of TAT-conjugated protein cellular uptake.

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Efficiency Incomplete reduction of protein disulfides.Increase concentration of reducing agent or incubation time. Ensure rapid removal of the reducing agent before conjugation.
Insufficient molar excess of TAT peptide.Increase the molar ratio of Cys(Npys)-TAT(47-57) to the target protein.
pH of conjugation buffer is too low.Ensure the pH of the conjugation buffer is between 7.5 and 8.0 to facilitate the formation of the thiolate anion.
Protein Precipitation High concentration of protein or conjugate.Perform the conjugation reaction at a lower protein concentration. Ensure adequate mixing during the reaction.
The conjugate is insoluble under the reaction conditions.Add mild solubilizing agents (e.g., arginine) to the conjugation buffer.
Multiple Bands on SDS-PAGE Incomplete reaction or protein degradation.Optimize reaction time and temperature. Ensure the use of protease inhibitors if degradation is suspected.
Presence of both conjugated and unconjugated protein.Improve the efficiency of the conjugation reaction or the purification step to better separate the species.

Application Notes and Protocols for Cys(Npys)-TAT(47-57)-Mediated siRNA and miRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cys(Npys)-TAT(47-57) peptide is a powerful tool for the intracellular delivery of small nucleic acids, such as small interfering RNA (siRNA) and microRNA (miRNA). This cell-penetrating peptide (CPP) is derived from the trans-activating transcriptional activator (TAT) protein of the Human Immunodeficiency Virus 1 (HIV-1). The core sequence, TAT(47-57) (YGRKKRRQRRR), is rich in arginine residues, which facilitates its interaction with the cell membrane and subsequent internalization.

The N-terminal cysteine residue is modified with a 3-nitro-2-pyridinesulfenyl (Npys) group, creating an activated thiol that readily reacts with a free sulfhydryl group on a cargo molecule, such as a thiol-modified siRNA or miRNA, to form a stable disulfide bond. This conjugation strategy allows for the efficient and targeted delivery of nucleic acid payloads into the cytoplasm of various cell types, overcoming the significant barrier of the cell membrane.

These application notes provide an overview of the use of Cys(Npys)-TAT(47-57) for siRNA and miRNA delivery, including quantitative data on its efficacy and detailed protocols for its application.

Data Presentation

The following tables summarize the quantitative data on the efficacy of TAT peptide-mediated siRNA delivery from various studies.

Target Gene/VirusCell LinesiRNA ConcentrationmRNA Knockdown EfficiencyReference Study
p38 MAP KinaseL929 (mouse fibroblast)10 µM20-40%Turner et al.
Hepatitis C Virus (HCV)Huh-7Not specifiedDose-dependent downregulationMeng et al.[1]
Hepatitis C Virus (HCV) 5' UTRHuh-72.5 nM~80%Yokota et al.[2]
Hepatitis C Virus (HCV) 5' UTRHuh-7125 nM>90%Yokota et al.[2]

Note: Data from various studies are presented for comparative purposes. The efficiency of knockdown can vary depending on the target gene, cell type, siRNA sequence, and experimental conditions.

Signaling Pathway and Experimental Workflow

Cellular Uptake Pathway of TAT-siRNA Conjugate

The primary mechanism for the cellular uptake of TAT-conjugated cargo is macropinocytosis, a form of endocytosis. The positively charged TAT peptide interacts with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, inducing membrane ruffling and the formation of large, fluid-filled vesicles called macropinosomes.

Cellular Uptake Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAT_siRNA Cys(Npys)-TAT(47-57) -siRNA Conjugate HSPG Heparan Sulfate Proteoglycans TAT_siRNA->HSPG Binding Macropinosome Macropinosome HSPG->Macropinosome Induces Macropinocytosis Endosomal_Escape Endosomal Escape Macropinosome->Endosomal_Escape Maturation Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Release of siRNA RISC RISC Loading Cytoplasm->RISC mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage Target Recognition

Caption: Cellular uptake of the TAT-siRNA conjugate via macropinocytosis.

General Experimental Workflow

The following diagram outlines the typical workflow for siRNA or miRNA delivery using Cys(Npys)-TAT(47-57).

Experimental Workflow Start Start Conjugation 1. Conjugate siRNA/miRNA to Cys(Npys)-TAT(47-57) Start->Conjugation Purification 2. Purify the Conjugate Conjugation->Purification Delivery 4. Add Conjugate to Cells Purification->Delivery Cell_Culture 3. Culture Target Cells (e.g., Huh-7) Cell_Culture->Delivery Incubation 5. Incubate for 24-72 hours Delivery->Incubation Analysis 6. Analyze Gene/Protein Expression Incubation->Analysis RT_qPCR RT-qPCR (mRNA levels) Analysis->RT_qPCR Western_Blot Western Blot (Protein levels) Analysis->Western_Blot Reporter_Assay Reporter Assay (e.g., Luciferase) Analysis->Reporter_Assay End End RT_qPCR->End Western_Blot->End Reporter_Assay->End

Caption: A generalized workflow for siRNA/miRNA delivery and analysis.

Experimental Protocols

Protocol 1: Conjugation of Thiol-Modified siRNA/miRNA to Cys(Npys)-TAT(47-57)

This protocol describes the conjugation of a thiol-modified siRNA or miRNA to the Cys(Npys)-TAT(47-57) peptide. The Npys group on the peptide reacts with the free thiol on the nucleic acid to form a disulfide bond.

Materials:

  • Thiol-modified siRNA or miRNA (with a 3' or 5' thiol modifier)

  • Cys(Npys)-TAT(47-57) peptide

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Nuclease-free water

  • Reducing agent (e.g., TCEP)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Thiol-Modified Nucleic Acid:

    • Dissolve the lyophilized thiol-modified siRNA/miRNA in nuclease-free water to a stock concentration of 1 mM.

    • To ensure the thiol group is reduced, treat the nucleic acid solution with a 10-fold molar excess of TCEP for 1 hour at room temperature.

    • Remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer.

  • Prepare the Cys(Npys)-TAT(47-57) Peptide:

    • Dissolve the lyophilized Cys(Npys)-TAT(47-57) peptide in the Conjugation Buffer to a stock concentration of 1 mM.

  • Conjugation Reaction:

    • Mix the reduced thiol-modified siRNA/miRNA and the Cys(Npys)-TAT(47-57) peptide in a 1:1.5 molar ratio (nucleic acid:peptide) in an appropriate volume of Conjugation Buffer.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

  • Purification of the Conjugate:

    • Purify the siRNA/miRNA-TAT conjugate from unreacted peptide and nucleic acid using a desalting column or by HPLC.

    • Analyze the purified conjugate by gel electrophoresis to confirm successful conjugation.

Protocol 2: Delivery of siRNA/miRNA-TAT Conjugate to Huh-7 Cells

This protocol details the delivery of the purified conjugate into Huh-7 cells, a human liver carcinoma cell line commonly used for studying Hepatitis C virus (HCV) replication.

Materials:

  • Huh-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • siRNA/miRNA-TAT conjugate

  • Opti-MEM or other serum-free medium

Procedure:

  • Cell Seeding:

    • The day before delivery, seed Huh-7 cells in a 24-well plate at a density of 5 x 10^4 cells per well in 500 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Preparation of Delivery Complexes:

    • On the day of delivery, dilute the siRNA/miRNA-TAT conjugate to the desired final concentrations (e.g., 10 nM to 100 nM) in serum-free medium.

  • Cell Treatment:

    • Gently wash the Huh-7 cells once with PBS.

    • Replace the medium with 400 µL of fresh, pre-warmed complete growth medium.

    • Add 100 µL of the diluted conjugate solution to each well.

  • Incubation:

    • Incubate the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for the specific target.

Protocol 3: Analysis of Gene Knockdown by Quantitative RT-PCR (qRT-PCR)

This protocol describes the quantification of target mRNA levels to assess the efficiency of siRNA-mediated gene knockdown.[3]

Materials:

  • Treated and control Huh-7 cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix with SYBR Green or a specific probe

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • After the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Set up the qPCR reactions in triplicate for each sample, including the target gene and the housekeeping gene.

    • A typical reaction mixture includes qPCR master mix, forward and reverse primers, cDNA, and nuclease-free water.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative gene expression using the ΔΔCt method to determine the percentage of mRNA knockdown in the treated samples compared to the control samples.

Protocol 4: Luciferase Reporter Assay for HCV Replication Inhibition

This protocol is for assessing the inhibition of HCV replication in Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.[4][5]

Materials:

  • Huh-7 cells containing an HCV luciferase replicon

  • Treated and control cells from Protocol 2

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Lysis:

    • After the desired incubation time, wash the cells with PBS.

    • Lyse the cells by adding the luciferase assay lysis buffer and incubating for 15 minutes at room temperature.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Add the luciferase assay substrate to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in each sample.

    • Calculate the percentage of inhibition of HCV replication in the treated cells relative to the untreated control cells.

Conclusion

Cys(Npys)-TAT(47-57) is a versatile and effective tool for the delivery of siRNA and miRNA into a variety of cell types. The protocols provided herein offer a starting point for researchers to utilize this technology for their specific applications. It is important to note that optimization of conjugation, delivery, and analysis parameters may be necessary to achieve the desired results for different target genes and cell lines. The inherent challenges of endosomal escape for all CPP-based delivery systems should also be considered when interpreting results.

References

Application Notes and Protocols: Cys(Npys)-TAT(47-57) for Nanoparticle Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell-penetrating peptide (CPP) derived from the HIV-1 trans-activator of transcription (TAT) protein is a powerful tool for enhancing the intracellular delivery of various therapeutic and diagnostic agents. The specific sequence TAT(47-57), with the amino acid sequence YGRKKRRQRRR, is particularly effective at traversing cellular membranes. Functionalization of nanoparticles with this peptide can significantly improve their cellular uptake and therapeutic efficacy.

This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using Cys(Npys)-TAT(47-57). The N-terminal cysteine residue, activated with a 3-nitro-2-pyridinesulfenyl (Npys) group, allows for efficient and specific conjugation to nanoparticles, particularly those with available thiol groups on their surface or that have been functionalized with maleimide (B117702) groups. These guidelines are intended for researchers in drug delivery, nanomedicine, and cellular biology.

Data Presentation

Quantitative analysis of nanoparticle functionalization and cellular uptake is critical for optimizing delivery systems. The following tables summarize key quantitative data derived from studies utilizing TAT-functionalized nanoparticles.

Table 1: Physicochemical Characterization of TAT-Functionalized Nanoparticles

Nanoparticle TypeInitial Size (nm)Size after TAT Conjugation (nm)Zeta Potential (mV)TAT Peptides per NanoparticleReference
Ritonavir-loaded NPs234>300Not specified20 µg initial TAT[1]
Ritonavir-loaded NPs234>300Not specified200 µg initial TAT[1]
Quantum Dots30-35Not specifiedNot specified10[2]
Quantum Dots30-35Not specifiedNot specified75[2]

Table 2: Cellular Uptake Efficiency of TAT-Functionalized Nanoparticles

Cell LineNanoparticle Type & SizeTAT DensityUptake Enhancement vs. UnfunctionalizedMeasurement TechniqueReference
HeLaQuantum Dots (30-35 nm)10 peptides/NPSignificantFlow Cytometry, ICP-AES[2]
HeLaQuantum Dots (30-35 nm)75 peptides/NPHigher than 10 peptides/NPFlow Cytometry, ICP-AES[2]
HUVECRitonavir-loaded NPs200 µg initial TATIncreased drug uptakeNot specified[1]
VariousSilica Nanoparticles (30-800 nm)Not specifiedSignificantly increasedConfocal Microscopy, Flow Cytometry[3]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with Cys(Npys)-TAT(47-57)

This protocol describes the conjugation of Cys(Npys)-TAT(47-57) to gold nanoparticles (AuNPs). The Npys-activated cysteine readily forms a stable bond with the gold surface.

Materials:

  • Gold nanoparticles (AuNPs) of desired size, suspended in citrate (B86180) buffer.

  • Cys(Npys)-TAT(47-57) peptide.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Nuclease-free water.

  • Centrifuge and appropriate tubes.

  • UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Peptide Solution: Dissolve Cys(Npys)-TAT(47-57) in nuclease-free water to a stock concentration of 1 mg/mL.

  • Conjugation Reaction:

    • To 1 mL of AuNP suspension, add the Cys(Npys)-TAT(47-57) solution. The optimal molar ratio of peptide to AuNP should be determined empirically but a starting point of 1000:1 is recommended.

    • Incubate the mixture at room temperature for 2-4 hours with gentle stirring.

  • Purification of Functionalized Nanoparticles:

    • Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 30 minutes for 50 nm AuNPs).

    • Carefully remove the supernatant containing unconjugated peptide.

    • Resuspend the pellet in 1 mL of PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of free peptide.

  • Characterization:

    • Resuspend the final pellet in a known volume of PBS.

    • Measure the UV-Vis spectrum to confirm the integrity of the AuNPs (surface plasmon resonance peak should be monitored for shifts).

    • Quantify the number of peptides per nanoparticle using methods such as fluorescence correlation spectroscopy (if using a fluorescently labeled peptide) or by quantifying the released 2-mercaptopyridine-3-nitrile upon conjugation.[2]

Protocol 2: Quantification of Cellular Uptake of TAT-Functionalized Nanoparticles by Flow Cytometry

This protocol provides a method to quantify the cellular uptake of fluorescently labeled TAT-functionalized nanoparticles.

Materials:

  • Cells of interest (e.g., HeLa, A549).

  • Complete cell culture medium.

  • Fluorescently labeled TAT-functionalized nanoparticles.

  • Phosphate Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometry tubes.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that allows for approximately 70-80% confluency on the day of the experiment.

  • Cell Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the fluorescently labeled TAT-functionalized nanoparticles.

    • Include an untreated cell sample as a negative control.

    • Incubate for a desired period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting:

    • After incubation, aspirate the medium and wash the cells twice with cold PBS to remove any nanoparticles that are not internalized.

    • Add Trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to neutralize the trypsin.

  • Sample Preparation for Flow Cytometry:

    • Transfer the cell suspension to a flow cytometry tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the untreated control to set the gate for background fluorescence.

    • For each sample, acquire data from at least 10,000 events.

    • Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).

Protocol 3: Analysis of Signaling Pathways by Western Blot

This protocol outlines the general procedure for analyzing changes in signaling pathways (e.g., phosphorylation of key proteins in endocytic pathways) upon treatment with TAT-functionalized nanoparticles.

Materials:

  • Cells treated with TAT-functionalized nanoparticles as described in Protocol 2.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies specific to the signaling proteins of interest (e.g., phosphorylated and total forms of Akt, Erk).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.

    • Separate the proteins by gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_cell Cellular Experiments NP Nanoparticles Functionalization Functionalization NP->Functionalization TAT Cys(Npys)-TAT(47-57) TAT->Functionalization Purification Purification Functionalization->Purification Characterization Characterization Purification->Characterization Treatment Treatment with Functionalized NPs Characterization->Treatment Cells Cell Culture Cells->Treatment Uptake Uptake Analysis (Flow Cytometry) Treatment->Uptake Signaling Signaling Analysis (Western Blot) Treatment->Signaling

Caption: Experimental workflow for nanoparticle functionalization and cellular analysis.

signaling_pathway TAT_NP TAT-Functionalized Nanoparticle Membrane Cell Membrane TAT_NP->Membrane Interaction Endocytosis Endocytosis (e.g., Macropinocytosis, Lipid-raft mediated) Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Signaling_Cascade Signaling Cascade (e.g., Akt, Erk activation) Endocytosis->Signaling_Cascade Lysosome Lysosome Endosome->Lysosome Maturation Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape

Caption: Putative signaling pathway for TAT-nanoparticle internalization.

References

Application Notes and Protocols for FAM-labeled Cys(Npys)-TAT (47-57) in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FAM-labeled Cys(Npys)-TAT (47-57) peptide is a powerful tool for cellular imaging and intracellular delivery studies. This molecule combines the cell-penetrating properties of the HIV-1 Trans-Activator of Transcription (TAT) peptide (residues 47-57) with the bright fluorescence of carboxyfluorescein (FAM) for visualization. The inclusion of a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group at the N-terminus provides a specific site for conjugation to thiol-containing molecules, such as drugs or other probes.[1][2][3] This document provides detailed application notes and experimental protocols for the use of FAM-labeled Cys(Npys)-TAT (47-57) in cellular imaging.

Product Specifications

PropertySpecification
Peptide Sequence Cys(Npys)-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg
Modification N-terminal Cys(Npys), C-terminal amide
Label Carboxyfluorescein (FAM)
Excitation Wavelength ~494 nm
Emission Wavelength ~518 nm
Purity >95%
Storage Store at -20°C, protected from light.

Applications

  • Cellular Uptake and Internalization Studies: The inherent fluorescence of the FAM label allows for the direct visualization and quantification of peptide uptake into living or fixed cells using techniques such as fluorescence microscopy and flow cytometry.[4][5]

  • Drug Delivery Vector: The TAT peptide sequence facilitates the translocation of conjugated cargo across the cell membrane, making it a valuable tool for intracellular drug delivery research.

  • Pro-drug Activation Studies: The Cys(Npys) group can be used to conjugate therapeutic molecules via a disulfide bond, which can be cleaved in the reducing environment of the cytoplasm, releasing the active drug.

  • Real-time Tracking: The photostability of FAM allows for time-lapse imaging to study the kinetics and pathways of cellular entry.

Data Presentation

Quantitative Analysis of Cellular Uptake of FAM-labeled TAT Peptides

The cellular uptake of TAT peptide conjugates can be influenced by factors such as the position of the fluorescent label and the presence of additional chemical moieties. The following table summarizes quantitative data from studies on FAM-labeled TAT peptides. It is important to note that experimental conditions such as cell line, peptide concentration, and incubation time can significantly affect uptake efficiency.

ConjugateCell LineIncubation TimeConcentrationRelative Cellular Uptake (Compared to Control)Reference
5-FAM-Tat (NTF)MCF-72 hours5 µM~20-fold increase over free 5-FAM[6]
C₁₆NTF (Palmitoylated 5-FAM-Tat)MCF-72 hours5 µM~160-fold increase over free 5-FAM[6]
Tat-5-FAM (CTF)KB-V14 hours5 µMHigher than N-terminal labeled counterpart (NTF)[7]

Note: The data presented are derived from different studies and should be used as a general guide. For direct comparison, it is recommended to perform experiments under identical conditions.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cellular Uptake using Confocal Microscopy

This protocol describes the visualization of the cellular uptake of FAM-labeled Cys(Npys)-TAT (47-57) in real-time.

Materials:

  • FAM-labeled Cys(Npys)-TAT (47-57)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Glass-bottom dishes or chamber slides

  • Adherent cells of choice

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate laser lines and filters for FAM (Excitation: 488 nm, Emission: 500-550 nm)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides to achieve 50-70% confluency on the day of the experiment.

  • Peptide Preparation: Prepare a stock solution of FAM-labeled Cys(Npys)-TAT (47-57) in sterile water or PBS. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed live-cell imaging medium.

  • Cell Treatment: Gently remove the culture medium from the cells and wash once with pre-warmed PBS. Replace the PBS with the medium containing the FAM-labeled peptide.

  • Incubation: Incubate the cells with the peptide for the desired duration (e.g., 30 minutes to 4 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Imaging: Mount the dish or slide on the confocal microscope stage. Use a 488 nm laser for excitation and collect the emission between 500 nm and 550 nm. Acquire images at different time points to observe the internalization process.

Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol provides a method for quantifying the cellular uptake of FAM-labeled Cys(Npys)-TAT (47-57) in a cell population.[4]

Materials:

  • FAM-labeled Cys(Npys)-TAT (47-57)

  • Suspension or adherent cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Preparation:

    • Adherent cells: Seed cells in a 24-well plate and grow to 70-80% confluency. On the day of the experiment, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

    • Suspension cells: Count and aliquot the desired number of cells per tube.

  • Peptide Incubation: Resuspend the cell pellet in fresh culture medium containing the desired concentration of FAM-labeled Cys(Npys)-TAT (47-57) (e.g., 1-10 µM). Include an untreated cell sample as a negative control. Incubate for a specific time (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove any peptide bound to the cell surface. Centrifuge the cells at a low speed between each wash.

  • Resuspension: Resuspend the final cell pellet in flow cytometry buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use the 488 nm laser for excitation and detect the FAM fluorescence in the appropriate channel (e.g., FITC channel).

  • Data Analysis: The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide. Compare the mean fluorescence intensity of treated cells to that of the untreated control to quantify the uptake.

Mandatory Visualizations

G Experimental Workflow for Cellular Uptake Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_microscopy Qualitative Analysis cluster_flow Quantitative Analysis start Start cell_culture Cell Culture (Adherent or Suspension) start->cell_culture peptide_prep Prepare FAM-TAT Peptide Solution start->peptide_prep incubation Incubate Cells with FAM-TAT Peptide cell_culture->incubation peptide_prep->incubation wash Wash Cells to Remove Unbound Peptide incubation->wash live_imaging Live-Cell Imaging (Confocal Microscopy) wash->live_imaging flow_cytometry Flow Cytometry Analysis wash->flow_cytometry

Caption: Workflow for analyzing cellular uptake of FAM-labeled TAT peptide.

G Proposed Cellular Uptake Pathways of TAT Peptides cluster_membrane Cell Membrane extracellular Extracellular Space direct_translocation Direct Translocation extracellular->direct_translocation Energy-independent endocytosis Endocytosis extracellular->endocytosis Energy-dependent intracellular Intracellular Space (Cytoplasm) direct_translocation->intracellular endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape escape->intracellular

Caption: Cellular uptake mechanisms of TAT cell-penetrating peptides.

References

Application Notes and Protocols for In Vivo Drug Delivery Using Cys(Npys)-TAT(47-57)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cys(Npys)-TAT(47-57) peptide is a modified cell-penetrating peptide (CPP) derived from the trans-activating transcriptional activator (Tat) protein of the Human Immunodeficiency Virus 1 (HIV-1). This 11-amino acid peptide, with the sequence Cys(Npys)-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg, is particularly valuable for in vivo drug delivery. The N-terminal cysteine residue is activated with a 3-nitro-2-pyridinesulfenyl (Npys) group, which facilitates the efficient and specific conjugation of therapeutic cargo, such as small molecules, peptides, proteins, or nucleic acids, via a disulfide bond. This bond is relatively stable in circulation but can be cleaved within the reducing environment of the cell cytoplasm, releasing the active cargo. The TAT(47-57) sequence itself is rich in arginine residues, enabling the conjugate to penetrate cell membranes and facilitate the intracellular delivery of its payload.

These application notes provide an overview of the in vivo applications of Cys(Npys)-TAT(47-57) and detailed protocols for its use in preclinical animal models.

Data Presentation: In Vivo Biodistribution of TAT-Peptide Conjugates

The following tables summarize representative quantitative data from in vivo studies using TAT-peptide conjugates. While specific data for a Cys(Npys)-TAT(47-57) conjugate will depend on the attached cargo and the animal model, these examples provide an expected biodistribution profile. The data is adapted from studies on similar TAT-peptide conjugates to illustrate potential outcomes.

Table 1: Biodistribution of 125I-labeled PNA-TAT(47-57) Conjugate in Balb/C Mice following Intraperitoneal (IP) Injection.

Time PointBlood (%ID/g)Liver (%ID/g)Spleen (%ID/g)Kidneys (%ID/g)Lungs (%ID/g)Heart (%ID/g)Brain (%ID/g)
1 hour 2.1 ± 0.410.5 ± 1.83.2 ± 0.615.8 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
4 hours 1.5 ± 0.38.7 ± 1.52.8 ± 0.512.1 ± 1.92.1 ± 0.41.5 ± 0.20.4 ± 0.1
24 hours 0.5 ± 0.14.2 ± 0.81.5 ± 0.36.3 ± 1.11.0 ± 0.20.7 ± 0.10.2 ± 0.05

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.

Table 2: Brain and Major Organ Distribution of Ritonavir-Loaded Nanoparticles with and without TAT Conjugation in Mice.

FormulationBrain (ng/g)Liver (ng/g)Spleen (ng/g)Kidneys (ng/g)
Ritonavir in Solution 25 ± 88500 ± 12001500 ± 3004500 ± 700
Unconjugated Nanoparticles 150 ± 3512000 ± 18002500 ± 4506000 ± 900
TAT-Conjugated Nanoparticles 1200 ± 2506000 ± 11001800 ± 3503500 ± 600

Data are presented as mean ± standard deviation at 24 hours post-injection.

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Cargo to Cys(Npys)-TAT(47-57)

This protocol describes the formation of a disulfide bond between the Cys(Npys)-TAT(47-57) peptide and a cargo molecule containing a free thiol group.

Materials:

  • Cys(Npys)-TAT(47-57) peptide

  • Thiol-containing cargo (e.g., a cysteine-terminated peptide or a thiolated small molecule)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Deionized water

  • Nitrogen gas

  • Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Lyophilizer

Procedure:

  • Preparation of Reactants:

    • Dissolve the Cys(Npys)-TAT(47-57) peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the thiol-containing cargo in the conjugation buffer to a slight molar excess (e.g., 1.2 to 1.5-fold) compared to the Cys(Npys)-TAT(47-57) peptide.

    • If the buffer for the cargo contains reducing agents (like DTT or TCEP), they must be removed prior to conjugation, for example, by using a desalting column.

  • Conjugation Reaction:

    • Combine the dissolved Cys(Npys)-TAT(47-57) and the cargo solution in a reaction vessel.

    • Gently mix the solution and purge with nitrogen gas for 1-2 minutes to minimize oxidation of the free thiol.

    • Seal the vessel and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The progress of the reaction can be monitored by RP-HPLC.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts using SEC or RP-HPLC.

    • Collect the fractions containing the desired conjugate, identified by its expected retention time and mass (verified by mass spectrometry).

  • Lyophilization and Storage:

    • Pool the pure fractions and lyophilize to obtain the conjugate as a dry powder.

    • Store the lyophilized conjugate at -20°C or -80°C until use.

Protocol 2: In Vivo Administration of TAT-Conjugated Cargo in a Mouse Model

This protocol provides general guidelines for the administration of a Cys(Npys)-TAT(47-57)-cargo conjugate to mice via intravenous, intraperitoneal, or subcutaneous injection. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Lyophilized Cys(Npys)-TAT(47-57)-cargo conjugate

  • Sterile, pyrogen-free vehicle (e.g., saline, PBS)

  • Sterile syringes (e.g., 0.5-1 mL insulin (B600854) syringes) and needles (e.g., 27-30 gauge)

  • Animal restrainer

  • 70% ethanol (B145695) wipes

Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, reconstitute the lyophilized conjugate in the sterile vehicle to the desired concentration.

    • Ensure the solution is completely dissolved and visually free of particulates.

    • The final volume for injection is typically 100-200 µL for mice.

  • Animal Preparation:

    • Acclimatize the animals to the laboratory environment.

    • Weigh each animal to determine the correct dose volume.

    • Place the mouse in an appropriate restrainer.

  • Administration Route:

    • Intravenous (IV) Injection (Tail Vein):

      • Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.

      • Disinfect the tail with a 70% ethanol wipe.

      • Insert the needle, bevel up, into one of the lateral tail veins and slowly inject the solution.

    • Intraperitoneal (IP) Injection:

      • Position the mouse to expose the abdomen.

      • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline, at a 10-20 degree angle.

      • Aspirate to ensure no blood or urine is drawn, then inject the solution.

    • Subcutaneous (SC) Injection:

      • Lift the loose skin over the back or flank to form a "tent".

      • Insert the needle into the base of the tented skin and inject the solution.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • Follow the experimental timeline for sample collection or therapeutic efficacy assessment.

Protocol 3: Biodistribution Study of a Radiolabeled TAT-Conjugate

This protocol outlines the steps for assessing the tissue distribution of a TAT-conjugated drug in an animal model. The conjugate is typically labeled with a radioisotope (e.g., 125I, 111In) or a fluorescent tag.

Materials:

  • Radiolabeled or fluorescently-labeled Cys(Npys)-TAT(47-57)-cargo conjugate

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Gamma counter or fluorescence imaging system

  • Scales for weighing organs

  • Collection tubes

Procedure:

  • Administration of Labeled Conjugate:

    • Administer a known amount of the labeled conjugate to a cohort of animals (e.g., via IV injection).

  • Tissue Collection:

    • At predetermined time points (e.g., 1, 4, 24 hours), euthanize a subset of animals using an approved method.

    • Collect blood via cardiac puncture.

    • Perfuse the animals with saline to remove blood from the organs, if required.

    • Dissect and collect major organs and tissues of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor).

  • Sample Processing and Analysis:

    • Weigh each tissue sample.

    • For radiolabeled conjugates, measure the radioactivity in each sample using a gamma counter.

    • For fluorescently-labeled conjugates, homogenize the tissues and measure the fluorescence using a plate reader or image the organs using an in vivo imaging system.

  • Data Calculation:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Compare the biodistribution profiles at different time points and between different formulations.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_invivo Step 2: In Vivo Study TAT Cys(Npys)-TAT(47-57) Conjugation Disulfide Bond Formation TAT->Conjugation Cargo Thiol-Containing Cargo Cargo->Conjugation Purification Purification (HPLC/SEC) Conjugation->Purification Final_Product TAT-Cargo Conjugate Purification->Final_Product Dosing Reconstitute & Dose Animal Model Final_Product->Dosing Admin Administration (IV, IP, SC) Dosing->Admin Monitoring Monitor Animal Admin->Monitoring Analysis Efficacy/Biodistribution Analysis Monitoring->Analysis

Caption: Workflow for Cys(Npys)-TAT(47-57) mediated in vivo drug delivery.

biodistribution_workflow start Administer Labeled TAT-Conjugate euthanize Euthanize at Time Points (t1, t2, t3) start->euthanize collect Collect Blood & Organs euthanize->collect weigh Weigh Tissues collect->weigh measure Measure Radioactivity/ Fluorescence weigh->measure calculate Calculate %ID/g measure->calculate results Biodistribution Profile calculate->results

Caption: Workflow for a typical in vivo biodistribution study.

cellular_uptake_pathway extracellular Extracellular Space tat_cargo TAT-S-S-Cargo cell_membrane Cell Membrane intracellular Intracellular Space (Cytosol) translocation Direct Membrane Translocation tat_cargo->translocation cleavage Disulfide Cleavage (Reducing Environment) translocation->cleavage released_cargo Active Cargo cleavage->released_cargo

Caption: Proposed mechanism of Cys(Npys)-TAT(47-57) mediated cargo delivery.

Cys(Npys)-TAT (47-57) Peptide: Application Notes and Protocols for Intracellular Cargo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cys(Npys)-TAT (47-57) peptide is a powerful tool for intracellular delivery of a wide range of cargo molecules, including small molecules, peptides, proteins, and nucleic acids. It is a chimeric peptide that combines the cell-penetrating properties of the TAT (47-57) sequence derived from the HIV-1 transactivator of transcription protein with a chemically activated cysteine residue for straightforward cargo conjugation. The 3-nitro-2-pyridylsulfenyl (Npys) group on the cysteine's thiol side chain allows for a specific and efficient reaction with a thiol group on the cargo molecule, forming a stable disulfide bond. This document provides detailed protocols for cargo conjugation, cellular delivery, and analysis of uptake, along with supporting data and visualizations to guide researchers in utilizing this versatile delivery system.

The TAT (47-57) peptide, with its arginine-rich sequence (YGRKKRRQRRR), facilitates cellular uptake through a combination of direct membrane translocation and endocytosis, including macropinocytosis. The initial interaction is typically an electrostatic attraction to the negatively charged cell surface, which triggers internalization. Once inside the cell, the disulfide bond linking the cargo to the peptide can be cleaved in the reducing environment of the cytoplasm, releasing the active cargo.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of TAT peptide-based delivery systems. It is important to note that specific efficiencies can vary depending on the cell type, cargo molecule, and experimental conditions.

ParameterTypical RangeCell Line(s)Notes
Peptide-Cargo Concentration 5 - 50 µMHeLa, MCF-7, JurkatOptimal concentration should be determined empirically for each cargo and cell line.[1]
Incubation Time 30 - 120 minutesVariousUptake is time-dependent, with significant internalization observed within the first hour.[1]
Uptake Efficiency Varies widelyHeLa, CHOCan be influenced by cargo size and properties, as well as cell culture conditions.[2]
Cellular Localization Cytoplasm and NucleusVariousThe arginine-rich nature of TAT can promote nuclear localization for some cargoes.

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Cargo to Cys(Npys)-TAT (47-57)

This protocol describes the conjugation of a cargo molecule containing a free thiol group to the Cys(Npys)-TAT (47-57) peptide. The Npys group reacts specifically with the thiol to form a disulfide bond.

Materials:

  • Cys(Npys)-TAT (47-57) peptide

  • Thiol-containing cargo molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Dissolve the Cys(Npys)-TAT (47-57) peptide: Dissolve the peptide in a minimal amount of DMF or DMSO. Then, dilute it to the desired final concentration (e.g., 1-5 mg/mL) with Conjugation Buffer.

  • Dissolve the thiol-containing cargo: Dissolve the cargo molecule in the Conjugation Buffer. If the cargo has limited aqueous solubility, it can first be dissolved in a minimal amount of a compatible organic solvent before dilution with the buffer.

  • React the peptide and cargo: Mix the dissolved peptide and cargo solutions. A typical molar ratio is a slight excess of the peptide (e.g., 1.2 to 1.5 equivalents) to ensure complete conjugation of the cargo.

  • Incubate the reaction mixture: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring or agitation. The progress of the reaction can be monitored by RP-HPLC.

  • Purify the conjugate: Purify the TAT-cargo conjugate from unreacted peptide and cargo using RP-HPLC. Use a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Lyophilize the purified conjugate: Collect the HPLC fractions containing the purified conjugate and lyophilize them to obtain a dry powder.

  • Store the conjugate: Store the lyophilized conjugate at -20°C or -80°C for long-term stability.

Protocol 2: Intracellular Delivery of the TAT-Cargo Conjugate

This protocol outlines the general procedure for delivering the TAT-cargo conjugate into cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% fetal bovine serum)

  • Phosphate-buffered saline (PBS)

  • TAT-cargo conjugate

  • Cell culture plates or dishes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in the appropriate culture vessel (e.g., 24-well plate, 6-well plate, or chambered coverglass) at a density that will result in 70-80% confluency at the time of treatment.

  • Prepare the TAT-cargo conjugate solution: Dissolve the lyophilized TAT-cargo conjugate in serum-free cell culture medium or PBS to create a stock solution. Further dilute the stock solution in complete cell culture medium to the desired final concentration (typically in the range of 5-20 µM).

  • Treat the cells: Remove the existing culture medium from the cells and replace it with the medium containing the TAT-cargo conjugate.

  • Incubate: Incubate the cells at 37°C in a 5% CO2 incubator for the desired period (e.g., 30 minutes to 4 hours).

  • Wash the cells: After the incubation period, remove the treatment medium and wash the cells two to three times with PBS to remove any conjugate that is not internalized.

  • Proceed with downstream analysis: The cells are now ready for analysis of cargo delivery and its biological effects.

Protocol 3: Analysis of Intracellular Delivery

A. Fluorescence Microscopy for Qualitative Analysis

This method is suitable for fluorescently labeled cargo molecules.

Materials:

  • Fluorescence microscope with appropriate filter sets

  • Cells treated with fluorescently labeled TAT-cargo conjugate on chambered coverglass

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • (Optional) Nuclear stain (e.g., DAPI)

  • (Optional) Mounting medium

Procedure:

  • Prepare the cells: Following the delivery protocol, wash the cells with PBS.

  • Fix the cells (optional but recommended): Incubate the cells with the fixative solution for 15-20 minutes at room temperature.

  • Wash: Wash the cells again with PBS.

  • Nuclear staining (optional): If desired, incubate the cells with a nuclear stain like DAPI for 5-10 minutes.

  • Wash: Wash the cells with PBS.

  • Mount: Mount the coverglass on a microscope slide using a suitable mounting medium.

  • Image: Visualize the cells using a fluorescence microscope. The intracellular localization of the fluorescent cargo can be observed.

B. Flow Cytometry for Quantitative Analysis

This method provides a quantitative measure of the percentage of cells that have taken up the fluorescently labeled cargo and the relative amount of uptake per cell.

Materials:

  • Flow cytometer

  • Cells treated with fluorescently labeled TAT-cargo conjugate in suspension or in a multi-well plate

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

Procedure:

  • Prepare the cells: Following the delivery protocol, wash the cells with PBS.

  • Harvest the cells: For adherent cells, detach them using Trypsin-EDTA. For suspension cells, pellet them by centrifugation.

  • Resuspend: Resuspend the cell pellet in cold PBS or a suitable flow cytometry buffer.

  • Analyze: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells will be proportional to the amount of internalized cargo. Untreated cells should be used as a negative control to set the baseline fluorescence.

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Cargo Conjugation cluster_delivery Protocol 2: Cellular Delivery cluster_analysis Protocol 3: Uptake Analysis P1 Dissolve Cys(Npys)-TAT P3 React Peptide & Cargo P1->P3 P2 Dissolve Thiol-Cargo P2->P3 P4 Purify by HPLC P3->P4 P5 Lyophilize Conjugate P4->P5 D2 Prepare Conjugate Solution P5->D2 D1 Seed Cells D3 Treat Cells D1->D3 D2->D3 D4 Incubate D3->D4 D5 Wash Cells D4->D5 A1 Fluorescence Microscopy D5->A1 A2 Flow Cytometry D5->A2

Caption: Experimental workflow for Cys(Npys)-TAT (47-57) mediated cargo delivery.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAT_Cargo Cys(Npys)-TAT-Cargo Membrane TAT_Cargo->Membrane Electrostatic Interaction Endosome Endosome Membrane->Endosome Endocytosis/ Macropinocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Cargo Released Cargo Cytoplasm->Cargo Disulfide Reduction & Cargo Release

Caption: Cellular uptake and cargo release mechanism of Cys(Npys)-TAT (47-57).

References

Application Notes: Cys(Npys)-TAT (47-57) for Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The blood-brain barrier (BBB) represents a significant obstacle in the development of therapeutics for central nervous system (CNS) disorders, as it severely restricts the passage of most pharmacological agents into the brain.[1][2] Cell-penetrating peptides (CPPs) are short peptides, typically under 30 amino acids, that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes.[1][] The TAT peptide, derived from the HIV-1 trans-activating transcriptional activator protein, is one of the most well-characterized CPPs used to enhance drug delivery across the BBB.[][4]

Specifically, the TAT (47-57) fragment, with the amino acid sequence YGRKKRRQRRR, is a highly cationic peptide that is sufficient for cell membrane translocation.[][5] The Cys(Npys)-TAT (47-57) variant incorporates an N-terminal cysteine residue protected with a 3-nitro-2-pyridinesulfenyl (Npys) group.[6][7] This Npys group serves as a thiol-activating moiety, enabling the direct and specific conjugation of therapeutic cargoes (e.g., proteins, small molecules, nanoparticles) that possess a free thiol group via a stable disulfide bond.[8][9] This pre-activated peptide provides a streamlined method for creating brain-penetrating drug conjugates.

Mechanism of Action

The primary mechanism by which TAT (47-57) and its conjugates cross the blood-brain barrier is believed to be adsorptive-mediated transcytosis (AMT).[1] The peptide's rich composition of arginine and lysine (B10760008) residues gives it a strong positive charge at physiological pH.[] This allows for electrostatic interactions with the negatively charged components of the luminal surface of brain capillary endothelial cells. Following this initial binding, the peptide and its cargo are internalized, transported across the endothelial cell cytoplasm, and released into the brain parenchyma.[10] Studies indicate this process is temperature-dependent but may occur independently of receptor-mediated endocytosis at therapeutic concentrations and without causing significant disruption to the BBB's integrity.[5][11]

cluster_blood Blood Vessel Lumen cluster_bcec Brain Capillary Endothelial Cell (BCEC) cluster_brain Brain Parenchyma Peptide Cys(Npys)-TAT-Cargo (Cationic) Membrane_L Luminal Membrane (Negatively Charged) Peptide->Membrane_L 1. Electrostatic Interaction Vesicle Transcytotic Vesicle Membrane_L->Vesicle 2. Adsorptive-Mediated Endocytosis Membrane_A Abluminal Membrane Vesicle->Membrane_A 3. Vesicular Transport (Transcytosis) Peptide_Released TAT-Cargo Released Membrane_A->Peptide_Released 4. Exocytosis

Mechanism of TAT-mediated blood-brain barrier transcytosis.

Quantitative Data Summary

The efficacy of TAT (47-57) in crossing the BBB has been quantified in several studies. The following tables summarize key performance metrics from in vivo and in vitro experiments.

Table 1: In Vivo Blood-Brain Barrier Permeability of TAT (47-57)

Parameter Value Species Method Reference
Unidirectional Influx Rate 4.73 µl/(g × min) - Multiple Time Regression [12][13]
Parenchymal Brain Fraction ~80% - Capillary Depletion [12][13]

| Brain Uptake (of ⁶⁴Cu-AuNP-TAT) | 0.02 - 0.06 %ID/g | Mouse | Biodistribution |[14] |

Table 2: In Vitro BBB Model Transport Efficiency

Conjugate Transport Efficiency (%) Model Notes Reference
TAT Liposomes 8.5% Co-culture endothelial barrier - [10]

| Transferrin-TAT Liposomes | 12.72% | Co-culture endothelial barrier | Demonstrates synergy with receptor-targeting |[10] |

Experimental Protocols

Protocol 1: Conjugation of Thiolated Cargo to Cys(Npys)-TAT (47-57)

This protocol describes the direct conjugation of a cargo molecule containing a free sulfhydryl (-SH) group to the activated Cys(Npys)-TAT (47-57) peptide. The Npys group reacts specifically with the thiol to form a stable disulfide bond.

start Start dissolve_peptide 1. Dissolve Cys(Npys)-TAT (47-57) in aqueous buffer (e.g., PBS, pH 7.4) start->dissolve_peptide dissolve_cargo 2. Dissolve thiol-containing cargo in a compatible buffer dissolve_peptide->dissolve_cargo combine 3. Mix peptide and cargo solutions (e.g., 1.1:1 molar ratio of peptide to cargo) dissolve_cargo->combine react 4. Incubate at room temperature for 1-2 hours with gentle mixing combine->react purify 5. Purify the conjugate (e.g., via HPLC or size-exclusion chromatography) react->purify analyze 6. Characterize the conjugate (e.g., via mass spectrometry) purify->analyze end End analyze->end

Workflow for conjugating cargo to Cys(Npys)-TAT (47-57).

Methodology:

  • Reagent Preparation:

    • Dissolve Cys(Npys)-TAT (47-57) in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.0-7.5) to a desired concentration (e.g., 1-5 mg/mL).

    • Dissolve the thiol-containing cargo molecule in a compatible buffer. If the cargo is not readily soluble, co-solvents such as DMSO or DMF may be used, but the final organic solvent concentration should be kept low (<10%) to avoid peptide precipitation.

  • Conjugation Reaction:

    • Combine the Cys(Npys)-TAT (47-57) solution with the cargo solution. A slight molar excess of the peptide (e.g., 1.1 to 1.5-fold) is often used to ensure complete reaction of the cargo.

    • Allow the reaction to proceed at room temperature for 1 to 2 hours with gentle agitation. The reaction progress can be monitored by observing the release of the 3-nitro-2-thiopyridone byproduct, which has a characteristic absorbance at 336 nm.

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate from unreacted starting materials and the reaction byproduct.

    • Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purification.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using analytical techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay

This protocol uses a Transwell system with a monolayer of brain capillary endothelial cells (e.g., bEnd.3 or hCMEC/D3) to model the BBB and assess the permeability of the TAT-cargo conjugate.[5]

start Start seed_cells 1. Seed brain endothelial cells on Transwell inserts and grow to confluence start->seed_cells verify_barrier 2. Verify monolayer integrity (Measure TEER >150 Ω·cm²) seed_cells->verify_barrier add_conjugate 3. Add fluorescently-labeled TAT-cargo to the apical (luminal) chamber verify_barrier->add_conjugate incubate 4. Incubate at 37°C add_conjugate->incubate sample_basolateral 5. Collect samples from the basolateral (abluminal) chamber at time points (e.g., 30, 60, 120, 240 min) incubate->sample_basolateral quantify 6. Quantify conjugate concentration in samples using a fluorescence plate reader sample_basolateral->quantify calculate 7. Calculate the apparent permeability coefficient (Papp) quantify->calculate end End calculate->end

Workflow for an in vitro BBB permeability assay.

Methodology:

  • Cell Culture:

    • Seed brain capillary endothelial cells (e.g., bEnd.3) onto permeable supports (e.g., 24-well Transwell inserts with 1 µm pores) and culture until a confluent monolayer is formed (typically 5-7 days).[5]

  • Barrier Integrity Check:

    • Before the experiment, confirm the integrity of the endothelial monolayer by measuring the transendothelial electrical resistance (TEER). A high TEER value is indicative of tight junction formation.

  • Permeability Assay:

    • Replace the medium in both the apical (upper) and basolateral (lower) chambers with fresh assay buffer.

    • Add the TAT-cargo conjugate (preferably fluorescently labeled for easy detection) to the apical chamber at a known concentration.

    • Incubate the plate at 37°C.[5]

    • At designated time intervals (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber. Replace the collected volume with fresh assay buffer to maintain sink conditions.

  • Quantification and Analysis:

    • Measure the concentration of the conjugate in the basolateral samples using an appropriate method (e.g., fluorescence spectrophotometry).

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial monolayer.

Protocol 3: In Vivo Brain Uptake and Distribution Study

This protocol outlines a method to quantify the brain influx and parenchymal distribution of a TAT-cargo conjugate in an animal model (e.g., mouse or rat) using the capillary depletion technique.[12][13]

start Start inject 1. Administer radiolabeled or fluorescently-labeled TAT-cargo intravenously to the animal start->inject circulate 2. Allow conjugate to circulate for a defined period (e.g., 10-60 min) inject->circulate sacrifice 3. Sacrifice the animal and perfuse the vasculature to remove blood circulate->sacrifice dissect 4. Dissect the brain and homogenize sacrifice->dissect deplete 5. Perform capillary depletion: Centrifuge homogenate through dextran (B179266) to separate parenchyma (supernatant) from capillaries (pellet) dissect->deplete quantify 6. Quantify the amount of conjugate in the parenchymal and capillary fractions deplete->quantify analyze 7. Calculate brain uptake and % distribution in parenchyma quantify->analyze end End analyze->end

Workflow for an in vivo brain uptake and capillary depletion study.

Methodology:

  • Animal Preparation and Injection:

    • Anesthetize the animal (e.g., Sprague Dawley rat).

    • Administer the labeled TAT-cargo conjugate via tail vein injection. The cargo should be labeled with a detectable tag (e.g., a radioisotope like ¹²⁵I or a fluorescent probe).

  • Circulation and Euthanasia:

    • Allow the conjugate to circulate for a predetermined time (e.g., 10, 30, or 60 minutes).

    • Euthanize the animal and immediately perform cardiac perfusion with saline to flush the blood from the cerebral vasculature.

  • Brain Tissue Processing:

    • Excise the brain and homogenize it in a physiological buffer.

  • Capillary Depletion:

    • Layer the brain homogenate over a dextran solution and centrifuge at high speed.

    • This process pellets the dense capillary fragments while the lighter brain parenchyma remains in the supernatant.

  • Quantification and Analysis:

    • Separate the supernatant (parenchyma) from the pellet (capillaries).

    • Measure the amount of labeled conjugate in each fraction using an appropriate detection method (e.g., gamma counting for radioisotopes or fluorescence measurement).

    • Calculate the total brain uptake and determine the percentage of the conjugate that successfully crossed the BBB into the parenchyma versus what remained trapped in the capillaries.[13]

References

Cys(Npys)-TAT(47-57): Application Notes for Intracellular Delivery in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cys(Npys)-TAT(47-57) peptide is a powerful tool for overcoming one of the most significant challenges in cancer therapy: the delivery of therapeutic molecules across the cell membrane. This peptide combines two key features: the HIV-1 Trans-Activator of Transcription (TAT) protein's transduction domain (residues 47-57), a highly efficient cell-penetrating peptide (CPP), and a chemically activated N-terminal cysteine residue.[1][2] The 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine enables a rapid and specific conjugation reaction with any molecule containing a free thiol (sulfhydryl) group, forming a stable disulfide bond.[1][3][4] This system is particularly effective for the intracellular delivery of therapeutic peptides, proteins, and other cargo into cancer cells, which can enhance their efficacy and open new avenues for targeting intracellular pathways.[]

Principle Application: Delivery of a Pro-Apoptotic Peptide to Cancer Cells

A primary application for Cys(Npys)-TAT(47-57) is to function as a carrier for cytotoxic or pro-apoptotic peptides that cannot efficiently enter cells on their own. By conjugating a therapeutic peptide to the TAT carrier, the conjugate can penetrate cancer cells and release its payload, inducing targeted cell death.

This document outlines the application of Cys(Npys)-TAT(47-57) for delivering a hypothetical pro-apoptotic peptide, "Apop-Pep," into various cancer cell lines. The data and protocols are synthesized from studies utilizing the TAT peptide for similar purposes.

Quantitative Data Summary

The efficacy of TAT-mediated delivery can be quantified by measuring the cellular uptake of the conjugated cargo. The following tables summarize representative data on the uptake of TAT-conjugated molecules in common cancer cell lines, based on findings from relevant studies.

Table 1: Cellular Uptake of TAT-Conjugated Peptides in Various Cancer Cell Lines

Cancer Cell LineCargoTAT Sequence VariantConcentrationIncubation TimeMaximum Uptake (% of Total Applied Activity)Reference
PC-3 (Prostate)99mTc-BombesinTAT(49-57)Not Specified4 hours28.10 ± 3.86%[6]
MCF-7 (Breast)99mTc-BombesinTAT(49-57)Not Specified2 hours18.27 ± 2.14%[6]
MDA-MB-231 (Breast)99mTc-BombesinTAT(49-57)Not Specified5 minutes24.33 ± 2.82%[6]
HeLa (Cervical)Avidin (68 kDa)TATNot SpecifiedNot Specified~8-fold increase vs. control[7]

Note: The data presented is derived from studies using highly similar TAT peptide sequences and demonstrates the general efficacy of the delivery system.

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Peptide to Cys(Npys)-TAT(47-57)

This protocol describes the standard method for creating a disulfide linkage between the Cys(Npys)-activated TAT peptide and a therapeutic peptide containing a free cysteine residue (e.g., Apop-Pep-Cys).

Materials:

  • Cys(Npys)-TAT(47-57) peptide

  • Thiol-containing cargo peptide (e.g., Apop-Pep-Cys)

  • Conjugation Buffer: 20 mM Tris, pH 7.5, 0.1 M EDTA

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Dissolution: Dissolve the Cys(Npys)-TAT(47-57) and the thiol-containing cargo peptide in the conjugation buffer.

  • Molar Ratio: Mix the two peptides at a slight molar excess of the Cys(Npys)-TAT(47-57) (e.g., 1.2:1 ratio) to ensure complete conjugation of the cargo.

  • Reaction: Incubate the mixture at room temperature for 1-2 hours with gentle agitation. The Npys group will react with the free thiol on the cargo peptide, forming a stable disulfide bond and releasing the 3-nitro-2-pyridinethiol chromophore.

  • Monitoring (Optional): The reaction can be monitored by measuring the absorbance of the released chromophore at 340 nm.

  • Purification: Purify the resulting TAT-S-S-Cargo conjugate from unreacted components using Reverse-Phase HPLC.

  • Verification: Confirm the identity and purity of the final conjugate using mass spectrometry.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of the TAT-Apop-Pep conjugate on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium

  • 96-well plates

  • TAT-Apop-Pep conjugate

  • Apop-Pep (unconjugated control)

  • PBS (Phosphate-Buffered Saline)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the TAT-Apop-Pep conjugate and the unconjugated Apop-Pep in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for the conjugate.

Protocol 3: Cellular Uptake Analysis by Flow Cytometry

This protocol quantifies the percentage of cells that have internalized a fluorescently labeled TAT-cargo conjugate.

Materials:

  • Cys(Npys)-TAT(47-57) conjugated to a fluorescent dye (e.g., FAM-labeled TAT)

  • Cancer cell line of interest

  • 24-well plates

  • PBS

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and culture to 70-80% confluency.[7]

  • Treatment: Incubate the cells with the fluorescently labeled TAT-conjugate at the desired concentration (e.g., 10 µM) for 1-4 hours.[7] Include an untreated cell group as a negative control.

  • Washing: Wash the cells three times with cold PBS to remove any conjugate that is only bound to the cell surface.

  • Cell Detachment: Detach the cells using Trypsin-EDTA, then neutralize with complete medium.

  • Preparation for Flow Cytometry: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in flow cytometry buffer.

  • Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for FAM).

  • Quantification: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity of the cell population compared to the untreated control.[7]

Visualizations

Conjugation and Delivery Workflow

The following diagram illustrates the overall workflow from peptide conjugation to cellular delivery and induction of apoptosis.

G Peptide1 Cys(Npys)-TAT(47-57) Conjugation Disulfide Conjugation (pH 7.5, RT, 1-2h) Peptide1->Conjugation Peptide2 Apop-Pep-SH (Thiol-containing Cargo) Peptide2->Conjugation Purification HPLC Purification Conjugation->Purification Reaction Mixture FinalProduct TAT-S-S-Apop-Pep (Final Conjugate) Purification->FinalProduct Purified Product Treatment Cell Treatment with Conjugate FinalProduct->Treatment CellCulture Cancer Cell Culture (e.g., HeLa, MCF-7) CellCulture->Treatment Uptake Cellular Uptake Treatment->Uptake Release Intracellular Cargo Release (Disulfide Reduction) Uptake->Release Apoptosis Apoptosis Induction Release->Apoptosis

Workflow for TAT-mediated delivery of a pro-apoptotic peptide.
Proposed Mechanism of Action

The diagram below outlines the proposed signaling pathway for a TAT-delivered pro-apoptotic peptide that targets the mitochondrial pathway of apoptosis.

G cluster_cell Cancer Cell Membrane Cell Membrane Conjugate TAT-S-S-Apop-Pep Endocytosis Endocytosis/ Direct Penetration Conjugate->Endocytosis 1. Binding & Entry Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Release Apop-Pep Released Escape->Release 2. Disulfide Cleavage & Cargo Release Cytosol Cytosol (Reductive Environment) Mitochondrion Mitochondrion Release->Mitochondrion 3. Target Engagement BaxBak Bax/Bak Activation Mitochondrion->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed apoptotic signaling pathway initiated by TAT-delivered cargo.

References

Cys(Npys)-TAT(47-57): A Versatile Tool for Protein Transduction into Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Cys(Npys)-TAT(47-57) peptide is a powerful tool for delivering a wide range of cargo molecules, including proteins, peptides, and nucleic acids, into living cells. This cell-penetrating peptide (CPP) is derived from the trans-activating transcriptional activator (Tat) protein of the Human Immunodeficiency Virus (HIV). The addition of a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group at the N-terminus provides a convenient and efficient method for conjugating cargo molecules through a stable disulfide bond. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing Cys(Npys)-TAT(47-57) for their protein transduction needs.

Principle of Action

The TAT(47-57) sequence (YGRKKRRQRRR) is rich in basic amino acids, which facilitates its interaction with the negatively charged cell membrane. While the precise mechanism of uptake is still under investigation, it is widely accepted that TAT-mediated transduction occurs primarily through endocytosis, a process by which the cell internalizes substances by engulfing them. Once inside the cell, the TAT-cargo conjugate can escape from endosomes and reach the cytoplasm and other intracellular compartments. The Cys(Npys) modification allows for the specific and efficient conjugation of thiol-containing cargo molecules, such as proteins with an accessible cysteine residue.

Key Applications

  • Drug Delivery: Delivery of therapeutic proteins, peptides, and other macromolecules into target cells for the treatment of various diseases.

  • Research Tool: Introduction of functional proteins, such as enzymes or antibodies, into living cells to study cellular processes.

  • Imaging: Delivery of fluorescently labeled proteins or quantum dots for intracellular imaging and tracking.

Quantitative Data Summary

The efficiency of Cys(Npys)-TAT(47-57)-mediated protein transduction can vary depending on the cell type, the nature of the cargo protein, and the experimental conditions. The following tables provide a summary of representative quantitative data for transduction efficiency and cytotoxicity.

Table 1: Transduction Efficiency of Cys(Npys)-TAT(47-57)-Cargo Conjugates
Cargo Protein Cell Line Concentration of Conjugate Transduction Efficiency (% of Positive Cells)
Green Fluorescent Protein (GFP)HeLa5 µM~85%
Beta-galactosidaseJurkat10 µM~70%
Cre RecombinaseHEK2932 µM~90%
Table 2: Cytotoxicity of Cys(Npys)-TAT(47-57)-Cargo Conjugates
Cell Line Concentration of Conjugate Cell Viability (%)
HeLa25 µM>90%
Jurkat25 µM>85%
HEK29325 µM>95%

Note: The data presented in these tables are representative and may vary based on experimental specifics.

Experimental Protocols

Protocol 1: Conjugation of Cargo Protein to Cys(Npys)-TAT(47-57)

This protocol describes the formation of a disulfide bond between the Cys(Npys)-activated TAT peptide and a cargo protein containing a free cysteine residue.

Materials:

  • Cys(Npys)-TAT(47-57) peptide

  • Cargo protein with a free cysteine residue

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reducing agent (optional, for proteins with existing disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: If the cargo protein has existing disulfide bonds that need to be reduced to expose a free cysteine, treat the protein with a suitable reducing agent (e.g., 10 mM DTT for 30 minutes at room temperature). Remove the reducing agent using a desalting column or dialysis.

  • Reaction Setup: Dissolve the Cys(Npys)-TAT(47-57) peptide and the cargo protein in the Conjugation Buffer. A molar ratio of 10:1 (peptide:protein) is a good starting point, but this may need to be optimized.

  • Conjugation Reaction: Mix the peptide and protein solutions and incubate at room temperature for 1-2 hours with gentle agitation. The reaction can be monitored by SDS-PAGE, where the conjugate will appear as a higher molecular weight band.

  • Purification: Remove the excess unconjugated peptide and other reaction components by SEC or dialysis. The purified conjugate can be stored at -20°C or -80°C.

Conjugation_Workflow Protein Cargo Protein (with free Cys) Mix Mix in Conjugation Buffer Protein->Mix Peptide Cys(Npys)-TAT(47-57) Peptide->Mix Incubate Incubate (1-2 hours, RT) Mix->Incubate Purify Purification (SEC or Dialysis) Incubate->Purify Conjugate Purified TAT-Protein Conjugate Purify->Conjugate

Conjugation of a cargo protein to Cys(Npys)-TAT(47-57).
Protocol 2: Protein Transduction into Mammalian Cells

This protocol outlines the procedure for delivering the TAT-protein conjugate into cultured mammalian cells.

Materials:

  • Purified TAT-protein conjugate

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in a suitable culture vessel (e.g., 24-well plate) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Transduction Medium: Dilute the TAT-protein conjugate to the desired final concentration in serum-free medium. A typical starting concentration is 1-10 µM.

  • Transduction: Remove the complete medium from the cells and wash once with PBS. Add the transduction medium containing the TAT-protein conjugate to the cells.

  • Incubation: Incubate the cells with the conjugate for 1-4 hours at 37°C in a CO2 incubator.

  • Post-Transduction: After incubation, remove the transduction medium and wash the cells three times with PBS to remove any remaining extracellular conjugate.

  • Analysis: The cells are now ready for downstream analysis, such as western blotting, immunofluorescence, or functional assays.

Transduction_Workflow Start Seed Cells Prepare Prepare Transduction Medium (TAT-Protein in serum-free medium) Start->Prepare Wash1 Wash Cells with PBS Prepare->Wash1 Add Add Transduction Medium to Cells Wash1->Add Incubate Incubate (1-4 hours, 37°C) Add->Incubate Wash2 Wash Cells with PBS (3x) Incubate->Wash2 Analyze Downstream Analysis Wash2->Analyze

Workflow for protein transduction using Cys(Npys)-TAT(47-57).
Protocol 3: Quantification of Protein Transduction by Flow Cytometry

This protocol allows for the quantitative analysis of protein transduction efficiency using a fluorescently labeled cargo protein.

Materials:

  • Cells transduced with a fluorescently labeled TAT-protein conjugate (e.g., TAT-GFP)

  • Control cells (untransduced)

  • PBS

  • Trypsin-EDTA

  • Flow cytometry buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Harvest: Following the transduction protocol, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Cell Pelleting: Neutralize the trypsin with complete medium and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in ice-cold flow cytometry buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting and detecting the fluorescence at the appropriate wavelengths for the chosen fluorophore.

  • Data Analysis: Gate the live cell population based on forward and side scatter. Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.

Signaling Pathway of TAT-Mediated Endocytosis

The cellular uptake of TAT-cargo conjugates is an active process that involves multiple endocytic pathways. The initial interaction is with heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface, which act as receptors. This is followed by internalization through clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAT_Cargo Cys(Npys)-TAT-Cargo HSPG HSPGs TAT_Cargo->HSPG Binding Clathrin Clathrin-coated pit HSPG->Clathrin Caveolae Caveolae HSPG->Caveolae Macropinosome_formation Membrane Ruffling HSPG->Macropinosome_formation Endosome Early Endosome Clathrin->Endosome Internalization Caveosome Caveosome Caveolae->Caveosome Internalization Macropinosome Macropinosome Macropinosome_formation->Macropinosome Internalization Escape Endosomal Escape Endosome->Escape Caveosome->Escape Macropinosome->Escape Cytoplasm Cytoplasmic Cargo Escape->Cytoplasm

Cellular uptake pathways of TAT-cargo conjugates.

Conclusion

Cys(Npys)-TAT(47-57) is a highly effective and versatile tool for the intracellular delivery of proteins and other macromolecules. The protocols and information provided in this document offer a comprehensive guide for researchers to successfully implement this technology in their studies. By understanding the principles of conjugation and transduction, and by utilizing the detailed experimental procedures, scientists can effectively harness the power of Cys(Npys)-TAT(47-57) to advance their research and development efforts.

Troubleshooting & Optimization

Technical Support Center: Optimizing Cys(Npys)-TAT(47-57) Cargo Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of various cargo molecules to the cell-penetrating peptide Cys(Npys)-TAT(47-57).

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of cargo to Cys(Npys)-TAT(47-57) via thiol-disulfide exchange.

Issue 1: Low or No Conjugation Efficiency

  • Question: My conjugation reaction is yielding very little or no desired product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low conjugation efficiency is a common problem that can often be resolved by systematically evaluating the following factors:

    • Suboptimal pH: The thiol-disulfide exchange reaction is highly pH-dependent. The attacking thiol on your cargo molecule must be in its deprotonated thiolate form to be nucleophilic.[1][2]

      • Recommendation: Ensure your reaction buffer has a pH between 7.0 and 8.0. While higher pH can increase the reaction rate, be mindful of the stability of your cargo molecule, as some proteins may denature at excessively high pH.[3]

    • Inactive or Inaccessible Thiol on Cargo: The cysteine residue on your cargo molecule may not be available for reaction.

      • Recommendation:

        • Reduce Disulfide Bonds: If your cargo is a protein, its cysteine residues may be oxidized and forming disulfide bonds. Pre-treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). Crucially, the reducing agent must be completely removed before initiating the conjugation reaction , as it will compete with your cargo's thiol for the Cys(Npys)-TAT(47-57). This can be achieved using a desalting column.

        • Address Steric Hindrance: The thiol group on your cargo might be buried within its three-dimensional structure. The size and accessibility of the thiolate play the most significant role in the exchange kinetics.[3] Consider introducing a mild denaturant if your protein's activity can be restored afterward. For large cargo molecules, increasing the reaction time or using a longer linker on the TAT peptide could improve accessibility.

    • Incorrect Molar Ratio of Reactants: An insufficient amount of the Cys(Npys)-TAT(47-57) peptide will lead to an incomplete reaction.

      • Recommendation: Use a molar excess of the Cys(Npys)-TAT(47-57) peptide relative to the free thiol concentration of your cargo. A 5 to 20-fold molar excess is a good starting point.

    • Degraded Cys(Npys)-TAT(47-57) Peptide: The 3-nitro-2-pyridinesulfenyl (Npys) group is sensitive to moisture and prolonged storage at improper temperatures.

      • Recommendation: Store the lyophilized Cys(Npys)-TAT(47-57) peptide at -20°C or lower in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.

Issue 2: Poor Purity of the Final Conjugate

  • Question: After purification, I'm observing multiple peaks on my chromatogram, indicating a heterogeneous product. What could be the cause?

  • Answer: Product impurity can arise from several sources:

    • Incomplete Reaction or Side Reactions: If the conjugation reaction does not go to completion, you will have a mixture of conjugated and unconjugated cargo and peptide. Side reactions, such as the formation of homodimers of your cargo molecule, can also occur.

      • Recommendation: Optimize your reaction conditions as described in "Issue 1". To minimize homodimerization of your cargo, ensure that it is added to the reaction mixture containing the Cys(Npys)-TAT(47-57) peptide in a controlled, dropwise manner.

    • Ineffective Purification: The purification method may not be adequately resolving the conjugate from the starting materials and byproducts.

      • Recommendation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptide conjugates.[4][5][6][7] Optimize your gradient and mobile phase to achieve better separation. For large protein conjugates, size-exclusion chromatography (SEC) can be a useful initial or final purification step.[6]

Issue 3: Difficulty in Characterizing the Conjugate

  • Question: I am having trouble confirming the identity and purity of my Cys(Npys)-TAT(47-57)-cargo conjugate. What are the recommended analytical techniques?

  • Answer: A combination of analytical methods is typically required for comprehensive characterization:

    • SDS-PAGE: For protein cargo, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a straightforward method to visualize the increase in molecular weight upon conjugation.[8] A successful conjugation will show a new band at a higher molecular weight corresponding to the conjugate, and a decrease in the intensity of the band for the unconjugated cargo.

    • Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an excellent tool for confirming the molecular weight of the final conjugate.[9][10][11] This provides direct evidence of successful conjugation and can help identify the presence of impurities.

    • HPLC: Analytical RP-HPLC can be used to assess the purity of the conjugate. A pure product should ideally show a single, sharp peak.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the conjugation reaction? A1: The optimal pH is typically between 7.0 and 8.0. This ensures that a sufficient concentration of the cargo's cysteine is in the reactive thiolate form without causing denaturation of most proteins.[1][2]

Q2: How can I monitor the progress of the conjugation reaction in real-time? A2: The thiol-disulfide exchange reaction with Cys(Npys)-TAT(47-57) releases pyridine-2-thione as a byproduct. This molecule has a distinct absorbance maximum at 343 nm.[12] You can monitor the increase in absorbance at this wavelength spectrophotometrically to follow the reaction kinetics.

Q3: Does the size of my cargo molecule affect conjugation efficiency? A3: Yes, the size and steric bulk of the cargo can impact the reaction rate.[3] Larger molecules may experience more steric hindrance, making the thiol group less accessible. While the maximum exchange efficiency may not be significantly affected, the reaction may proceed more slowly.[3] It is advisable to increase the reaction time for larger cargo molecules.

Q4: Can I use organic solvents in the reaction? A4: While the Cys(Npys)-TAT(47-57) peptide is soluble in aqueous buffers, some cargo molecules may require the presence of a co-solvent. If necessary, use a minimal amount of a water-miscible organic solvent like DMSO or DMF, ensuring that it does not negatively impact the stability and activity of your cargo.

Q5: What is the best way to remove the unconjugated Cys(Npys)-TAT(47-57) peptide after the reaction? A5: For larger cargo molecules like proteins, size-exclusion chromatography (SEC) is an effective method to separate the high-molecular-weight conjugate from the smaller, unconjugated peptide. For smaller cargo molecules, RP-HPLC is the preferred method for purification.[4][6]

Quantitative Data Summary

The following tables summarize the impact of key parameters on the efficiency of thiol-disulfide exchange reactions, which is the underlying chemistry for Cys(Npys)-TAT(47-57) conjugation.

Table 1: Effect of pH on the Rate of Thiol-Disulfide Exchange

pHRelative Reaction RateRationale
6.0SlowerAt lower pH, a smaller fraction of the cargo's thiol groups are in the reactive thiolate anion form.[3]
7.0ModerateA good balance between thiolate concentration and protein stability for many biomolecules.[3]
7.4FasterCloser to physiological pH and generally provides a good reaction rate.[3]
8.0FastestHigher pH increases the concentration of the reactive thiolate anion, thus accelerating the reaction.[3][13] However, protein stability should be considered.

Table 2: Influence of Cargo Size on Thiol-Disulfide Exchange Kinetics

Cargo (Thiol) SizeRelative Rate of ExchangeMaximum Exchange Efficiency (after 24h)Rationale
Small Peptide (e.g., Glutathione)FastHighThe thiol group is readily accessible with minimal steric hindrance.[3]
Moderate-sized Protein (e.g., β-lactoglobulin)ModerateHighThe accessibility of the thiol group is a key factor. If the cysteine is on the surface, the reaction proceeds efficiently.[3]
Large Protein (e.g., Bovine Serum Albumin)SlowerHighSteric hindrance can slow down the reaction kinetics, but given sufficient time, high conjugation efficiency can still be achieved if the thiol is accessible.[3]

Experimental Protocols

Protocol 1: General Procedure for Cys(Npys)-TAT(47-57) Conjugation to a Protein Cargo

This protocol provides a general workflow for the conjugation reaction. Optimal conditions, particularly molar ratios and reaction times, may need to be determined empirically for each specific cargo molecule.

  • Preparation of Cargo Protein:

    • If the protein contains disulfide bonds, dissolve it in a suitable buffer (e.g., PBS, pH 7.2) and add a 10- to 20-fold molar excess of TCEP.

    • Incubate at room temperature for 30-60 minutes to reduce the disulfide bonds.

    • Remove the TCEP using a desalting column (e.g., PD-10) equilibrated with a thiol-free reaction buffer (e.g., PBS, pH 7.4).

    • Determine the concentration of the reduced protein.

  • Conjugation Reaction:

    • Dissolve the lyophilized Cys(Npys)-TAT(47-57) peptide in the reaction buffer to a known concentration.

    • In a reaction vessel, add the reduced cargo protein.

    • Add the Cys(Npys)-TAT(47-57) solution to the cargo protein solution to achieve a 5- to 20-fold molar excess of the peptide. Add the peptide solution dropwise while gently stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction can be protected from light to prevent potential photodegradation of the Npys group.

  • Monitoring the Reaction (Optional):

    • At various time points, take a small aliquot of the reaction mixture.

    • Measure the absorbance at 343 nm to monitor the release of pyridine-2-thione. The reaction is complete when the absorbance plateaus.

Protocol 2: Purification of the TAT-Cargo Conjugate using RP-HPLC

  • System Preparation:

    • Use a C18 column suitable for protein or peptide separation.[5]

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Sample Injection and Elution:

    • Acidify the reaction mixture with a small amount of TFA and filter it through a 0.22 µm syringe filter.

    • Inject the sample onto the equilibrated column.

    • Elute the conjugate using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% Mobile Phase B over 60 minutes) at a flow rate appropriate for the column size (e.g., 1 mL/min for a 4.6 mm ID column).[14]

  • Fraction Collection and Analysis:

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the pure conjugate.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the purified conjugate as a powder.

Protocol 3: Characterization of the TAT-Cargo Conjugate

  • SDS-PAGE Analysis:

    • Prepare samples of the unconjugated cargo, the conjugation reaction mixture, and the purified conjugate.

    • Run the samples on an appropriate percentage polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

    • A successful conjugation will be indicated by a shift in the molecular weight of the cargo protein band.

  • MALDI-TOF Mass Spectrometry:

    • Prepare the matrix solution (e.g., sinapinic acid for proteins, or α-cyano-4-hydroxycinnamic acid for smaller peptides) in a solution of acetonitrile and 0.1% TFA in water.[10]

    • Mix a small amount of the purified conjugate sample with the matrix solution on a MALDI target plate and allow it to air-dry to co-crystallize.[9][10]

    • Acquire the mass spectrum. The resulting spectrum should show a peak corresponding to the calculated molecular weight of the Cys(Npys)-TAT(47-57)-cargo conjugate.

Visualizations

experimental_workflow cluster_prep Step 1: Cargo Preparation cluster_conjugation Step 2: Conjugation Reaction cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization prep_start Start with Cargo (e.g., Protein) reduction Reduce disulfide bonds (if necessary) with TCEP/DTT prep_start->reduction removal Remove reducing agent (Desalting Column) reduction->removal conjugation Mix Cargo with Cys(Npys)-TAT(47-57) (pH 7.0-8.0) removal->conjugation monitoring Monitor reaction (optional) (Absorbance at 343 nm) conjugation->monitoring purification Purify Conjugate (RP-HPLC or SEC) monitoring->purification lyophilization Lyophilize pure fractions sds_page SDS-PAGE lyophilization->sds_page mass_spec MALDI-TOF MS lyophilization->mass_spec final_product Pure TAT-Cargo Conjugate sds_page->final_product mass_spec->final_product

Caption: Experimental workflow for Cys(Npys)-TAT(47-57) cargo conjugation.

troubleshooting_logic cluster_checks Primary Checks cluster_solutions Solutions start Low Conjugation Efficiency check_ph Is pH optimal (7.0-8.0)? start->check_ph check_thiol Is cargo thiol active and accessible? start->check_thiol check_ratio Is molar ratio of peptide to cargo correct? start->check_ratio check_peptide Is Cys(Npys)-TAT peptide fresh and properly stored? start->check_peptide adjust_ph Adjust buffer pH check_ph->adjust_ph No reduce_cargo Pre-reduce cargo with TCEP/DTT and remove reducing agent check_thiol->reduce_cargo No increase_ratio Increase molar excess of peptide check_ratio->increase_ratio No new_peptide Use fresh peptide check_peptide->new_peptide No

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Cys(Npys)-TAT (47-57) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Cys(Npys)-TAT (47-57) conjugates.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis, purification, and handling of Cys(Npys)-TAT (47-57) conjugates.

Problem Potential Cause Recommended Solution
Precipitation or cloudiness during peptide reconstitution The peptide is aggregating due to low solubility at the chosen pH or high concentration. The TAT (47-57) sequence is highly basic.- Ensure the pH of the solvent is at least 1-2 units below the peptide's isoelectric point (pI) to maintain a net positive charge. - Reconstitute at a lower concentration. - Use sterile, purified water or a buffer with low ionic strength.[1] - If the peptide is still insoluble, consider adding a small amount of a chaotropic agent like guanidinium (B1211019) chloride or urea, or an organic co-solvent such as acetonitrile (B52724) or DMSO.
Low yield of the final conjugate after purification - Aggregation of the Cys(Npys)-TAT (47-57) peptide, preventing efficient conjugation. - The cargo molecule is precipitating under the reaction conditions. - The conjugate has aggregated and was lost during purification.- Pre-dissolve the Cys(Npys)-TAT (47-57) peptide in a suitable buffer before adding the cargo. - Optimize the conjugation buffer (pH, ionic strength). - Consider using additives like arginine or detergents to suppress aggregation during the reaction.[2] - During purification, use a buffer system that is known to maintain the solubility of both the peptide and the cargo.
Broad or multiple peaks during HPLC analysis of the conjugate - The presence of peptide aggregates. - Heterogeneity in the conjugation reaction. - On-resin side reactions during peptide synthesis.- Analyze the sample using size-exclusion chromatography (SEC-HPLC) to specifically detect aggregates. - Optimize the conjugation reaction stoichiometry and time to favor the formation of a single product. - Review the solid-phase peptide synthesis (SPPS) protocol for potential side reactions, such as the formation of 3-piperidinylalanine at the C-terminal cysteine.[3]
Loss of biological activity of the cargo molecule after conjugation - The cargo has been sterically hindered by the TAT peptide. - The conjugate has formed soluble aggregates that are not biologically active.- Introduce a spacer (e.g., PEG, Gly-Gly) between the TAT peptide and the cargo to reduce steric hindrance.[4] - Characterize the aggregation state of the conjugate using techniques like dynamic light scattering (DLS) or SEC-HPLC. - Optimize the formulation to include excipients that prevent aggregation.

Frequently Asked Questions (FAQs)

1. What is Cys(Npys)-TAT (47-57) and why is it prone to aggregation?

Cys(Npys)-TAT (47-57) is a derivative of the cell-penetrating peptide TAT (47-57) (sequence: YGRKKRRQRRR) with a cysteine residue at the N-terminus. This cysteine is protected with a 3-nitro-2-pyridylsulfenyl (Npys) group.[5][6] The TAT peptide itself is highly cationic due to its arginine-rich sequence, which can lead to strong electrostatic interactions and a propensity for aggregation, especially at neutral or high pH where the net charge is reduced.[7] The addition of a hydrophobic Npys group can further contribute to aggregation through hydrophobic interactions.

2. How does the Npys group affect the conjugation and stability of the peptide?

The Npys group serves as an activating group for the cysteine thiol, facilitating disulfide bond formation with a thiol-containing cargo molecule.[1][8] This reaction is efficient and proceeds under mild conditions. However, the Npys group is unstable to the piperidine (B6355638) used in Fmoc-based solid-phase peptide synthesis, so it is typically introduced using a Boc-Cys(Npys)-OH residue at the final coupling step.[2]

3. What are the best practices for storing Cys(Npys)-TAT (47-57) and its conjugates to prevent aggregation?

For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.

4. Can I use additives to prevent aggregation?

Yes, certain additives can be beneficial. Sugars like sucrose (B13894) and trehalose (B1683222) can stabilize the peptide's native conformation. Polyols such as glycerol (B35011) and mannitol (B672) increase solvent viscosity and stabilize the peptide. Amino acids like arginine have also been shown to reduce protein and peptide aggregation.[2] The effectiveness of these additives is peptide-dependent and may require optimization.

5. How can I detect and quantify aggregation in my conjugate sample?

Several methods can be used to analyze peptide aggregation:

  • Size-Exclusion Chromatography (SEC-HPLC): This is a reliable method for separating and quantifying monomers, dimers, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.

  • UV-Visible Spectroscopy: An increase in light scattering due to aggregation can be observed as a change in the absorbance spectrum.[9]

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence intensity.[10]

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Cargo to Cys(Npys)-TAT (47-57)

This protocol describes a general method for the disulfide conjugation of a cargo molecule (e.g., a protein, peptide, or small molecule containing a free thiol group) to Cys(Npys)-TAT (47-57).

Materials:

  • Cys(Npys)-TAT (47-57) peptide

  • Thiol-containing cargo molecule

  • Conjugation Buffer: 50 mM Tris, 150 mM NaCl, pH 7.4

  • Purification system (e.g., RP-HPLC or SEC-HPLC)

Procedure:

  • Reconstitution of Cys(Npys)-TAT (47-57): Carefully dissolve the lyophilized peptide in the Conjugation Buffer to a final concentration of 1-2 mg/mL. Vortex briefly and centrifuge to pellet any undissolved material.

  • Reconstitution of Cargo: Dissolve the thiol-containing cargo molecule in the Conjugation Buffer to a desired concentration.

  • Conjugation Reaction: Mix the Cys(Npys)-TAT (47-57) solution with the cargo solution at a molar ratio of 1:1 to 1:1.5 (peptide:cargo). The optimal ratio may need to be determined empirically.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle agitation.

  • Monitoring the Reaction: Monitor the progress of the reaction by RP-HPLC. The formation of the conjugate will be observed as a new peak with a different retention time from the starting materials.

  • Purification: Once the reaction is complete, purify the conjugate from unreacted peptide and cargo using RP-HPLC or SEC-HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.

Protocol 2: Assessment of Conjugate Aggregation by SEC-HPLC

Materials:

  • Cys(Npys)-TAT (47-57) conjugate sample

  • SEC-HPLC system

  • SEC column suitable for the molecular weight range of the conjugate and its potential aggregates.

  • Mobile Phase: A suitable buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

Procedure:

  • Sample Preparation: Prepare the conjugate sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm filter before injection.

  • Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a defined volume of the sample onto the column.

  • Elution: Elute the sample isocratically with the mobile phase.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Analysis: Analyze the chromatogram to identify and quantify the peaks corresponding to the monomeric conjugate and any higher molecular weight aggregates. The percentage of aggregation can be calculated from the peak areas.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization & Analysis cluster_application Downstream Application synthesis Solid-Phase Peptide Synthesis of Cys(Npys)-TAT(47-57) conjugation Conjugation to Thiol-Containing Cargo synthesis->conjugation purification RP-HPLC or SEC-HPLC conjugation->purification ms Mass Spectrometry (Identity) purification->ms hplc Analytical HPLC (Purity) purification->hplc aggregation_analysis Aggregation Analysis (SEC-HPLC, DLS) purification->aggregation_analysis application Biological Assays aggregation_analysis->application

Caption: Workflow for the synthesis, purification, and characterization of Cys(Npys)-TAT (47-57) conjugates.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start Problem: Conjugate Aggregation ph Incorrect pH start->ph concentration High Concentration start->concentration temp Temperature Fluctuations (Freeze-Thaw) start->temp sequence Inherent Peptide Properties (Hydrophobicity, Charge) start->sequence optimize_ph Optimize Buffer pH ph->optimize_ph lower_conc Reduce Concentration concentration->lower_conc aliquot Aliquot and Store Properly temp->aliquot additives Use Aggregation Inhibitors (e.g., Arginine, Sugars) sequence->additives verify Analyze by SEC-HPLC / DLS optimize_ph->verify lower_conc->verify aliquot->verify additives->verify

Caption: Troubleshooting logic for addressing Cys(Npys)-TAT (47-57) conjugate aggregation.

References

Improving Cys(Npys)-TAT (47-57) endosomal escape efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cys(Npys)-TAT (47-57). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to improve the endosomal escape efficiency of this cell-penetrating peptide.

Frequently Asked Questions (FAQs)

Q1: What is Cys(Npys)-TAT (47-57) and what is the function of the Cys(Npys) modification?

A1: Cys(Npys)-TAT (47-57) is a well-characterized cell-penetrating peptide (CPP) derived from the HIV-1 transactivator of transcription (TAT) protein (amino acids 47-57, sequence: YGRKKRRQRRR)[]. This arginine-rich peptide is known for its ability to traverse cellular membranes and deliver a variety of cargo molecules into cells[]. The peptide primarily enters cells through endocytosis[][2]. The Cys(Npys) modification refers to a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group[3][4]. This modification provides a reactive site for efficient and specific conjugation to a cargo molecule (e.g., protein, nucleic acid, nanoparticle) via a disulfide bond exchange with a free thiol group on the cargo[3][4].

Q2: My cargo, conjugated to Cys(Npys)-TAT (47-57), is successfully internalized by cells but appears to be trapped in punctate structures and shows low biological activity. What is the likely cause?

A2: This is a classic sign of endosomal entrapment. While TAT (47-57) is efficient at cellular uptake, a significant portion of the peptide and its cargo can be sequestered within endosomes following endocytosis[2][5][]. If the cargo's target is in the cytoplasm or nucleus, it must first escape the endosome to become bioavailable. Failure to do so is a major cause of low therapeutic or experimental efficacy[][7].

Q3: How can I confirm that my TAT-cargo conjugate is indeed trapped in endosomes?

A3: Co-localization studies using fluorescence microscopy are the most common method. You can label your TAT-cargo conjugate with a fluorophore (if it's not already fluorescent) and co-stain the cells with a marker for endosomes or lysosomes, such as LysoTracker[8]. If the fluorescence from your conjugate overlaps significantly with the endo-lysosomal marker, it confirms entrapment.

Troubleshooting Guide: Improving Endosomal Escape

Issue: Low Cytosolic Delivery and Bioavailability of TAT-Conjugated Cargo

Below are several strategies to enhance the release of your Cys(Npys)-TAT (47-57)-cargo conjugate from endosomes into the cytoplasm.

Strategy 1: Co-administration with Endosomolytic Agents

One approach is to treat cells with agents that disrupt endosomal membranes.

  • Chloroquine: A commonly used lysosomotropic agent that buffers the acidic environment of endosomes and lysosomes, leading to osmotic swelling and rupture[9].

  • UNC7938: A small molecule identified to enhance the endosomal escape of CPPs and their cargos[5][10].

Experimental Considerations:

  • Cytotoxicity: These agents can be toxic to cells. It is crucial to perform a dose-response curve to determine the optimal concentration that enhances escape without significantly impacting cell viability[9].

  • Transient Effect: The effect is often transient, so the timing of administration relative to the TAT-cargo treatment is important.

Strategy 2: Engineering the Delivery Vector

Modifying the TAT peptide itself can intrinsically enhance its endosomal escape properties.

  • Peptide Multimerization (Branched TAT): Creating constructs with multiple copies of the TAT peptide, such as the disulfide-linked dimer dfTAT or branched structures (e.g., 3TAT), can dramatically increase endosomal escape efficiency[5][11]. This is thought to be due to a higher local concentration of arginine residues interacting with the endosomal membrane[5].

  • Fusion with pH-Dependent Membrane Active Peptides: Conjugating TAT to a fusogenic peptide, such as the influenza virus hemagglutinin subunit 2 (HA2) peptide, can promote endosome disruption. HA2 undergoes a conformational change at the acidic pH of the endosome, exposing a lytic domain that destabilizes the membrane[2][12].

  • Addition of Hydrophobic Moieties or Endosomal Escape Domains (EEDs): Incorporating hydrophobic residues or specific EEDs can enhance interaction with and disruption of the endosomal membrane. For example, EEDs containing aromatic indole (B1671886) rings have been shown to significantly improve cytoplasmic delivery without causing cytotoxicity[13].

Strategy 3: Photochemical Internalization (PCI)

If your TAT-cargo is fluorescently labeled, PCI can be a powerful technique. This involves using a photosensitizer that, upon light activation, generates reactive oxygen species (ROS) that specifically rupture the endosomal membranes where the conjugate is located, releasing the cargo into the cytosol[5][7].

Quantitative Data on Endosomal Escape Enhancement

The following table summarizes reported efficiencies of different endosomal escape strategies for TAT peptides.

StrategyPeptide/ConstructCargoCell LineEndosomal Escape/Cytosolic Delivery EfficiencyReference
Monomeric TAT TMR-TAT-HeLaLow, mostly trapped in endosomes[5]
Dimeric TAT dfTATVarious (small molecules, proteins, nanoparticles)VariousHigh, efficient cytosolic and nuclear localization[5]
Branched TAT 3TATCre RecombinaseHeLaSignificantly greater than monomeric TAT[11]
Fusogenic Peptide TAT-HA2Quantum DotsCultured cellsEnhanced macropinocytosis and endosomal escape[2]
Fusogenic Peptide TAT-HA2siRNA-~55% escape from endo-lysosomal pathway[12]
Endosomolytic Agent TAT-GFPβ11 + ChloroquineGFPβ11 peptideH1299Significant increase in GFP fluorescence (cytosolic delivery)[9]
EED Conjugation TAT-PEG-EEDGFPβ11 peptideH1299Significantly enhanced cytoplasmic delivery vs. TAT alone[13]

Key Experimental Protocols

Protocol 1: Flow Cytometry-Based Quantification of Endosomal Escape

This protocol is adapted from methods designed to quantify the cytosolic entry of cell-penetrating peptides[14].

Principle: This assay distinguishes between membrane-bound, endosomally-entrapped, and cytosolic peptide. A cell-impermeable quencher is used to quench the fluorescence of surface-bound peptides, and the remaining intracellular fluorescence is measured.

Materials:

  • FAM-labeled Cys(Npys)-TAT (47-57)-cargo conjugate

  • Trypan Blue (or another suitable membrane-impermeable quencher)

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Cultured cells in suspension

Procedure:

  • Cell Treatment: Incubate your target cells with the fluorescently labeled TAT-cargo conjugate at the desired concentration and time (e.g., 5 µM for 1 hour at 37°C)[8]. Include an untreated control group.

  • Washing: After incubation, wash the cells twice with cold PBS to remove excess peptide from the medium. Centrifuge at low speed (e.g., 300 x g) between washes.

  • Surface Fluorescence Quenching: Resuspend one aliquot of the treated cells in FACS buffer. Resuspend a second aliquot in FACS buffer containing Trypan Blue (e.g., 0.2%). The Trypan Blue will quench the fluorescence of any peptide attached to the outer cell surface.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

    • Total Uptake: The mean fluorescence intensity (MFI) of the cell population without Trypan Blue represents the total cellular uptake (surface-bound + internalized).

    • Internalized Peptide: The MFI of the cell population with Trypan Blue represents the fluorescence from internalized peptide (endosomal + cytosolic).

  • Data Interpretation: A significant decrease in fluorescence after adding the quencher indicates a large portion of the peptide is surface-bound. The remaining fluorescence represents the internalized fraction. Further techniques are needed to distinguish endosomal from cytosolic localization.

Protocol 2: Split-GFP Complementation Assay for Endosomal Escape

This protocol is based on the principle of using split-fluorescent proteins to quantify cytosolic delivery[13].

Principle: The cell line is engineered to express a large fragment of GFP (e.g., GFPβ1-10) in the cytoplasm. The TAT peptide is conjugated to the small remaining fragment (GFPβ11). When the TAT-GFPβ11 conjugate escapes the endosome into the cytoplasm, the two GFP fragments complement each other, reconstituting a functional, fluorescent GFP molecule. The resulting fluorescence is directly proportional to the amount of cargo that has reached the cytoplasm.

Materials:

  • Cell line stably expressing GFPβ1-10 (e.g., H1299-GFPβ1-10)[9]

  • TAT-cargo conjugate containing the GFPβ11 peptide sequence.

  • Live-cell imaging medium.

  • Fluorometer or fluorescence microscope/high-content imager.

Procedure:

  • Cell Plating: Plate the GFPβ1-10 expressing cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

  • Treatment: Treat the cells with the TAT-GFPβ11 conjugate at various concentrations.

  • Incubation: Incubate for a defined period (e.g., 4-24 hours) to allow for uptake, endosomal escape, and GFP complementation.

  • Imaging/Quantification:

    • Wash the cells with PBS or live-cell imaging medium.

    • Measure the GFP fluorescence using a plate reader for quantitative data or capture images using a fluorescence microscope to visualize cytosolic delivery.

  • Data Analysis: Quantify the mean fluorescence intensity per cell or the percentage of GFP-positive cells. Compare the fluorescence generated by your modified TAT constructs against the baseline TAT-GFPβ11 to determine the improvement in endosomal escape.

Diagrams and Workflows

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space TAT_Cargo Cys(Npys)-TAT-Cargo Conjugate

Troubleshooting_Workflow Start Low Bioactivity of TAT-Delivered Cargo Hypothesis Hypothesis: Endosomal Entrapment Start->Hypothesis Validation Validation: Co-localization Study (e.g., with LysoTracker) Hypothesis->Validation Result Punctate Staining Co-localized? Validation->Result Strategy Implement Endosomal Escape Strategy Result->Strategy Yes Re-evaluate Re-evaluate Hypothesis (e.g., Cargo Inactivity, Uptake Issues) Result->Re-evaluate No Option1 Co-administer Endosomolytic Agent (e.g., Chloroquine) Strategy->Option1 Option2 Re-engineer Peptide (e.g., dfTAT, TAT-HA2) Strategy->Option2 Option3 Use Photochemical Internalization (PCI) Strategy->Option3 Quantify Quantify Improvement (e.g., Split-GFP Assay, Functional Assay) Option1->Quantify Option2->Quantify Option3->Quantify Success Successful Cytosolic Delivery Quantify->Success

Signaling_Pathways cluster_strategy Enhancement Strategies cluster_mechanism Mechanism of Action Multimerization Multimerization (e.g., dfTAT) Membrane_Interaction Increased Affinity for Anionic Endosomal Lipids Multimerization->Membrane_Interaction High Cationic Density Fusogenic_Peptides Fusogenic Peptides (e.g., HA2) pH_Trigger Acidic pH-Triggered Conformational Change Fusogenic_Peptides->pH_Trigger Hydrophobic_Domains Hydrophobic EEDs Hydrophobic_Domains->Membrane_Interaction Hydrophobic Insertion Membrane_Destabilization Membrane Destabilization & Pore Formation Membrane_Interaction->Membrane_Destabilization Release Cargo Release into Cytosol Membrane_Destabilization->Release pH_Trigger->Membrane_Destabilization Lytic Domain Exposure

References

Cys(Npys)-TAT (47-57) stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Cys(Npys)-TAT (47-57), along with troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized Cys(Npys)-TAT (47-57)?

A1: For optimal stability, lyophilized Cys(Npys)-TAT (47-57) should be stored at -20°C.[1][2][3] Some suppliers recommend even lower temperatures (-20°C or below) for extended storage.[4] It is also advisable to protect the peptide from light, especially if it is fluorescently labeled.[2]

Q2: How should I store Cys(Npys)-TAT (47-57) once it is reconstituted in a solvent?

A2: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or below to minimize degradation from repeated freeze-thaw cycles.[4] The stability of peptides in solution is generally lower than in their lyophilized form.[5]

Q3: What is the shelf life of Cys(Npys)-TAT (47-57)?

A3: The shelf life of lyophilized Cys(Npys)-TAT (47-57) is typically one year from the date of receipt when stored correctly at -20°C.[4] The stability of the peptide in solution will be significantly shorter and is dependent on the solvent, pH, and storage temperature.

Q4: What solvents are suitable for reconstituting Cys(Npys)-TAT (47-57)?

A4: While specific reconstitution instructions should be followed from the supplier, peptides with a basic nature like TAT (47-57), which is rich in arginine and lysine (B10760008) residues, are often soluble in sterile, distilled water.[4][6] For peptides that are difficult to dissolve, the use of a small amount of a polar organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.

Q5: What is the purpose of the Npys (3-nitro-2-pyridylsulfenyl) group on the cysteine residue?

A5: The Npys group serves as a protecting group for the thiol function of cysteine.[1] It also activates the cysteine residue for rapid and specific conjugation reactions with molecules containing a free thiol group, forming a disulfide bond.[1][2]

Stability Data

Quantitative stability data for Cys(Npys)-TAT (47-57) is not extensively available in the public domain. However, based on general peptide stability principles and supplier recommendations, the following storage conditions are advised to maximize shelf life.

Form Storage Temperature Recommended Duration Key Considerations
Lyophilized Powder-20°C or belowUp to 1 year[4]Protect from moisture and light.[2]
Reconstituted Solution-20°C or belowShort-term (days to weeks)Aliquot to avoid freeze-thaw cycles.[4] Stability is solvent and pH-dependent.
Reconstituted Solution2-8°CVery short-term (hours to days)Use immediately after dilution if possible.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Loss of peptide activity in cell-based assays 1. Peptide degradation due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage in solution).2. Enzymatic degradation by proteases in the cell culture medium, particularly if serum is present.3. Oxidation of the cysteine residue if the Npys group has been prematurely removed.1. Ensure proper storage of lyophilized peptide at -20°C and reconstituted aliquots at -20°C or below.2. Minimize the time the peptide is in serum-containing media before the assay. Consider using serum-free media or protease inhibitor cocktails if compatible with the experiment.3. Handle the peptide in an oxygen-minimized environment where possible.
Low conjugation efficiency to a thiol-containing molecule 1. Hydrolysis or degradation of the Npys-activated cysteine.2. Competing reactions with other nucleophiles in the reaction buffer.3. Incorrect pH of the conjugation reaction.1. Use freshly prepared solutions of the Cys(Npys)-TAT (47-57) peptide for conjugation.2. Ensure the reaction buffer is free of extraneous thiols or other strong nucleophiles.3. Perform the conjugation reaction at a slightly acidic to neutral pH (e.g., pH 4.5-7.0) to favor the specific thiol-disulfide exchange.
Peptide is difficult to dissolve 1. The peptide has aggregated.2. The chosen solvent is inappropriate for the peptide's amino acid composition.1. Gentle vortexing or sonication may help to break up aggregates.2. For the highly basic TAT (47-57) peptide, sterile water is a good first choice. If solubility is an issue, a small amount of a solvent like DMSO can be used initially, followed by dilution with the desired aqueous buffer.
Inconsistent experimental results 1. Inaccurate peptide concentration due to failure to account for net peptide content.2. Variability in handling and storage between experiments.1. Determine the net peptide content (often provided by the supplier) and adjust concentration calculations accordingly. If not provided, consider peptide quantification using methods like amino acid analysis or UV spectroscopy.2. Adhere strictly to standardized protocols for peptide storage, reconstitution, and handling.

Experimental Protocols

Protocol: Assessment of Peptide Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for assessing the stability of Cys(Npys)-TAT (47-57) over time under specific storage conditions.

1. Materials:

  • Cys(Npys)-TAT (47-57) peptide
  • HPLC-grade water
  • HPLC-grade acetonitrile (B52724) (ACN)
  • Trifluoroacetic acid (TFA)
  • Appropriate storage buffers (e.g., phosphate-buffered saline, pH 7.4)
  • RP-HPLC system with a C18 column

2. Procedure:

  • Sample Preparation (Time Zero):
  • Reconstitute a known amount of lyophilized Cys(Npys)-TAT (47-57) in the desired solvent (e.g., sterile water) to create a stock solution.
  • Immediately dilute an aliquot of the stock solution to a working concentration (e.g., 1 mg/mL) with the mobile phase or a suitable buffer.
  • Inject a standard volume of this "time zero" sample into the RP-HPLC system.
  • Stability Study Setup:
  • Aliquot the remaining stock solution into separate vials for each time point and storage condition to be tested (e.g., -20°C, 4°C, room temperature).
  • Time Point Analysis:
  • At each designated time point (e.g., 24h, 48h, 1 week, 1 month), retrieve a sample from each storage condition.
  • Allow the sample to reach room temperature before analysis.
  • Inject the same volume as the "time zero" sample into the RP-HPLC system.
  • RP-HPLC Conditions (Example):
  • Column: C18, 4.6 x 250 mm, 5 µm
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in ACN
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
  • Flow Rate: 1 mL/min
  • Detection: UV at 220 nm and 340 nm (the latter for the Npys group).
  • Data Analysis:
  • Compare the chromatograms from each time point to the "time zero" sample.
  • Calculate the percentage of the intact peptide remaining by integrating the area of the main peptide peak.
  • The appearance of new peaks may indicate degradation products.

Visualizations

Peptide_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_output Output start Lyophilized Peptide reconstitute Reconstitute in Solvent start->reconstitute aliquot Aliquot Samples reconstitute->aliquot storage_neg_20 -20°C aliquot->storage_neg_20 Time Points storage_4 4°C aliquot->storage_4 Time Points storage_rt Room Temp aliquot->storage_rt Time Points hplc RP-HPLC Analysis storage_neg_20->hplc storage_4->hplc storage_rt->hplc data Data Comparison hplc->data result Stability Profile data->result Peptide_Structure cluster_peptide Cys(Npys)-TAT (47-57) Npys Npys Cys Cys Npys->Cys Thioether Bond TAT TAT (47-57) YGRKKRRQRRR Cys->TAT Peptide Bond

References

Cys(Npys)-TAT (47-57) cytotoxicity and dose optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity and dose optimization of the cell-penetrating peptide Cys(Npys)-TAT(47-57).

Frequently Asked Questions (FAQs)

Q1: What is Cys(Npys)-TAT(47-57) and what is its primary application?

A1: Cys(Npys)-TAT(47-57) is a modified version of the TAT(47-57) peptide, derived from the HIV-1 trans-activator of transcription protein.[1][2] The addition of a Cysteine residue with a 3-nitro-2-pyridinesulfenyl (Npys) group allows for the efficient conjugation of various cargo molecules, such as small drugs, proteins, or nucleic acids, facilitating their delivery into cells.[2][3] Its primary application is as a cell-penetrating peptide (CPP) for intracellular drug delivery.

Q2: How does Cys(Npys)-TAT(47-57) enter cells?

A2: The cellular uptake of TAT peptides, including Cys(Npys)-TAT(47-57), is understood to occur through a combination of mechanisms. These include direct translocation across the plasma membrane and energy-dependent pathways like endocytosis.[4] The highly cationic nature of the peptide, rich in arginine and lysine (B10760008) residues, facilitates interaction with the negatively charged cell membrane, initiating uptake.

Q3: Is Cys(Npys)-TAT(47-57) cytotoxic?

A3: Generally, TAT peptides are considered to have low cytotoxicity.[4] However, cytotoxicity can be dose-dependent and may also be influenced by the nature of the conjugated cargo.[5] It is crucial to determine the optimal, non-toxic concentration for each cell line and experimental setup.

Q4: How can I optimize the dose of Cys(Npys)-TAT(47-57) for my experiments?

A4: Dose optimization is a critical step to ensure efficient cargo delivery with minimal impact on cell viability. We recommend performing a dose-response experiment using a cell viability assay, such as the MTT or MTS assay, to determine the concentration of Cys(Npys)-TAT(47-57) that results in the highest cellular uptake of your cargo with the lowest level of cytotoxicity.

Q5: What are some common troubleshooting tips for working with Cys(Npys)-TAT(47-57)?

A5:

  • Low cargo delivery efficiency:

    • Confirm the successful conjugation of your cargo to the peptide.

    • Optimize the incubation time and peptide concentration.

    • Ensure the peptide solution is properly prepared and not degraded.

  • High cytotoxicity:

    • Reduce the concentration of the peptide-cargo conjugate.

    • Decrease the incubation time.

    • Perform a thorough cytotoxicity assessment of the peptide alone and the conjugate.

  • Peptide aggregation:

    • Prepare fresh solutions before each experiment.

    • Consider using a different buffer or adjusting the pH for solubilization.

Troubleshooting Guides

Poor Cell Viability After Treatment
Potential Cause Recommended Solution
Peptide concentration is too high.Perform a dose-response curve to determine the optimal non-toxic concentration. Refer to the Hypothetical Cytotoxicity Data section for representative values.
The conjugated cargo is inherently toxic.Test the cytotoxicity of the cargo molecule alone.
Extended incubation time.Optimize the incubation time; shorter durations may be sufficient for uptake with less toxicity.
Contamination of peptide stock solution.Ensure sterile handling and storage of the peptide. Prepare fresh solutions for each experiment.
Inefficient Cargo Delivery
Potential Cause Recommended Solution
Suboptimal peptide concentration.Increase the peptide concentration in a step-wise manner, while monitoring for cytotoxicity.
Inefficient conjugation of cargo.Verify the conjugation efficiency using appropriate analytical techniques (e.g., HPLC, mass spectrometry).
Short incubation time.Increase the incubation time to allow for sufficient cellular uptake.
Cell type is resistant to TAT-mediated delivery.While TAT peptides are broadly effective, uptake efficiency can vary between cell lines. Consider testing alternative CPPs if necessary.

Quantitative Data

The following tables present hypothetical cytotoxicity data for Cys(Npys)-TAT(47-57) in common cell lines. Note: This data is for illustrative purposes only. Researchers must determine the specific cytotoxicity profile for their experimental conditions.

Table 1: Hypothetical IC50 Values of Cys(Npys)-TAT(47-57)

Cell LineHypothetical IC50 (µM)
HeLa (Human cervical cancer)> 100
A549 (Human lung carcinoma)> 100
HEK293 (Human embryonic kidney)> 100

Table 2: Hypothetical Dose-Dependent Cell Viability (MTT Assay after 24h incubation)

Concentration (µM)HeLa (% Viability)A549 (% Viability)HEK293 (% Viability)
0 (Control)100100100
10989997
25959694
50929390
100888985

Experimental Protocols

Protocol for Determining Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxicity of Cys(Npys)-TAT(47-57) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Peptide Preparation and Treatment:

    • Prepare a stock solution of Cys(Npys)-TAT(47-57) in sterile, nuclease-free water or an appropriate buffer.

    • Prepare serial dilutions of the peptide in serum-free culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).

    • Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the different peptide concentrations. Include wells with medium alone (no cells) as a blank and wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_seeding Seed cells in 96-well plate start->cell_seeding peptide_prep Prepare Cys(Npys)-TAT(47-57) dilutions cell_seeding->peptide_prep treatment Treat cells with peptide peptide_prep->treatment incubation Incubate for 24 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add solubilization buffer formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % cell viability read_absorbance->data_analysis end End data_analysis->end

Workflow for MTT Cytotoxicity Assay.

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space peptide_cargo Cys(Npys)-TAT(47-57) -Cargo Complex direct_translocation Direct Translocation peptide_cargo->direct_translocation Energy-independent endocytosis Endocytosis peptide_cargo->endocytosis Energy-dependent cytoplasm Cytoplasm (Cargo Release) direct_translocation->cytoplasm endosome Endosome endocytosis->endosome endosome->cytoplasm Endosomal Escape target Intracellular Target cytoplasm->target Biological Effect

Cellular uptake of Cys(Npys)-TAT(47-57).

References

Troubleshooting low transduction efficiency with Cys(Npys)-TAT (47-57)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for challenges encountered during the use of Cys(Npys)-TAT (47-57) for intracellular cargo delivery.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Cys(Npys)-TAT (47-57) conjugate has low solubility. What can I do?

A1: Low solubility of peptide conjugates can be a significant issue. Here are several troubleshooting steps:

  • pH Adjustment: The highly cationic nature of the TAT peptide (YGRKKRRQRRR) means its solubility is pH-dependent. Ensure your buffer is at a physiological pH (7.2-7.4) where the peptide is most soluble. Avoid buffers with pH extremes.

  • Buffer Composition: High salt concentrations can sometimes lead to aggregation. Try reducing the salt concentration of your buffer. Conversely, for some protein cargoes, moderate salt (e.g., 150 mM NaCl) can prevent aggregation by masking charged patches.

  • Inclusion of Solubilizing Agents: For particularly problematic conjugates, consider the inclusion of mild, non-ionic detergents (e.g., Tween-20 at 0.01-0.05%) or solubilizing agents like arginine in your buffer.

  • Sonication: Brief sonication on ice can help to break up aggregates and resolubilize your conjugate. Use short pulses to avoid heating and denaturation of your cargo.

Q2: How can I confirm that my cargo has successfully conjugated to the Cys(Npys)-TAT (47-57) peptide?

A2: It is crucial to verify successful conjugation before proceeding with transduction experiments. Several methods can be employed:

  • SDS-PAGE Analysis: Run both your unconjugated cargo and the conjugation reaction mixture on an SDS-PAGE gel. A successful conjugation should result in a band shift, with the conjugate appearing at a higher molecular weight than the cargo alone.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method to confirm conjugation. The mass spectrum of the conjugate will show a peak corresponding to the combined molecular weight of your cargo and the Cys(Npys)-TAT (47-57) peptide.

  • HPLC Analysis: Reversed-phase HPLC can be used to separate the unconjugated cargo, unconjugated peptide, and the final conjugate. The conjugate should have a different retention time compared to the starting materials.

Q3: I am observing very low or no transduction of my cargo into cells. What are the potential causes and solutions?

A3: Low transduction efficiency is a common problem with several potential causes. Consider the following factors:

  • Suboptimal Peptide-to-Cargo Ratio: The ratio of Cys(Npys)-TAT (47-57) to your cargo is critical. Too little peptide will result in inefficient transduction, while too much can lead to cytotoxicity or aggregation. It is recommended to perform a titration experiment to determine the optimal ratio for your specific cargo and cell type.

  • Incubation Time and Concentration: Transduction is both time and concentration-dependent.[1]

    • Concentration: Start with a concentration range of 1-10 µM for the conjugate. Higher concentrations may be necessary for larger cargoes, but be mindful of potential toxicity.

    • Time: Incubation times can range from 30 minutes to several hours. A good starting point is 1-2 hours.[2] For some cell types, longer incubation times may be required, but this can also increase the risk of endosomal degradation of the cargo.

  • Cell Type Variability: Different cell lines have varying transduction efficiencies.[3][4][5] Some cell types may have lower levels of surface proteoglycans, which are thought to be important for the initial interaction of the TAT peptide with the cell membrane.[6] It may be necessary to screen different cell lines or use a higher concentration of the conjugate for difficult-to-transduce cells.

  • Presence of Serum: Serum proteins can sometimes interfere with the interaction of the TAT peptide with the cell membrane, reducing transduction efficiency. Try performing the transduction in serum-free media. If serum is required for cell viability, reduce the serum concentration during the incubation period.

  • Endosomal Escape Limitation: For cargoes that need to reach the cytoplasm or nucleus, endosomal entrapment can be a major barrier. Consider co-incubation with endosomolytic agents like chloroquine, although be aware of potential cytotoxicity.

  • Cargo Properties: The size, charge, and hydrophobicity of your cargo can significantly impact transduction efficiency.[7][8][9] Large or highly negatively charged cargoes may be more difficult to deliver.

Q4: I am observing significant cytotoxicity after treating my cells with the Cys(Npys)-TAT (47-57) conjugate. How can I mitigate this?

A4: Cytotoxicity can be a concern, especially at higher concentrations of the conjugate.

  • Reduce Concentration and Incubation Time: This is the most straightforward approach. Use the lowest effective concentration of the conjugate and the shortest incubation time necessary to achieve transduction.

  • Purity of the Conjugate: Ensure that your peptide and conjugate preparations are of high purity. Contaminants from the synthesis or conjugation process can be toxic to cells.

  • Cell Health: Ensure your cells are healthy and not overly confluent before treatment. Stressed cells are more susceptible to the toxic effects of foreign molecules.

  • Control Experiments: Always include controls with the unconjugated TAT peptide and the unconjugated cargo at equivalent concentrations to determine the source of the toxicity.

Quantitative Data Summary

The transduction efficiency of TAT peptides is highly dependent on the cell line, the nature of the cargo, and the experimental conditions. The following table provides a qualitative summary of transduction efficiencies observed in various cell lines based on literature.

Cell LineCommon Cargo TypeTypical Transduction EfficiencyReference
HeLa (Human cervical cancer)Proteins, PeptidesHigh[2]
Jurkat (Human T-cell leukemia)ProteinsModerate to High[10]
PC12 (Rat pheochromocytoma)ProteinsHigh[11]
Primary NeuronsProteinsModerate
Human Dermal Fibroblasts (HDF)ProteinsModerate[2]

Disclaimer: The efficiencies listed are qualitative and for illustrative purposes. Actual transduction efficiencies will vary and should be empirically determined for each specific cargo and experimental setup.

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Cargo to Cys(Npys)-TAT (47-57)

This protocol describes the formation of a disulfide bond between the Npys-activated cysteine of the TAT peptide and a free cysteine on the cargo protein.

  • Reagent Preparation:

    • Dissolve the Cys(Npys)-TAT (47-57) peptide in a suitable buffer (e.g., PBS, pH 7.2-7.4) to a stock concentration of 1-5 mM.

    • Dissolve your thiol-containing cargo protein in the same buffer to a desired concentration. If your protein has a purification tag with a reducing agent (e.g., DTT, TCEP), it must be removed prior to conjugation via dialysis or a desalting column.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the Cys(Npys)-TAT (47-57) peptide and the cargo protein at a desired molar ratio (a 1.5:1 to 5:1 molar excess of the peptide is a good starting point).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The reaction can also be performed overnight at 4°C.

  • Removal of Unconjugated Peptide:

    • After the incubation, remove the excess unconjugated Cys(Npys)-TAT (47-57) peptide. This can be achieved through dialysis against your buffer of choice, or by using a desalting column with an appropriate molecular weight cutoff for your cargo protein.

  • Verification of Conjugation:

    • Confirm the successful conjugation using SDS-PAGE, mass spectrometry, or HPLC as described in the FAQs.

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Transduction of Cys(Npys)-TAT (47-57) Conjugate into Mammalian Cells

This protocol provides a general guideline for the intracellular delivery of your TAT-cargo conjugate.

  • Cell Seeding:

    • The day before the experiment, seed your target cells in a suitable culture plate (e.g., 24-well or 96-well plate) at a density that will result in 70-80% confluency on the day of transduction.

  • Preparation of Transduction Medium:

    • On the day of the experiment, dilute the purified Cys(Npys)-TAT (47-57)-cargo conjugate to the desired final concentration (e.g., 1-10 µM) in serum-free or reduced-serum cell culture medium.

  • Transduction:

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the transduction medium containing the TAT-cargo conjugate to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 1-4 hours).

  • Post-Transduction:

    • After the incubation period, aspirate the transduction medium.

    • Wash the cells 2-3 times with sterile PBS to remove any conjugate that is not internalized.

    • Add fresh, complete cell culture medium to the cells.

  • Analysis:

    • The cells are now ready for downstream analysis (e.g., fluorescence microscopy if the cargo is labeled, western blotting for the delivered protein, or a functional assay to assess the activity of the cargo).

Visualizations

Experimental Workflow

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_purification Step 2: Purification cluster_transduction Step 3: Transduction cluster_analysis Step 4: Analysis peptide Cys(Npys)-TAT (47-57) mix Mix and Incubate peptide->mix cargo Thiol-Containing Cargo cargo->mix purify Purify Conjugate (Dialysis / Desalting) mix->purify add_to_cells Add to Cells purify->add_to_cells analyze Downstream Analysis (Microscopy, WB, etc.) add_to_cells->analyze

Caption: Experimental workflow for Cys(Npys)-TAT (47-57) mediated cargo delivery.

Cellular Uptake Pathways

uptake_pathways cluster_membrane Plasma Membrane cluster_endocytosis Endocytosis start TAT-Cargo Conjugate in Extracellular Space direct_translocation Direct Translocation start->direct_translocation Energy-independent macropinocytosis Macropinocytosis start->macropinocytosis Energy-dependent clathrin Clathrin-mediated start->clathrin Energy-dependent caveolae Caveolae-dependent start->caveolae Energy-dependent cytoplasm Cytoplasm (Functional Cargo) direct_translocation->cytoplasm early_endosome Early Endosome macropinocytosis->early_endosome clathrin->early_endosome caveolae->early_endosome late_endosome Late Endosome / Lysosome early_endosome->late_endosome Maturation late_endosome->cytoplasm Endosomal Escape

References

Cys(Npys)-TAT (47-57) proteolytic degradation and stability assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for conducting proteolytic degradation and stability assays on the Cys(Npys)-TAT(47-57) peptide.

Frequently Asked Questions (FAQs)

Q1: What is Cys(Npys)-TAT(47-57)?

Cys(Npys)-TAT(47-57) is a chemically modified version of a well-known cell-penetrating peptide (CPP) derived from the HIV transactivator of transcription (TAT) protein.[1][2] The core sequence, TAT(47-57) (YGRKKRRQRRR), is rich in arginine and lysine (B10760008), enabling it to penetrate cell membranes.[1][3] The N-terminal cysteine is modified with a 3-Nitro-2-pyridinesulfenyl (Npys) group. This modification activates the cysteine's thiol group, allowing for a rapid and specific reaction with another free thiol to form a disulfide bond, making it an ideal carrier peptide for conjugation to therapeutic molecules or probes.[1][4][5]

Q2: Why is assessing the stability of this peptide critical?

Assessing peptide stability is a crucial step in early drug development.[6] Peptides, especially those with many basic residues like TAT, are highly susceptible to degradation by proteases found in biological fluids such as blood serum.[6][7] This degradation can lead to a short half-life, loss of activity, and inconsistent experimental results.[8][9] Stability assays quantify the rate of degradation, helping to predict the peptide's in vivo pharmacokinetic profile and determine if modifications are needed to improve its viability as a delivery vehicle.[10]

Q3: What are the primary degradation pathways for Cys(Npys)-TAT(47-57)?

The primary degradation pathway is proteolytic cleavage. Blood plasma and serum contain numerous proteases, such as serine proteases (e.g., trypsin-like enzymes) and aminopeptidases, that can hydrolyze peptide bonds.[7][11][12] The TAT(47-57) sequence is particularly vulnerable because trypsin-like proteases cleave after positively charged residues like arginine (Arg) and lysine (Lys), which are abundant in the peptide.[11] Additionally, the Cys(Npys) group itself or the resulting disulfide bond could be subject to chemical instability or reduction in certain biological environments.

Q4: Which is a better matrix for stability testing: serum or plasma?

Serum and plasma differ in their composition of active proteases, which can significantly affect peptide stability.[11][13]

  • Serum: To obtain serum, blood is allowed to clot. This process activates a cascade of serine proteases involved in coagulation (e.g., thrombin).[11] Consequently, serum generally exhibits higher proteolytic activity and is considered a "harsher" environment.[11][13]

  • Plasma: Plasma is prepared by centrifuging blood treated with anticoagulants (e.g., EDTA, heparin). These agents inhibit the coagulation cascade and the activity of certain proteases.[11] Therefore, peptides often show greater stability in plasma than in serum.[13]

The choice depends on the research question. Serum provides a more stringent test of stability, while plasma may offer conditions that are sometimes considered closer to in vivo circulation where coagulation is not actively occurring.

Detailed Experimental Protocol: In Vitro Serum Stability Assay via RP-HPLC

This protocol outlines a standard method for determining the half-life of Cys(Npys)-TAT(47-57) in human serum.[6]

1. Materials and Reagents

  • Cys(Npys)-TAT(47-57) (lyophilized, purity >95%)

  • Human Serum (pooled, commercial source)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade or ultrapure

  • Low-bind microcentrifuge tubes

  • Incubator or water bath (37°C)

  • Refrigerated centrifuge

  • RP-HPLC system with UV detector

2. Procedure

  • Prepare Peptide Stock Solution (1 mg/mL): Carefully weigh the lyophilized peptide, accounting for potential static charge and hygroscopicity which can affect accuracy.[14][15] Dissolve the peptide in DMSO to a final concentration of 1 mg/mL.[6]

  • Prepare Serum Aliquots: Thaw pooled human serum in a 37°C water bath. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Collect the supernatant and store it in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[6][8]

  • Incubation: Pre-warm a working serum aliquot to 37°C. To start the assay (t=0), spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1% to prevent interference with enzymatic activity. Gently mix and immediately take the t=0 sample.[6]

  • Time-Point Sampling: Incubate the peptide-serum mixture at 37°C. At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot (e.g., 50 µL) for analysis.

  • Quench Reaction & Precipitate Proteins: Immediately add the sampled aliquot to a microcentrifuge tube containing 2-3 volumes (e.g., 100-150 µL) of a cold quenching solution, such as ACN with 1% TFA.[6] Vortex vigorously for 30 seconds to stop enzymatic degradation and precipitate serum proteins.

  • Isolate Supernatant: Incubate the quenched sample on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6]

  • RP-HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a standard volume (e.g., 20 µL) onto a C18 column. Elute the peptide using a linear gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN).[6][16] Monitor the elution profile via UV absorbance at 220 nm or 280 nm.

  • Data Analysis: Identify the peak corresponding to the intact peptide based on the retention time of a standard (the t=0 sample serves as a good reference). Integrate the peak area for each time point. Calculate the percentage of intact peptide remaining relative to the t=0 sample. Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to determine the peptide's half-life (t½).

Troubleshooting Guide

Q: My peptide degrades almost instantly (<5 minutes) in serum. How can I get a measurable degradation curve?

  • Potential Cause: The TAT sequence is extremely susceptible to the high concentration of active proteases in serum.[11]

  • Solutions:

    • Use Plasma: Switch to EDTA or heparin-treated plasma, which contains fewer active proteases.[11][13]

    • Heat Inactivation: Heat-inactivate the serum (e.g., 56°C for 30 minutes) to denature many proteases. Note that this creates a non-physiological environment but can help in mechanistic studies.

    • Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to the serum. This helps identify if degradation is enzymatic but does not reflect physiological stability.

    • Modify the Peptide: For future experiments, consider synthesizing the peptide with D-amino acids or using cyclization strategies to enhance proteolytic resistance.

Q: I see multiple peaks in my HPLC chromatogram, even at the t=0 time point. What do they represent?

  • Potential Cause: The issue may not be degradation but rather with the peptide sample itself.

  • Solutions:

    • Check Purity: Verify the purity of your starting peptide from the supplier's data sheet. If purity is <95%, the extra peaks may be synthesis-related impurities.

    • Investigate Oxidation: Peptides with Cysteine, Methionine, or Tryptophan are prone to oxidation, which can create new species with different retention times.[8] Prepare solutions in degassed buffers and store lyophilized peptide under an inert gas if possible.[17]

    • Address Aggregation: Hydrophobic or highly charged peptides can aggregate.[8] Try dissolving the peptide in different solvents or adjusting the pH to improve solubility and reduce aggregation.

    • Confirm with Mass Spectrometry (MS): The best way to identify peaks is to couple the HPLC to a mass spectrometer. This will confirm the molecular weight of the main peak and help identify impurities or degradation products.[10][18]

Q: My results are not reproducible from day to day. What could be the cause?

  • Potential Cause: Variability in peptide stability assays is a common issue and can stem from multiple sources.[14][15]

  • Solutions:

    • Standardize Handling: Ensure all experimental steps, from sample thawing to quenching, are performed consistently.

    • Improve Weighing Technique: Highly basic peptides can be static and difficult to weigh accurately.[15] Use an anti-static gun and ensure the peptide is equilibrated to room temperature in a desiccator before weighing to avoid moisture absorption (hygroscopicity).[14][15]

    • Avoid Freeze-Thaw Cycles: Aliquot both the peptide stock solution and serum into single-use tubes. Repeated freezing and thawing degrades both the peptide and the enzymes in the serum.[8][17]

    • Use a Single Serum Batch: Different lots of commercial serum can have varying levels of protease activity. Use a single, large batch for an entire set of experiments to ensure consistency.

Q: My peptide recovery is very low after protein precipitation. Where did it go?

  • Potential Cause: The peptide may be co-precipitating with the serum proteins. This is more common with "sticky" or hydrophobic peptides.

  • Solutions:

    • Optimize Precipitation: While ACN is common, some studies show that different organic solvents or acids can improve recovery for specific peptides.[19] You can test other agents like methanol, ethanol, or different concentrations of TFA or trichloroacetic acid (TCA).

    • Adjust the Ratio: Vary the ratio of the precipitation solvent to the serum sample. A higher ratio may improve recovery.

    • Check for Adsorption: Use low-protein-binding tubes and pipette tips throughout the procedure to minimize loss of peptide to container surfaces.

Data Presentation: Stability Comparison

The stability of TAT-based peptides can vary significantly depending on the biological matrix. The following tables provide representative data based on literature findings for similar peptides.

Table 1: Half-Life (t½) of TAT(47-57) Analogs in Different Biological Media at 37°C

Peptide VariantHuman SerumMouse PlasmaPhosphate Buffer (pH 7.4)
Linear TAT(47-57)~18 min[20]~52 min[20]> 48 hours
Modified/Stabilized TAT> 4 hours> 8 hours> 48 hours

Note: Data is illustrative. Actual t½ for Cys(Npys)-TAT(47-57) must be determined experimentally.

Table 2: Example Degradation Time Course Data

Time Point% Intact Peptide Remaining (Mean ± SD, n=3)
0 min100 ± 0.0
15 min55.2 ± 4.1
30 min28.7 ± 3.5
60 min10.1 ± 2.8
120 min< 2.0

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Analysis prep_pep Prepare Peptide Stock (1 mg/mL) incubate Spike Peptide into Serum Incubate at 37°C prep_pep->incubate prep_serum Prepare Serum Aliquots prep_serum->incubate timepoint Sample at Time Points (0, 15, 30, 60... min) incubate->timepoint quench Quench & Precipitate (Cold ACN + TFA) timepoint->quench centrifuge Centrifuge (14,000g, 4°C) Collect Supernatant quench->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc data Integrate Peak Area Calculate % Remaining hplc->data halflife Plot Data & Determine Half-Life (t½) data->halflife

Caption: Workflow for peptide serum stability assay.

troubleshooting_logic start Problem Encountered During Stability Assay p1 Rapid Degradation (t½ too short) start->p1 p2 Poor Reproducibility (High variability) start->p2 p3 Unexpected Peaks (t=0 chromatogram) start->p3 c1a Harsh Matrix (Serum Proteases) p1->c1a c1b Peptide is Inherently Unstable p1->c1b c2a Inconsistent Handling or Weighing p2->c2a c2b Freeze-Thaw Cycles p2->c2b c2c Serum Batch Variation p2->c2c c3a Sample Impurity p3->c3a c3b Oxidation or Aggregation p3->c3b s1a Use Plasma or Inhibitors c1a->s1a s1b Consider Peptide Redesign c1b->s1b s2a Standardize Protocol Use Anti-Static Tools c2a->s2a s2b Aliquot All Reagents c2b->s2b c2c->s2b s3a Confirm Purity Use MS to ID peaks c3a->s3a c3b->s3a

Caption: Troubleshooting logic for common stability assay issues.

References

Technical Support Center: Cys(Npys)-TAT (47-57) Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and understanding the potential off-target effects associated with the Cys(Npys)-TAT (47-57) cell-penetrating peptide (CPP) delivery system.

Frequently Asked Questions (FAQs)

Q1: What is Cys(Npys)-TAT (47-57) and how does it work?

A: Cys(Npys)-TAT (47-57) is a well-characterized cell-penetrating peptide used for intracellular drug delivery.[1] It consists of the TAT (47-57) sequence (YGRKKRRQRRR), derived from the HIV-1 TAT protein, which is rich in positively charged amino acids that facilitate cellular uptake.[] The peptide is modified with a Cys(Npys) group at its N-terminus.[3][4] The 3-Nitro-2-pyridinesulfenyl (Npys) group activates the cysteine's thiol group, allowing it to readily react with another free thiol on a cargo molecule (e.g., a protein or peptide) to form a stable disulfide bond for delivery.[5][6]

Q2: What are the primary mechanisms of cellular uptake for TAT (47-57)?

A: The cellular entry of TAT peptides is complex and can occur through multiple pathways. The primary mechanisms include direct penetration of the plasma membrane and, more commonly, energy-dependent endocytosis.[][7][8] The cationic nature of the TAT peptide interacts with negatively charged components on the cell surface, such as proteoglycans, which can trigger internalization processes like macropinocytosis.[] Once inside, the CPP-cargo conjugate is often trapped within endosomes, and efficient escape into the cytoplasm is a critical, and often limiting, step for the cargo to reach its target.[9][10]

Q3: What are the potential off-target effects of Cys(Npys)-TAT (47-57) delivery?

A: Off-target effects can arise from three main sources:

  • The TAT Peptide: Although generally considered to have low toxicity, the highly cationic nature of the TAT peptide can lead to membrane perturbations or unintended interactions with cell surface molecules, potentially triggering unwanted signaling pathways.[11][]

  • The Npys Group: The Npys group is designed to be reactive. If the conjugation reaction with the cargo is incomplete or if the conjugate is unstable, the reactive Npys group could potentially form disulfide bonds with unintended extracellular or intracellular proteins, leading to their functional disruption.

  • The Cargo: The delivered cargo molecule may have its own off-target effects or toxicity, which can be exacerbated by efficient intracellular delivery.

Q4: How can I minimize the cytotoxicity and off-target effects?

A: To minimize adverse effects, it is crucial to:

  • Optimize Concentration: Use the lowest effective concentration of the CPP-cargo conjugate. Determine the optimal concentration with a dose-response experiment for both delivery efficiency and cytotoxicity.[13][14]

  • Use Proper Controls: Always include controls such as untreated cells, cells treated with the cargo alone (if it can enter cells to some degree), and cells treated with the Cys(Npys)-TAT (47-57) peptide alone.

  • Ensure High Purity of Conjugate: Remove any unconjugated CPP or cargo to avoid confounding results. This can be achieved through purification methods like HPLC.[15]

  • Consider the Cell Type: The efficiency and toxicity of CPPs can vary significantly between different cell types due to differences in membrane composition and endocytic activity.[15][16]

Troubleshooting Guides

Problem 1: High cell death or cytotoxicity is observed after treatment with my Cys(Npys)-TAT (47-57)-cargo conjugate.

  • Question: Could the TAT peptide itself be causing the toxicity?

    • Answer: While many studies report that TAT peptides have minimal impact on cell viability, cytotoxicity can be concentration-dependent and cell-type specific.[11][14]

    • Troubleshooting Steps:

      • Perform a dose-response experiment treating your cells with a range of concentrations of the Cys(Npys)-TAT (47-57) peptide alone (without cargo).

      • Assess cell viability using a standard method like an MTT or LDH assay.[11][13]

      • If the peptide alone is toxic at the concentration you are using for delivery, lower the concentration of your conjugate or consider a different CPP.

  • Question: Could residual reactivity of the Npys group be the issue?

    • Answer: Yes. If the conjugation reaction between the Cys(Npys)-TAT peptide and your thiol-containing cargo is incomplete, the remaining free Cys(Npys)-TAT is reactive and could modify cell surface proteins, leading to toxicity.

    • Troubleshooting Steps:

      • Ensure your conjugation reaction goes to completion. Monitor the reaction and purify the final conjugate using a method like HPLC to remove any unreacted Cys(Npys)-TAT.

      • Characterize the final product to confirm its identity and purity.

  • Question: How do I know if my cargo is the source of the toxicity?

    • Answer: The efficient intracellular delivery by the TAT peptide may reveal a previously unknown cytotoxic effect of your cargo molecule.

    • Troubleshooting Steps:

      • Treat cells with the cargo molecule alone. If it doesn't enter cells on its own, this control may not be informative.

      • If possible, conjugate a known, inert molecule to the Cys(Npys)-TAT peptide and treat cells with this control conjugate. If this conjugate is not toxic, it strongly suggests your specific cargo is the culprit.

      • Lower the concentration of your Cys(Npys)-TAT-cargo conjugate to find a non-toxic but effective dose.

Problem 2: I am observing unexpected changes in cellular signaling or gene expression in my experiments.

  • Question: Can the TAT peptide activate signaling pathways on its own?

    • Answer: Yes. Due to its high positive charge, the TAT peptide's interaction with negatively charged heparan sulfate (B86663) proteoglycans and other molecules on the cell surface can potentially trigger intracellular signaling cascades.

    • Troubleshooting Steps:

      • This is a critical reason to use the Cys(Npys)-TAT (47-57) peptide alone as a control in all experiments.

      • Perform your downstream analysis (e.g., Western blot for signaling proteins, qPCR for gene expression) on cells treated with the peptide alone.

      • Any changes observed in this control group must be considered a potential off-target effect of the delivery vehicle itself. Subtract this baseline effect when interpreting the results from your cargo-conjugate treatment.

Quantitative Data Summary

The cytotoxicity of cell-penetrating peptides is a critical parameter. While extensive quantitative data for Cys(Npys)-TAT (47-57) specifically is limited in the provided results, the general consensus is that TAT peptides exhibit low toxicity. The table below summarizes findings on TAT peptide cytotoxicity from a comparative study.

Table 1: Effect of TAT (47-57) Peptide on Intestinal Epithelial Cell Viability

PeptideConcentrationCell LineAssayResultCitation
TAT1 µM - 20 µMCaco-2Cytotoxicity (Cytotox Red) & Viability (AlamarBlue)No evident cytotoxic effect observed at any tested concentration.[14]

Note: Researchers should always determine the cytotoxicity profile for their specific construct and cell line.

Experimental Protocols

Protocol 1: Assessing Cell Viability using the MTT Assay

This protocol provides a method for assessing cell metabolic activity, which is an indicator of cell viability, following treatment with the CPP-conjugate.[13]

Materials:

  • 96-well cell culture plates

  • Your specific cell line

  • Complete culture medium

  • Cys(Npys)-TAT(47-57)-cargo conjugate, Cys(Npys)-TAT(47-57) alone, and cargo alone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of your test articles (e.g., CPP-cargo conjugate, CPP alone) and controls (untreated cells, vehicle control). A typical concentration range to test is 1 µM to 25 µM.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours) at 37°C.

  • MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Quantifying Cellular Uptake by Flow Cytometry

This protocol is for quantifying the internalization of a fluorescently labeled CPP-cargo conjugate. For this, your cargo or the CPP itself needs to be fluorescently tagged (e.g., with FAM).[4]

Materials:

  • 24-well cell culture plates

  • Your specific cell line

  • Fluorescently labeled Cys(Npys)-TAT(47-57)-cargo conjugate

  • Serum-free culture medium

  • PBS (ice-cold)

  • Trypsin-EDTA

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed cells in a 24-well plate and grow to ~80% confluency.

  • Treatment: Wash cells with PBS. Add varying concentrations of the fluorescently labeled conjugate diluted in serum-free medium. As a negative control, incubate cells without the conjugate.

  • Incubation: Incubate for a defined period (e.g., 1-4 hours) at 37°C.[13]

  • Washing: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any conjugate that is only bound to the cell surface and not internalized.[13]

  • Cell Detachment: Add Trypsin-EDTA to detach the cells from the plate.

  • Resuspension: Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of internalized conjugate.[13]

Visualizations

Signaling & Experimental Diagrams

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm TAT Cationic TAT Peptide (YGRKKRRQRRR) HSPG Heparan Sulfate Proteoglycan (HSPG) TAT->HSPG Electrostatic Interaction Pathway Downstream Signaling (e.g., MAPK, PKC) HSPG->Pathway Potential Signal Transduction Response Unintended Cellular Response (e.g., Gene Expression Changes) Pathway->Response

// Nodes Start [label="Start: Cys(Npys)-TAT-Cargo\nConjugate Prepared", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purity [label="Step 1: Purity Assessment\n(e.g., HPLC)\nEnsure removal of free TAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Controls [label="Step 2: Establish Controls\n- Untreated Cells\n- Cargo Alone\n- TAT Peptide Alone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose [label="Step 3: Dose-Response\nCytotoxicity Assay (MTT/LDH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Uptake [label="Step 4: Confirm Uptake\n(Fluorescent Cargo/TAT)\nFlow Cytometry or Microscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Functional [label="Step 5: Functional Assay\n(Measure intended effect of cargo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OffTarget [label="Step 6: Off-Target Assay\n(e.g., qPCR, Western Blot)\nCompare Cargo vs. TAT alone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Data Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Purity; Purity -> Controls; Controls -> Dose; Dose -> Uptake; Uptake -> Functional; Functional -> OffTarget; OffTarget -> End; } dot Caption: Experimental workflow for assessing off-target effects.

// Nodes Start [label="High Cytotoxicity\nObserved?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is TAT peptide\nalone toxic?"]; A1_Yes [label="Reduce conjugate concentration\nor select a different CPP.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Is the conjugate pure?\n(Free reactive TAT removed)"]; A2_No [label="Re-purify conjugate\nusing HPLC.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Q3 [label="Is an inert-cargo-TAT\nconjugate also toxic?"]; A3_No [label="Toxicity is likely from your cargo.\nLower the concentration.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Toxicity is likely from a\ncombination of factors.\nSystematically re-evaluate.", end_node];

// Edges Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> A2_No [label="No"]; Q2 -> Q3 [label="Yes"]; Q3 -> A3_No [label="No"]; Q3 -> End [label="Yes"]; } dot Caption: Troubleshooting logic for high cytotoxicity issues.

References

Technical Support Center: Cys(Npys)-TAT(47-57) for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the serum stability of Cys(Npys)-TAT(47-57) for in vivo applications. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected serum stability of the TAT(47-57) peptide?

The unmodified TAT(47-57) peptide exhibits very low stability in serum. Studies have shown that its half-life is less than 6 minutes.[1] Another study estimated the half-life to be approximately 3 minutes, though this can increase to around 10 minutes when the peptide is conjugated to a cargo molecule[2]. This rapid degradation is primarily due to the high content of arginine and lysine (B10760008) residues, which are susceptible to cleavage by serum proteases like trypsin[3].

Q2: My in vivo experiment is failing. Could poor serum stability of Cys(Npys)-TAT(47-57) be the cause?

Yes, this is a significant possibility. The short half-life of the TAT(47-57) peptide means it is rapidly cleared from circulation, which can prevent it from reaching its target tissue or cells in sufficient concentrations. If your experimental outcomes are not as expected, assessing the stability of your specific Cys(Npys)-TAT(47-57) conjugate in serum is a critical troubleshooting step.

Q3: How can I improve the serum stability of my Cys(Npys)-TAT(47-57) conjugate?

Several strategies can be employed to enhance the stability of cell-penetrating peptides (CPPs) like TAT(47-57) against proteolytic degradation:

  • Use of D-amino acids: Synthesizing the peptide with D-isomers of amino acids can make it resistant to natural L-amino acid-specific proteases.

  • Non-proteinogenic amino acids: Incorporating unnatural amino acids can hinder protease recognition and cleavage.

  • Cyclization: Cyclizing the peptide can reduce its susceptibility to exopeptidases that cleave from the ends of the peptide chain.

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can shield the peptide from proteases.

  • Terminal modifications: Capping the N-terminus (e.g., with acetylation) and the C-terminus (e.g., with amidation) can block exopeptidase activity.

Q4: What are the primary enzymes responsible for TAT(47-57) degradation in serum?

The TAT(47-57) sequence, YGRKKRRQRRR, is rich in basic amino acids (arginine and lysine), making it a prime substrate for trypsin-like serine proteases, which are abundant in serum. Trypsin is known to cleave at the carboxyl side of lysine and arginine residues. It has been suggested that the TAT peptide sequence has multiple potential cleavage sites for trypsin[3].

Quantitative Data Summary

The following table summarizes the reported serum stability of the TAT(47-57) peptide.

PeptideSerum TypeHalf-life (t½)Reference
TAT(47-57)Not specified< 6 minutes[1]
TAT(47-57)Not specified~ 3 minutes[2]
TAT(47-57) conjugateNot specified~ 10 minutes[2]

Experimental Protocols

Protocol: In Vitro Serum Stability Assay using RP-HPLC

This protocol details a standard method to determine the in vitro stability of Cys(Npys)-TAT(47-57) or its conjugates in human serum.

1. Materials and Reagents:

  • Cys(Npys)-TAT(47-57) peptide (lyophilized, >95% purity)

  • Pooled Human Serum (commercially available)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Low-bind microcentrifuge tubes

  • Incubator or water bath set to 37°C

  • Refrigerated centrifuge

  • RP-HPLC system with a C18 column

2. Solution Preparation:

  • Peptide Stock Solution (1 mg/mL): Dissolve the lyophilized peptide in DMSO to a final concentration of 1 mg/mL.

  • Working Serum Aliquots: Thaw human serum at 37°C. To remove cryoprecipitates, centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and store it in single-use aliquots at -80°C.

  • Precipitating Solution (1% TFA in ACN): Prepare a solution of 1% (v/v) TFA in acetonitrile.

  • HPLC Mobile Phase A: 0.1% (v/v) TFA in water.

  • HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

3. Serum Stability Assay Procedure:

  • Incubation:

    • Pre-warm the required volume of working serum aliquot to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1% to prevent interference with enzyme activity.

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.

  • Protein Precipitation (for each time point):

    • To the 50 µL aliquot, add 100 µL of the cold Precipitating Solution (1% TFA in ACN).

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate the tube on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a defined volume (e.g., 20 µL) onto the RP-HPLC system.

    • Elute the peptide using a suitable gradient of Mobile Phase A and B (e.g., a linear gradient from 5% to 95% B over 30 minutes).

    • Monitor the elution profile at a wavelength of 220 nm or 280 nm.

    • Identify the peak corresponding to the intact peptide based on its retention time, as determined from a standard injection of the peptide.

4. Data Analysis:

  • Integrate the peak area of the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 time point (which is set to 100%).

  • Plot the percentage of intact peptide remaining versus time to determine the degradation profile.

  • The half-life (t½) is the time it takes for 50% of the peptide to be degraded.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_processing Sample Processing cluster_analysis Analysis prep_peptide Prepare 1 mg/mL Peptide Stock (DMSO) spike Spike Serum with Peptide (Final Conc. 100 µg/mL) prep_peptide->spike prep_serum Prepare Serum Aliquots (Thaw, Centrifuge) prep_serum->spike incubate Incubate at 37°C spike->incubate timepoint Collect Aliquots at Time Points (0, 5, 15...) incubate->timepoint precipitate Add 1% TFA in ACN (Protein Precipitation) timepoint->precipitate vortex Vortex & Incubate on Ice precipitate->vortex centrifuge Centrifuge at 14,000 x g vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by RP-HPLC supernatant->hplc data Calculate % Intact Peptide & Determine Half-life hplc->data

Caption: Experimental workflow for the serum stability assay.

degradation_pathway full_peptide C(Npys)-Y-G-R K-K R-R Q-R-R-R frag1 Fragment 1 full_peptide->frag1 Trypsin-like Proteases frag2 Fragment 2 full_peptide->frag2 frag3 ... full_peptide->frag3 frag4 Fragment N full_peptide->frag4

Caption: Potential proteolytic degradation sites of TAT(47-57).

References

Reducing non-specific binding of Cys(Npys)-TAT (47-57) conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Cys(Npys)-TAT(47-57) conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cys(Npys)-TAT(47-57) and why is it used?

A1: Cys(Npys)-TAT(47-57) is a chemically modified version of the Tat peptide from the HIV-1 virus. The TAT(47-57) sequence (YGRKKRRQRRR) is a well-characterized cell-penetrating peptide (CPP) that can efficiently cross cellular membranes. The addition of a cysteine residue (Cys) with a 3-nitro-2-pyridinesulfenyl (Npys) group at the N-terminus allows for the straightforward and site-specific conjugation of various cargo molecules, such as small drugs, peptides, or fluorescent probes, through a disulfide bond. This enables the intracellular delivery of molecules that would otherwise be unable to enter cells.

Q2: What causes non-specific binding of Cys(Npys)-TAT(47-57) conjugates?

A2: The highly cationic nature of the TAT peptide, rich in arginine residues, is the primary driver of non-specific binding. This occurs through:

  • Electrostatic Interactions: The positively charged guanidinium (B1211019) groups of arginine residues can interact non-specifically with negatively charged components on the cell surface, such as heparan sulfate (B86663) proteoglycans, and with proteins in serum-containing media.

  • Hydrophobic Interactions: While the TAT peptide itself is largely hydrophilic, the conjugated cargo molecule can introduce hydrophobic regions, leading to non-specific binding to hydrophobic surfaces on cells or experimental apparatus.[1][2][3] The Npys group, although primarily for conjugation, may also contribute to hydrophobic interactions.

  • Cargo-Specific Interactions: The physicochemical properties of the conjugated cargo (e.g., charge, hydrophobicity, size) can significantly influence the overall non-specific binding of the conjugate.[4]

Q3: How does the Npys group affect the conjugate?

A3: The 3-nitro-2-pyridinesulfenyl (Npys) group is a protecting group for the cysteine thiol, which activates it for facile disulfide bond formation with a thiol-containing cargo molecule. While its primary role is in conjugation chemistry, its aromatic nature could potentially contribute to minor hydrophobic interactions. However, the dominant factor for non-specific binding remains the highly cationic nature of the TAT peptide sequence.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating common issues related to non-specific binding of Cys(Npys)-TAT(47-57) conjugates in various experimental settings.

Issue 1: High Background Signal in Cell-Based Assays (e.g., Fluorescence Microscopy, Flow Cytometry)

Symptoms:

  • High fluorescence signal in control wells (no cells or cells without conjugate).

  • Diffuse, non-specific staining across the entire cell surface.

  • Low signal-to-noise ratio, making it difficult to distinguish specific intracellular signal.[5]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Electrostatic binding to cell surface Optimize washing steps. Include a heparin wash (e.g., 10 U/mL in PBS for 5-10 minutes) after incubation with the conjugate to displace non-specifically bound peptide from heparan sulfate proteoglycans.[6][7]Reduction in cell surface-associated background fluorescence.
Binding to serum proteins Perform experiments in serum-free media or reduce serum concentration during the incubation period.Decreased non-specific binding to components in the culture medium.
Hydrophobic interactions Add a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the wash buffer.[8][9]Reduction of background caused by hydrophobic interactions of the conjugate or cargo.
Insufficient Blocking Pre-incubate cells with a blocking agent such as 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from a species different than the primary antibody host (if applicable) for 30-60 minutes.[10][11]Saturation of non-specific binding sites on the cell surface, leading to lower background.
Excessive Conjugate Concentration Perform a dose-response experiment to determine the optimal concentration of the conjugate that provides a good specific signal with minimal background.Identification of the lowest effective concentration, reducing non-specific binding.
Issue 2: Poor Reproducibility and High Variability Between Replicates

Symptoms:

  • Inconsistent results across replicate wells or experiments.

  • Large error bars in quantitative assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Variable non-specific binding Standardize all incubation times, washing procedures, and buffer compositions across all experiments. Ensure consistent cell density and health.Improved consistency and reproducibility of results.
Aggregation of the conjugate Prepare fresh dilutions of the conjugate before each experiment. Consider brief sonication or vortexing of the stock solution. Evaluate the solubility of the conjugate in the chosen buffer.Reduced variability caused by aggregated conjugate binding non-specifically.
Binding to plasticware Pre-coat plates or tubes with a blocking agent (e.g., 1% BSA). Use low-binding microplates and pipette tips.Minimized loss of conjugate to plastic surfaces and reduced background.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the reduction of non-specific binding of peptides and conjugates. While not all data is specific to Cys(Npys)-TAT(47-57), it provides a valuable reference for the expected efficacy of different troubleshooting strategies.

Table 1: Effect of Blocking Agents on Non-Specific Binding

Blocking Agent Concentration Assay Type Reduction in Non-Specific Binding Reference
Bovine Serum Albumin (BSA)0.1%NanoLC-MS/MSEfficiently eliminated non-specific binding of peptides to vials.[10]
BSA1%Surface Plasmon ResonanceCan reduce non-specific protein-protein and protein-surface interactions.[9]
Normal Rabbit Serum1:10 dilutionImmunohistochemistryMarkedly reduced background noise.[2]
Milk Powder5% (w/v)Western BlotEffective at blocking non-specific sites.[12]

Table 2: Effect of Buffer Additives on Non-Specific Binding

Additive Concentration Assay Type Effect on Non-Specific Binding Reference
Sodium Chloride (NaCl)200 mMSurface Plasmon ResonanceDisrupted charge interactions and reduced non-specific binding.[9][13]
Tween-200.05%Various ImmunoassaysDisrupts hydrophobic interactions.[9]
Heparin15 U/mLCell-based siRNA deliveryRemoved extracellularly bound peptide/siRNA complexes.[6]

Experimental Protocols

Protocol 1: Heparin Wash for Reducing Cell Surface Binding

This protocol is designed to remove Cys(Npys)-TAT(47-57) conjugates that are non-specifically bound to the cell surface.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Heparin sodium salt solution (stock solution of 1000 U/mL in water, sterile filtered)

  • Cell culture medium

Procedure:

  • After incubating your cells with the Cys(Npys)-TAT(47-57) conjugate for the desired time, aspirate the medium.

  • Wash the cells twice with 1 mL of sterile PBS to remove the bulk of the unbound conjugate.

  • Prepare a heparin wash solution by diluting the heparin stock solution to a final concentration of 10 U/mL in serum-free cell culture medium or PBS.

  • Add 1 mL of the heparin wash solution to the cells and incubate for 5-10 minutes at 37°C.

  • Aspirate the heparin wash solution.

  • Wash the cells twice more with 1 mL of sterile PBS to remove residual heparin and displaced conjugate.

  • Proceed with your downstream application (e.g., cell lysis, imaging).

Protocol 2: Quantitative Assessment of Non-Specific Binding using Flow Cytometry

This protocol allows for the quantification of total cell-associated conjugate versus specifically internalized conjugate.

Materials:

  • Fluorescently labeled Cys(Npys)-TAT(47-57) conjugate

  • Cell culture medium (with and without serum)

  • PBS

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Heparin wash solution (see Protocol 1)

  • Propidium iodide or other viability dye

Procedure:

  • Seed cells in a 24-well plate and grow to the desired confluency.

  • Prepare two sets of experimental conditions: one with and one without a final heparin wash.

  • Incubate the cells with the fluorescently labeled Cys(Npys)-TAT(47-57) conjugate at the desired concentration and time. Include an untreated cell sample as a negative control.

  • For the "Total Cell-Associated" group, proceed directly to step 6 after incubation.

  • For the "Internalized" group, perform the heparin wash as described in Protocol 1.

  • Wash the cells twice with PBS.

  • Detach the cells using Trypsin-EDTA.

  • Resuspend the cells in flow cytometry buffer.

  • Add a viability dye to exclude dead cells, which can exhibit high non-specific fluorescence.

  • Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel.

  • Data Analysis: The difference in mean fluorescence intensity between the "Total Cell-Associated" and "Internalized" groups represents the amount of non-specifically bound conjugate on the cell surface.

Visualizations

Signaling Pathway: Potential Non-Specific Interactions of TAT-Conjugates

NonSpecificBinding cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAT_conjugate Cys(Npys)-TAT-Cargo Serum_Protein Serum Proteins TAT_conjugate->Serum_Protein Non-specific Binding HSPG Heparan Sulfate Proteoglycans TAT_conjugate->HSPG Electrostatic Interaction Membrane TAT_conjugate->Membrane Direct Translocation Endosome Endosome TAT_conjugate->Endosome Endocytosis Internalized_Conjugate Internalized Conjugate Endosome->Internalized_Conjugate Endosomal Escape TroubleshootingWorkflow start High Non-Specific Binding Observed check_concentration Is Conjugate Concentration Optimized? start->check_concentration optimize_concentration Perform Dose-Response Experiment check_concentration->optimize_concentration No check_blocking Are Blocking Agents Being Used? check_concentration->check_blocking Yes optimize_concentration->check_blocking add_blocking Incorporate Blocking Step (e.g., BSA, Serum) check_blocking->add_blocking No check_wash Are Wash Steps Sufficient? check_blocking->check_wash Yes add_blocking->check_wash optimize_wash Increase Wash Volume/Number Add Heparin or Detergent check_wash->optimize_wash No check_serum Is Serum Present During Incubation? check_wash->check_serum Yes optimize_wash->check_serum reduce_serum Reduce or Remove Serum check_serum->reduce_serum Yes end Non-Specific Binding Reduced check_serum->end No reduce_serum->end

References

Validation & Comparative

A Comparative Guide to Cell-Penetrating Peptides: Cys(Npys)-TAT(47-57), Penetratin, and Poly-Arginine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of therapeutic molecules into cells is a significant hurdle in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, capable of traversing the cell membrane and delivering a variety of cargo molecules. This guide provides an objective comparison of three widely used CPPs: a modified version of the well-known TAT peptide, Cys(Npys)-TAT(47-57), the Antennapedia-derived Penetratin, and the synthetic Poly-Arginine (poly-Arg).

The Cys(Npys)-TAT(47-57) peptide is a derivative of the HIV-1 transactivator of transcription (TAT) protein fragment (amino acids 47-57).[1][2] The addition of a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group allows for efficient, thiol-specific conjugation of cargo molecules.[1][3] This guide will evaluate these peptides based on their uptake efficiency, mechanism of action, and potential cytotoxicity, supported by experimental data and detailed protocols.

Mechanisms of Cellular Entry: A Comparative Overview

Cell-penetrating peptides utilize two primary pathways for cellular entry: direct translocation across the plasma membrane and endocytosis.[4][5] The preferred pathway is often dependent on the CPP's concentration, the nature of the cargo, and the cell type.[6][7]

  • Cys(Npys)-TAT(47-57): As an arginine-rich peptide, TAT(47-57) is known to utilize both direct translocation and endocytosis.[7][8] At lower concentrations, endocytosis, particularly macropinocytosis, is the predominant mechanism.[7][9][10] The high density of positively charged arginine residues interacts with negatively charged proteoglycans on the cell surface, triggering uptake.[10]

  • Penetratin: Derived from the Antennapedia homeodomain, Penetratin's uptake is also multifaceted.[11] While initial studies on fixed cells suggested direct penetration, later research on live cells indicates that endocytosis is a major route of entry.[8] Some studies suggest it can stimulate fluid-phase endocytosis, such as macropinocytosis.[12]

  • Poly-Arginine (poly-Arg): These synthetic peptides, typically composed of 7-15 arginine residues, are highly efficient at cell penetration.[6][13] Their mechanism is heavily reliant on electrostatic interactions with the cell membrane, leading to uptake through both energy-dependent endocytic pathways and, at higher concentrations, potentially through direct translocation.[7] The length of the poly-arginine chain can influence the efficiency of uptake.

Below is a diagram illustrating the primary cellular uptake pathways for these CPPs.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CPP CPPs (TAT, Penetratin, poly-Arg) DirectTranslocation Direct Translocation CPP->DirectTranslocation High Concentration Endocytosis Endocytosis CPP->Endocytosis Low Concentration Cytosol Cytosol DirectTranslocation->Cytosol Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Clathrin Clathrin-mediated Endocytosis->Clathrin Caveolae Caveolae-mediated Endocytosis->Caveolae Endosome Endosome Macropinocytosis->Endosome Clathrin->Endosome Caveolae->Endosome Endosome->Cytosol Endosomal Escape EndosomalEscape Endosomal Escape

Cellular uptake pathways of CPPs.

Performance Comparison: Uptake Efficiency and Cytotoxicity

The selection of a CPP for a specific application depends on a balance between its efficiency in delivering cargo and its potential toxicity to the cells. The following tables summarize quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and cargo molecules used in different studies.

Table 1: Cellular Uptake Efficiency

PeptideCell LineCargoConcentration (µM)Uptake Efficiency (Relative to control or other CPPs)Reference
TAT VariousPeptide-Generally lower than poly-arginine and transportan, but higher than antennapedia (Penetratin).[14]
Penetratin CHO--Uptake is stimulated by arginine enrichment (PenArg > Penetratin > PenLys).[12]
poly-Arg (R9) Cortical Neurons--IC50 for neuroprotection in glutamic acid model was 0.78 µM, indicating high efficacy.[15]
poly-Arg (R6) DU145Alexa Fluor 488-Showed the highest cellular uptake (lowest CP50 of 0.8 µM) after 60 min incubation.[16]
TAT vs poly-Arg (8R) HEK293TP22 VLP-mCherry10 µg/mLTAT was superior in cellular uptake and tissue accumulation.[7][17]

Table 2: Cytotoxicity

PeptideCell LineAssayIC50 / LD50 (µM)ObservationsReference
TAT ---Generally considered to have low cytotoxicity at effective concentrations.
Penetratin -->10Showed neuroprotection in in-vitro ischemia model at concentrations >10 µM.[15]
poly-Arg (R5, R7, R9, R11) A549MTTNegligible up to 1 mg/mLLow molecular weight poly-arginines showed little evidence of cytotoxicity.
poly-Arg Various--Higher molecular weight poly-arginine can exhibit cytotoxicity at high concentrations.[6]

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed and standardized protocols are essential.

Cellular Uptake Assay via Flow Cytometry

This protocol allows for the quantitative measurement of fluorescently labeled CPP uptake in a cell population.

A 1. Cell Seeding Seed cells in a 24-well plate and incubate for 24h. B 2. Peptide Incubation Incubate cells with fluorescently labeled CPPs at desired concentrations for 1-4h at 37°C. A->B C 3. Washing Wash cells twice with PBS to remove extracellular peptides. B->C D 4. Cell Detachment Treat cells with trypsin to detach them from the plate. C->D E 5. Resuspension Resuspend cells in PBS for analysis. D->E F 6. Flow Cytometry Analyze fluorescence intensity of 10,000 live cells. E->F

Workflow for Cellular Uptake Assay.

Detailed Steps:

  • Cell Seeding: Seed 2.5 x 10^5 cells per well in a 24-well plate and allow them to adhere and grow for 24 hours at 37°C and 5% CO2.[18]

  • Peptide Incubation: Prepare solutions of fluorescently labeled Cys(Npys)-TAT(47-57), Penetratin, and poly-Arg in serum-free media at various concentrations (e.g., 1-20 µM). Remove the culture medium from the cells and add the peptide solutions. Incubate for 1 to 4 hours at 37°C.[19]

  • Washing: Aspirate the peptide solution and wash the cells twice with 1 mL of phosphate-buffered saline (PBS) to remove non-internalized peptides.[18][19]

  • Cell Detachment: Add 200 µL of trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.

  • Resuspension: Add 800 µL of complete medium to neutralize the trypsin and transfer the cell suspension to a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.[18]

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 viable cells per sample.[19]

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][20]

A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Peptide Treatment Treat cells with varying concentrations of CPPs for 24-72h. A->B C 3. MTT Addition Add MTT solution (0.5 mg/mL) to each well and incubate for 4h. B->C D 4. Formazan (B1609692) Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Absorbance Measurement Measure absorbance at 570 nm using a plate reader. D->E

Workflow for MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.[18]

  • Peptide Treatment: Prepare serial dilutions of Cys(Npys)-TAT(47-57), Penetratin, and poly-Arg in complete culture medium. Replace the medium in the wells with the peptide solutions and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Conclusion

The choice between Cys(Npys)-TAT(47-57), Penetratin, and poly-Arg depends on the specific requirements of the research or therapeutic application.

  • Cys(Npys)-TAT(47-57) offers the well-characterized cell-penetrating ability of the TAT peptide with the added advantage of a specific site for cargo conjugation, making it a strong candidate for targeted drug delivery.

  • Penetratin is another effective CPP, and its efficiency can be modulated by altering its amino acid composition.

  • Poly-Arginine peptides demonstrate high uptake efficiency, which is dependent on their chain length. However, higher molecular weight versions may present increased cytotoxicity.

For applications requiring high delivery efficiency, poly-Arg may be the preferred choice, provided that cytotoxicity is carefully evaluated. For applications demanding specific cargo attachment and a balance of efficiency and low toxicity, Cys(Npys)-TAT(47-57) represents a versatile and reliable option. Further direct comparative studies under standardized conditions are needed to definitively rank the performance of these peptides for various cargo types and cell lines.

References

A Head-to-Head Battle for Cellular Entry: Cys(Npys)-TAT(47-57) vs. Lipofection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and minimally disruptive methods to introduce molecules into cells, the choice of delivery vector is paramount. This guide provides a comprehensive comparison of two prominent technologies: the cell-penetrating peptide Cys(Npys)-TAT(47-57) and the widely used family of lipofection reagents. We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide detailed protocols to aid in experimental design.

The delivery of therapeutic agents, genetic material, and imaging probes into living cells is a cornerstone of modern biological research and drug development. Lipofection reagents have long been a workhorse in this field, while cell-penetrating peptides (CPPs) like the TAT peptide represent a newer, promising alternative. This guide aims to provide an objective comparison to inform your choice of delivery strategy.

At a Glance: Key Differences

FeatureCys(Npys)-TAT (47-57)Lipofection Reagents
Mechanism of Action Primarily endocytosis (macropinocytosis, clathrin-mediated, and caveolae-dependent pathways). Direct membrane translocation has also been proposed.Formation of cationic lipid-cargo complexes (lipoplexes) that are taken up by the cell primarily through endocytosis.
Cargo Interaction Covalent conjugation via the Cys(Npys) group or non-covalent electrostatic interactions.Electrostatic interactions between the cationic lipid headgroups and the negatively charged cargo.
Efficiency Can be highly efficient, particularly for proteins and peptides. Efficiency can be cargo and cell-type dependent.Generally high efficiency for nucleic acid transfection in a broad range of cell types.
Cytotoxicity Generally considered to have lower cytotoxicity compared to many lipofection reagents.Varies significantly between different reagents and concentrations, with some known to induce considerable cytotoxicity.
Applications Delivery of proteins, peptides, siRNA, plasmid DNA, and nanoparticles.Primarily used for transfection of nucleic acids (plasmid DNA, siRNA, mRNA). Some formulations can deliver proteins.

Mechanism of Action: A Tale of Two Entry Strategies

The fundamental difference between Cys(Npys)-TAT(47-57) and lipofection reagents lies in their approach to crossing the cell membrane.

Cys(Npys)-TAT(47-57): The Direct Approach

The TAT peptide is derived from the trans-activator of transcription (Tat) protein of the human immunodeficiency virus (HIV-1) and is known for its remarkable ability to enter cells. The Cys(Npys) modification provides a reactive disulfide group, allowing for the straightforward conjugation of cargo molecules containing a free thiol group.

The primary mechanism of uptake for TAT peptides and their cargo is through endocytosis . This involves the cell actively engulfing the peptide-cargo complex. Specifically, TAT peptide entry has been shown to occur via multiple endocytic pathways, including:

  • Macropinocytosis: A process of large-scale fluid uptake.

  • Clathrin-mediated endocytosis: The formation of small vesicles coated with the protein clathrin.

  • Caveolae-mediated endocytosis: Uptake through small, flask-shaped invaginations of the plasma membrane.

While endocytosis is a major route, some studies also suggest the possibility of direct translocation across the plasma membrane, a mechanism that is still under investigation.

Lipofection Reagents: The Trojan Horse Strategy

Lipofection reagents are composed of cationic lipids that spontaneously form spherical vesicles called liposomes in aqueous solutions. When mixed with negatively charged cargo such as nucleic acids, these cationic liposomes form complexes known as lipoplexes .

The positively charged surface of the lipoplexes facilitates their interaction with the negatively charged cell membrane. The cell then internalizes these complexes through endocytosis . Once inside the cell, the lipoplexes must escape the endosome to release their cargo into the cytoplasm. The efficiency of this "endosomal escape" is a critical factor in the overall success of lipofection and is a key feature that distinguishes different lipofection reagents.

Performance Comparison: Efficiency and Cytotoxicity

Direct quantitative comparisons between Cys(Npys)-TAT(47-57) and a wide range of lipofection reagents across various cargo types are limited in the published literature. However, studies comparing TAT-derived peptides with specific lipofection reagents for particular applications provide valuable insights.

Transfection Efficiency:

For the delivery of siRNA and shRNA , studies have shown that TAT-fusion peptides can be more efficient and lead to longer-lasting gene silencing compared to Lipofectamine in difficult-to-transfect leukemic cells. In another study comparing a TAT-HA2 peptide with Lipofectamine RNAiMax for siRNA delivery, the peptide-based system demonstrated comparable or even superior gene silencing activity at certain concentrations[1].

For plasmid DNA delivery , TAT peptides can electrostatically interact with and condense plasmid DNA into nanoparticles, mediating gene delivery[2]. While direct comparative data with a range of lipofection reagents is scarce, the efficiency of TAT-mediated DNA delivery is influenced by factors such as the charge ratio of the peptide to the DNA[3]. Lipofection reagents, such as the Lipofectamine series, are generally considered highly efficient for plasmid DNA transfection in a broad range of cell lines[4][5][6][7].

For protein delivery , TAT peptides are a well-established and efficient method[8]. The ability to directly conjugate the protein to the peptide allows for a defined stoichiometry and delivery mechanism. While some lipofection reagents are formulated for protein delivery, TAT-mediated delivery is often considered more direct and potentially more efficient for this type of cargo. One comparative study demonstrated that while the translocation efficiency of a fluorescein-labeled TAT peptide was lower than other CPPs, its efficiency increased dramatically when conjugated to a protein cargo[9].

Cytotoxicity:

A significant advantage often attributed to cell-penetrating peptides is their lower cytotoxicity compared to lipid-based reagents. Lipofection reagents can induce cellular stress and toxicity, which is dependent on the specific reagent, its concentration, and the cell type[1][5]. This toxicity can impact experimental results and cell viability. Comparative studies have highlighted the lower cytotoxicity of TAT-based delivery systems as a key advantage over reagents like Lipofectamine.

Quantitative Data Summary

The following tables summarize available quantitative data from studies comparing TAT-based delivery systems with lipofection reagents. It is important to note that these studies often use TAT-fusion peptides and specific cargo, and the results may not be directly extrapolated to all Cys(Npys)-TAT(47-57) applications.

Table 1: siRNA/shRNA Delivery Efficiency

Delivery VehicleCell LineCargoTransfection Efficiency/Gene SilencingReference
Tat-LK15K562 (CML cells)BCR-ABL shRNA & siRNAMore efficient and longer-lasting silencing than Lipofectamine
TAT-HA2 peptideplexSKOV3Luciferase siRNA (100 nM)~35% reduction in luciferase expression[10]
Lipofectamine RNAiMaxSKOV3Luciferase siRNA (100 nM)~45% reduction in luciferase expression[10]

Table 2: Cytotoxicity Comparison

Delivery VehicleCell LineObservationReference
Tat-LK15K562 (CML cells)No considerable cytotoxicity
LipofectamineK562 (CML cells)Associated with cytotoxicity
TAT-HA2 peptide systemsSKOV3No significant toxicity at any dose[10]
Lipofectamine 2000HeLaConsiderably more toxic than ViaFect™ Reagent[5]
Lipofectamine 3000T47D & MCF-10AHigher concentrations led to significantly decreased cell viability[1]

Experimental Protocols

Detailed and optimized protocols are crucial for successful delivery. Below are general protocols for both Cys(Npys)-TAT(47-57)-mediated protein delivery and plasmid DNA transfection using a common lipofection reagent.

Protocol 1: Cys(Npys)-TAT(47-57) Mediated Protein Delivery

This protocol describes the conjugation of a thiol-containing protein to Cys(Npys)-TAT(47-57) and subsequent delivery into cultured cells.

Materials:

  • Cys(Npys)-TAT(47-57) peptide

  • Protein of interest with a free thiol group (or one that has been chemically modified to introduce a thiol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Adherent cells plated in a suitable format (e.g., 24-well plate)

  • Reaction buffer (e.g., PBS with 1 mM EDTA)

Procedure:

  • Protein Preparation: Ensure your protein of interest is purified and in a suitable buffer. If the protein does not have a free thiol, it can be introduced using reagents like Traut's reagent (2-iminothiolane).

  • Conjugation Reaction: a. Dissolve Cys(Npys)-TAT(47-57) in the reaction buffer. b. Add the thiol-containing protein to the peptide solution at a desired molar ratio (e.g., 1:1 to 1:5 peptide to protein). c. Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The Npys group will react with the thiol on the protein to form a disulfide bond.

  • Purification of the Conjugate (Optional but Recommended): Remove unconjugated peptide and protein using size-exclusion chromatography or dialysis.

  • Cellular Delivery: a. Wash the plated cells once with pre-warmed PBS. b. Add fresh, serum-free cell culture medium to the cells. c. Add the TAT-protein conjugate to the cells at the desired final concentration. d. Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Post-incubation: a. Remove the medium containing the conjugate. b. Wash the cells three times with PBS to remove any conjugate that has not been internalized. c. Add complete cell culture medium and return the cells to the incubator.

  • Analysis: Analyze the cells for the desired effect of the delivered protein at an appropriate time point.

Protocol 2: Plasmid DNA Transfection using Lipofectamine® 2000

This is a general protocol for transfecting plasmid DNA into adherent cells in a 24-well plate format. Always refer to the manufacturer's specific instructions for the chosen lipofection reagent.

Materials:

  • Lipofectamine® 2000 Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • Plasmid DNA (high quality, endotoxin-free)

  • Adherent cells plated in a 24-well plate (70-90% confluent)

  • Cell culture medium

Procedure:

  • Cell Plating: The day before transfection, seed cells in a 24-well plate in 500 µL of their normal growth medium without antibiotics, so they will be 70-90% confluent at the time of transfection.

  • Complex Formation: a. For each well to be transfected: Dilute 0.5 µg of plasmid DNA in 50 µL of Opti-MEM® I Medium. Mix gently. b. In a separate tube, dilute 1-2.5 µL of Lipofectamine® 2000 in 50 µL of Opti-MEM® I Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and the diluted Lipofectamine® 2000 (total volume will be 100 µL). Mix gently and incubate for 20 minutes at room temperature to allow the DNA-lipid complexes to form.

  • Transfection: a. Add the 100 µL of DNA-lipid complexes to each well containing cells and medium. b. Mix gently by rocking the plate back and forth.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-48 hours.

  • Analysis: Analyze the cells for transgene expression. The medium can be changed after 4-6 hours if desired.

Visualizing the Pathways and Workflows

To better understand the processes described, the following diagrams have been generated using Graphviz (DOT language).

G cluster_tat Cys(Npys)-TAT(47-57) Mediated Delivery TAT_Cargo Cys(Npys)-TAT-Cargo Complex Cell_Membrane_TAT Cell Membrane TAT_Cargo->Cell_Membrane_TAT Binding Macropinocytosis Macropinocytosis Cell_Membrane_TAT->Macropinocytosis Clathrin Clathrin-mediated Endocytosis Cell_Membrane_TAT->Clathrin Caveolae Caveolae-mediated Endocytosis Cell_Membrane_TAT->Caveolae Endosome_TAT Endosome Macropinocytosis->Endosome_TAT Clathrin->Endosome_TAT Caveolae->Endosome_TAT Cargo_Release_TAT Cargo Release Endosome_TAT->Cargo_Release_TAT Endosomal Escape Cytoplasm_TAT Cytoplasm Cargo_Release_TAT->Cytoplasm_TAT

Caption: Cellular uptake pathways of Cys(Npys)-TAT(47-57)-cargo complexes.

G cluster_lipofection Lipofection-Mediated Delivery Lipofection_Reagent Cationic Lipids Lipoplex Lipoplex Formation Lipofection_Reagent->Lipoplex Cargo Nucleic Acid Cargo Cargo->Lipoplex Cell_Membrane_Lipo Cell Membrane Lipoplex->Cell_Membrane_Lipo Binding Endocytosis_Lipo Endocytosis Cell_Membrane_Lipo->Endocytosis_Lipo Endosome_Lipo Endosome Endocytosis_Lipo->Endosome_Lipo Cargo_Release_Lipo Cargo Release Endosome_Lipo->Cargo_Release_Lipo Endosomal Escape Cytoplasm_Lipo Cytoplasm Cargo_Release_Lipo->Cytoplasm_Lipo

Caption: General mechanism of lipofection-mediated nucleic acid delivery.

G cluster_workflow Comparative Experimental Workflow cluster_tat_prep TAT Delivery cluster_lipo_prep Lipofection start Prepare Cells Conjugate_Prep Prepare TAT-Cargo Conjugate start->Conjugate_Prep Lipoplex_Prep Prepare Lipoplexes start->Lipoplex_Prep Incubate_TAT Incubate Cells with TAT-Cargo Conjugate_Prep->Incubate_TAT Wash Wash Cells Incubate_TAT->Wash Incubate_Lipo Incubate Cells with Lipoplexes Lipoplex_Prep->Incubate_Lipo Incubate_Lipo->Wash Analyze_Efficiency Analyze Delivery Efficiency (e.g., FACS, Microscopy, Reporter Assay) Wash->Analyze_Efficiency Analyze_Cytotoxicity Analyze Cytotoxicity (e.g., MTT, LDH Assay) Wash->Analyze_Cytotoxicity end Compare Results Analyze_Efficiency->end Analyze_Cytotoxicity->end

Caption: A logical workflow for comparing Cys(Npys)-TAT(47-57) and lipofection reagents.

Conclusion: Making an Informed Choice

Both Cys(Npys)-TAT(47-57) and lipofection reagents are powerful tools for intracellular delivery, each with its own set of advantages and disadvantages.

Lipofection reagents are a well-established and highly effective method for transfecting nucleic acids into a wide variety of cell types. A broad range of commercial reagents is available, allowing for optimization for specific cell lines and applications. However, cytotoxicity can be a significant concern and may require careful optimization of reagent concentration and exposure time.

Cys(Npys)-TAT(47-57) offers a compelling alternative, particularly for the delivery of proteins and peptides. Its generally lower cytotoxicity makes it an attractive option for sensitive cell types or for experiments where minimizing cellular stress is critical. The ability to directly conjugate cargo provides a more defined delivery system. However, the efficiency of TAT-mediated delivery can be more dependent on the specific cargo and cell type, and the conjugation chemistry adds an extra step to the experimental workflow.

The optimal choice between Cys(Npys)-TAT(47-57) and lipofection reagents will ultimately depend on the specific experimental goals, the nature of the cargo to be delivered, and the cell type being used. For nucleic acid transfection in common cell lines, lipofection remains a robust and reliable choice. For protein delivery or for applications in sensitive or difficult-to-transfect cells where cytotoxicity is a major concern, Cys(Npys)-TAT(47-57) presents a powerful and often gentler alternative. We recommend that researchers empirically test and optimize their chosen delivery method for their specific system to achieve the best possible results.

References

A Comparative Guide to Functional Assays for Cys(Npys)-TAT (47-57) Cargo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Cys(Npys)-TAT (47-57) peptide, a derivative of the HIV-1 trans-activator of transcription (TAT) protein, is a potent cell-penetrating peptide (CPP) widely utilized for the intracellular delivery of various cargo molecules. Its ability to traverse cellular membranes makes it a valuable tool in research and therapeutic development. This guide provides a comprehensive comparison of functional assays to confirm the cargo activity of Cys(Npys)-TAT (47-57), offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate assays for your research needs.

Cellular Uptake and Quantification

A fundamental step in assessing the efficacy of Cys(Npys)-TAT (47-57) is to quantify its cellular uptake. Two primary methods for this are flow cytometry and confocal microscopy.

Quantitative Comparison of Cellular Uptake Methods
AssayPrincipleAdvantagesDisadvantagesTypical Readout
Flow Cytometry Measures the fluorescence of individual cells in a population that have internalized a fluorescently labeled TAT-cargo conjugate.High-throughput, provides statistically robust quantitative data on a large cell population.Does not provide subcellular localization information.Mean Fluorescence Intensity (MFI), Percentage of positive cells.
Confocal Microscopy Provides high-resolution images of cells, allowing for the visualization of the subcellular localization of the fluorescently labeled TAT-cargo conjugate.Provides spatial information on cargo distribution (e.g., endosomal vs. cytosolic).Lower throughput, quantification can be more complex.Co-localization analysis with organelle markers, fluorescence intensity profiles.
Experimental Protocols

Protocol 1: Cellular Uptake Quantification by Flow Cytometry

  • Cell Preparation: Seed cells in a 24-well plate and culture to 70-80% confluency.

  • Cargo Conjugation: Conjugate your cargo to Cys(Npys)-TAT (47-57) labeled with a fluorophore (e.g., FITC, FAM).

  • Treatment: Incubate cells with the fluorescently labeled TAT-cargo conjugate at various concentrations (e.g., 1-10 µM) for a defined period (e.g., 1-4 hours). Include a control group with the labeled cargo alone.

  • Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized conjugates.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.

  • Fluorescence Quenching (Optional): To distinguish between membrane-bound and internalized cargo, incubate cells with a quenching agent like Trypan Blue (0.2% w/v) for 5-10 minutes on ice.

  • Analysis: Analyze the cells using a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity and the percentage of fluorescent cells.

Protocol 2: Subcellular Localization by Confocal Microscopy

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

  • Treatment: Treat cells with the fluorescently labeled TAT-cargo conjugate as described for flow cytometry.

  • Organelle Staining (Optional): To determine subcellular localization, co-stain with organelle-specific dyes (e.g., LysoTracker for lysosomes, Hoechst for nucleus).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 if intracellular antibody staining is required.

  • Imaging: Acquire z-stack images using a confocal microscope.

  • Image Analysis: Analyze the images to determine the co-localization of the TAT-cargo with specific organelles.

Endosomal Escape: A Critical Hurdle

A significant challenge for CPP-mediated delivery is the entrapment of cargo in endosomes. Therefore, it is crucial to assess the extent of endosomal escape. The Split Luciferase Endosomal Escape Quantification (SLEEQ) assay is a highly sensitive method for this purpose.

dot

Caption: Workflow of the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay.

Experimental Protocol

Protocol 3: Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

  • Cell Line Generation: Stably express the large luciferase subunit (LgBiT) in the cytosol of your target cell line.

  • Cargo Labeling: Conjugate your cargo with the small, 11-amino-acid HiBiT peptide in addition to the Cys(Npys)-TAT (47-57) peptide.

  • Treatment: Incubate the LgBiT-expressing cells with the TAT-HiBiT-cargo conjugate for a specified time.

  • Lysis and Luminescence Measurement: Lyse the cells and add the luciferase substrate. Measure the luminescence, which is proportional to the amount of HiBiT-cargo that has escaped the endosomes and reconstituted a functional luciferase with LgBiT in the cytosol.

  • Normalization: To calculate the percentage of endosomal escape, normalize the cytosolic luminescence to the total cellular uptake of the HiBiT-cargo, which can be determined by measuring the luminescence of a total cell lysate.

Downstream Functional Assays: Confirming Cargo Bioactivity

The ultimate validation of successful delivery is the demonstration of the cargo's biological activity within the cell. The choice of assay depends on the nature of the delivered cargo.

Quantitative Comparison of Downstream Functional Assays
Cargo TypeAssayPrincipleTypical Readout
Enzyme Enzyme Activity AssayMeasures the catalytic activity of the delivered enzyme on its substrate.Product formation rate, change in absorbance/fluorescence.
Transcription Factor Luciferase Reporter AssayMeasures the activation of a reporter gene (luciferase) under the control of a promoter containing binding sites for the delivered transcription factor.Luminescence intensity.
siRNA Real-Time Quantitative PCR (RT-qPCR)Measures the mRNA levels of the target gene to quantify knockdown efficiency.Relative mRNA expression levels (ΔΔCt method).
Experimental Protocols

Protocol 4: Luciferase Reporter Assay for Transcription Factor Activity

  • Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing the response element for your transcription factor of interest and a control plasmid (e.g., Renilla luciferase) for normalization.

  • TAT-TF Delivery: After 24-48 hours, treat the cells with the Cys(Npys)-TAT conjugated transcription factor.

  • Cell Lysis: Lyse the cells at an appropriate time point after delivery.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold change in transcription factor activity.[1][2][3]

Protocol 5: RT-qPCR for siRNA-Mediated Gene Knockdown

  • TAT-siRNA Delivery: Treat cells with the Cys(Npys)-TAT conjugated siRNA targeting your gene of interest. Include a non-targeting siRNA control.

  • RNA Extraction: After 24-72 hours, harvest the cells and extract total RNA.[4]

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown.[7]

Comparison with Alternative Delivery Methods

To provide a comprehensive evaluation, it is essential to compare the performance of Cys(Npys)-TAT (47-57) with other common delivery methods.

dot

Delivery_Method_Comparison cluster_methods Delivery Methods cluster_parameters Comparison Parameters TAT Cys(Npys)-TAT (47-57) Efficiency Delivery Efficiency TAT->Efficiency Moderate to High Viability Cell Viability TAT->Viability Generally High Cargo_Versatility Cargo Versatility TAT->Cargo_Versatility High (peptides, proteins, nucleic acids) InVivo_Applicability In Vivo Applicability TAT->InVivo_Applicability Promising Lipofection Lipofection (e.g., Lipofectamine) Lipofection->Efficiency High (especially for nucleic acids) Lipofection->Viability Can be toxic Lipofection->Cargo_Versatility Primarily nucleic acids Lipofection->InVivo_Applicability Limited Electroporation Electroporation Electroporation->Efficiency High Electroporation->Viability Can cause significant cell death Electroporation->Cargo_Versatility Broad Electroporation->InVivo_Applicability Limited

Caption: Comparison of Cys(Npys)-TAT (47-57) with other delivery methods.

Quantitative Comparison of Delivery Methods
Delivery MethodTypical Delivery Efficiency (Protein)Cell ViabilityAdvantagesDisadvantages
Cys(Npys)-TAT (47-57) Varies by cell type and cargo (can reach high levels)Generally highLow toxicity, applicable to a wide range of cargo and cell types, potential for in vivo use.[8]Endosomal entrapment can be a limitation.
Lipofection (e.g., Lipofectamine) Lower for proteins compared to nucleic acidsCan be cytotoxicHigh efficiency for nucleic acid transfection.Toxicity, less effective for proteins, limited in vivo applicability.[9][10]
Electroporation Can be very highCan be low due to membrane damageHigh efficiency for a broad range of molecules and cell types.Significant cell death, requires specialized equipment, not readily applicable in vivo.[7][11]

Protocol for Cys(Npys)-TAT (47-57) Cargo Conjugation

The Cys(Npys) moiety allows for a specific and efficient conjugation to cargo molecules containing a free thiol group (cysteine residue).

Experimental Protocol

Protocol 6: Conjugation of a Thiol-Containing Cargo to Cys(Npys)-TAT (47-57)

  • Reagent Preparation:

    • Dissolve the Cys(Npys)-TAT (47-57) peptide in a suitable buffer (e.g., PBS, pH 7.2-7.4).

    • Dissolve your thiol-containing cargo (e.g., a protein with a free cysteine) in the same buffer. If the protein does not have a free cysteine, it may need to be introduced via mutagenesis or chemical modification.

  • Reduction of Cargo (if necessary): If the cargo's thiol group is oxidized, it must be reduced first. Incubate the cargo with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.

  • Conjugation Reaction: Mix the Cys(Npys)-TAT (47-57) peptide and the thiol-containing cargo at a desired molar ratio (e.g., 5:1 to 10:1 peptide to cargo). The Npys group will react with the free thiol on the cargo to form a disulfide bond.[2][12]

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess unconjugated peptide using a purification method appropriate for your cargo's size, such as dialysis, size-exclusion chromatography, or affinity chromatography.

  • Characterization: Confirm the successful conjugation and purity of the TAT-cargo conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC.

This guide provides a framework for selecting and performing appropriate functional assays to validate the cargo activity of Cys(Npys)-TAT (47-57). By systematically evaluating cellular uptake, endosomal escape, and downstream bioactivity, researchers can gain a comprehensive understanding of their delivery system's efficacy and make informed decisions for their research and development endeavors.

References

Cys(Npys)-TAT(47-57) Delivery Efficiency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the delivery efficiency of cell-penetrating peptides (CPPs) is paramount for the successful intracellular delivery of therapeutic cargoes. This guide provides a comparative analysis of the delivery efficiency of Cys(Npys)-TAT(47-57), a well-characterized fragment of the HIV-1 transactivator of transcription (TAT) protein, across different cell types. The TAT peptide is known for its ability to traverse the plasma membrane, a property attributed to its arginine-rich domain. The addition of a Cys(Npys) (3-nitro-2-pyridinesulfenyl-cysteine) residue allows for the convenient conjugation of various cargo molecules via a disulfide linkage, which can be cleaved in the reducing environment of the cytoplasm, releasing the cargo.

This guide synthesizes available data to offer a comparative overview of Cys(Npys)-TAT(47-57) efficiency and presents standardized protocols for its evaluation, alongside a discussion of alternative CPPs.

Comparative Delivery Efficiency

While direct, side-by-side quantitative comparisons of Cys(Npys)-TAT(47-57) across multiple cell lines in a single study are limited in publicly available literature, we can extrapolate from studies on the parent TAT(47-57) peptide and related CPPs to provide a representative comparison. The efficiency of CPP-mediated delivery is known to be cell-type dependent.[1][2] Factors such as membrane composition and the prevalence of endocytic pathways influence uptake.[2]

The following table summarizes the expected relative delivery efficiency of a fluorescently labeled cargo conjugated to Cys(Npys)-TAT(47-57) in three commonly used cell lines: HeLa (human cervical cancer), Jurkat (human T lymphocyte), and CHO (Chinese hamster ovary). The data is presented as a percentage of cells showing positive fluorescence and the mean fluorescence intensity (MFI) as would be measured by flow cytometry.

Cell TypePeptide ConjugateConcentration (µM)Incubation Time (h)Uptake Efficiency (% Positive Cells)Mean Fluorescence Intensity (MFI) (Arbitrary Units)
HeLa FAM-Cys(Npys)-TAT(47-57)51~85-95%High
Penetratin (alternative)51~70-80%Moderate
Transportan 10 (alternative)51~90-98%Very High
Jurkat FAM-Cys(Npys)-TAT(47-57)51~60-75%Moderate
Penetratin (alternative)51~40-50%Low to Moderate
Transportan 10 (alternative)51~70-85%High
CHO FAM-Cys(Npys)-TAT(47-57)51~75-85%Moderate to High
Penetratin (alternative)51~60-70%Moderate
Transportan 10 (alternative)51~85-95%High

Note: The values presented are representative estimates based on published data for TAT and other CPPs and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions, cargo, and detection methods.

Experimental Protocols

To ensure reproducible and comparable results when assessing CPP delivery efficiency, standardized experimental protocols are crucial. Below are detailed methodologies for quantitative and qualitative analysis.

Quantitative Analysis of CPP Uptake by Flow Cytometry

This protocol allows for the high-throughput quantification of CPP-mediated cargo delivery into a cell population.

1. Peptide-Cargo Conjugation:

  • Dissolve Cys(Npys)-TAT(47-57) and a thiol-containing cargo (e.g., a cysteine-terminated peptide or protein) in an appropriate buffer (e.g., PBS, pH 7.2).

  • Mix the peptide and cargo at a desired molar ratio (e.g., 1:1 or 3:1) and incubate at room temperature for 1-2 hours to allow for disulfide bond formation.

  • Purify the conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unconjugated peptide and cargo.

  • For fluorescent detection, a fluorophore like FAM (fluorescein) can be pre-conjugated to the cargo or the peptide.[3]

2. Cell Culture:

  • Culture HeLa, Jurkat, or CHO cells in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • For adherent cells (HeLa, CHO), seed them in 24-well plates to reach 70-80% confluency on the day of the experiment. Jurkat cells are grown in suspension.

3. CPP-Cargo Incubation:

  • On the day of the experiment, replace the culture medium with serum-free medium.

  • Add the peptide-cargo conjugate to the cells at the desired final concentration (e.g., 1-10 µM).

  • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

4. Sample Preparation for Flow Cytometry:

  • After incubation, wash the cells three times with cold PBS to remove excess peptide-cargo conjugate.

  • For adherent cells, detach them using a non-enzymatic cell dissociation solution or trypsin. Trypsin treatment also helps to remove membrane-bound peptides.[1]

  • Resuspend the cells in FACS buffer (PBS containing 1% FBS and 0.1% sodium azide).

5. Flow Cytometry Analysis:

  • Analyze the cells using a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

  • Gate the live cell population based on forward and side scatter profiles.

  • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the population.

Qualitative Analysis of CPP Internalization by Confocal Microscopy

This method provides visual evidence of the intracellular localization of the CPP-cargo conjugate.

1. Cell Seeding:

  • Seed adherent cells (HeLa, CHO) on glass-bottom dishes or coverslips. For suspension cells (Jurkat), they can be cytospun onto slides after incubation.

2. Incubation and Staining:

  • Follow the same incubation procedure as for flow cytometry.

  • After incubation, wash the cells with PBS.

  • To visualize the nucleus, incubate the cells with a nuclear stain (e.g., Hoechst 33342) for 10-15 minutes.

  • Optionally, to investigate the endocytic pathway, co-incubate with markers for endosomes (e.g., fluorescently labeled transferrin) or lysosomes (e.g., LysoTracker).

3. Imaging:

  • Mount the coverslips on microscope slides or directly image the glass-bottom dishes using a confocal laser scanning microscope.

  • Acquire z-stack images to confirm the intracellular localization of the fluorescent signal and to distinguish it from membrane-bound peptide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of Cys(Npys)-TAT(47-57) mediated delivery and a typical experimental workflow for its evaluation.

G Mechanism of Cys(Npys)-TAT(47-57) Mediated Cargo Delivery cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide-Cargo Cys(Npys)-TAT-S-S-Cargo MembraneInteraction Electrostatic Interaction with Cell Surface Proteoglycans Peptide-Cargo->MembraneInteraction Endocytosis Endocytosis MembraneInteraction->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytosol Cytosol (Reducing Environment) EndosomalEscape->Cytosol CargoRelease Cargo Release (Disulfide Cleavage) Cytosol->CargoRelease FreeCargo Free Cargo (Active) CargoRelease->FreeCargo FreePeptide Free Cys-TAT CargoRelease->FreePeptide

Caption: Proposed mechanism of Cys(Npys)-TAT(47-57) delivery.

G Experimental Workflow for Comparing CPP Delivery Efficiency cluster_analysis Analysis Start Start PeptideConjugation Conjugate Cys(Npys)-TAT(47-57) to Fluorescent Cargo Start->PeptideConjugation CellCulture Culture Different Cell Lines (HeLa, Jurkat, CHO) Start->CellCulture Incubation Incubate Cells with Peptide-Cargo Conjugate PeptideConjugation->Incubation CellCulture->Incubation Washing Wash Cells to Remove Unbound Conjugate Incubation->Washing FlowCytometry Flow Cytometry Analysis: - % Positive Cells - Mean Fluorescence Intensity Washing->FlowCytometry ConfocalMicroscopy Confocal Microscopy: - Intracellular Localization - Co-localization with Organelles Washing->ConfocalMicroscopy DataAnalysis Data Analysis and Comparison FlowCytometry->DataAnalysis ConfocalMicroscopy->DataAnalysis End End DataAnalysis->End

Caption: Workflow for evaluating CPP delivery efficiency.

Alternative Cell-Penetrating Peptides

While Cys(Npys)-TAT(47-57) is a robust choice for many applications, several other CPPs offer different characteristics that may be advantageous for specific cargoes or cell types.

  • Penetratin: Derived from the Antennapedia homeodomain, penetratin is another well-studied CPP. It is generally considered to have lower toxicity than TAT.[1]

  • Transportan 10 (TP10): A chimeric peptide, TP10 often exhibits very high uptake efficiency across a broad range of cell types.[4] However, it can also be associated with higher cytotoxicity at increased concentrations.[4]

  • Polyarginine (e.g., R8, R9): Simple sequences of repeating arginine residues have been shown to be highly effective at cellular entry, in some cases exceeding the efficiency of TAT.[1]

The choice of CPP should be guided by empirical testing for the specific application, considering factors such as delivery efficiency, cytotoxicity, and the nature of the cargo. This guide provides a foundational framework for initiating such comparative studies.

References

Assessing the Endosomal Escape of Cys(Npys)-TAT (47-57): A Comparative Guide to Microscopy and Alternative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic molecules into the cytoplasm is a critical challenge in drug development. Cell-penetrating peptides (CPPs), such as the HIV-1 Tat-derived peptide Cys(Npys)-TAT (47-57), are promising vectors for intracellular delivery. However, a major hurdle for their efficacy is endosomal entrapment, where the CPP and its cargo are sequestered in endosomes and targeted for lysosomal degradation.[1] Overcoming this barrier requires efficient endosomal escape. This guide provides a comparative overview of microscopy-based methods and alternative assays to assess the endosomal escape of Cys(Npys)-TAT (47-57), complete with experimental protocols and supporting data to aid in the selection of the most appropriate method for your research needs.

I. Microscopy-Based Assessment: Visualizing Endosomal Escape

Confocal fluorescence microscopy is a widely used technique to visualize the subcellular localization of fluorescently labeled CPPs and assess their escape from endosomes. This method relies on the colocalization of the fluorescently tagged peptide with markers for endo-lysosomal compartments. A diffuse cytosolic signal of the peptide, with a corresponding decrease in colocalization with endosomal markers, is indicative of successful endosomal escape.

Key Principle:

A fluorescently labeled Cys(Npys)-TAT (47-57) (e.g., FAM-labeled) is introduced to cells. As the peptide is internalized via endocytosis, it will initially appear as punctate structures within the cell.[1] To determine if these puncta are within endosomes, cells are co-stained with a marker for acidic organelles, such as LysoTracker.[2] Quantitative colocalization analysis is then performed to determine the fraction of the peptide that resides within the endo-lysosomal pathway versus the fraction that has escaped into the cytoplasm.

Diagram of the Endosomal Escape Pathway of Cys(Npys)-TAT (47-57)

cluster_extracellular Extracellular Space cluster_cellular Cell Cys(Npys)-TAT(47-57) Cys(Npys)-TAT(47-57) Endocytosis Endocytosis Cys(Npys)-TAT(47-57)->Endocytosis 1. Binding and Internalization Plasma_Membrane Plasma Membrane Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome 2. Maturation Lysosome Lysosome (pH 4.5-5.0) (Degradation) Late_Endosome->Lysosome 3a. Degradation Pathway Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape 3b. Escape Pathway Cytoplasm Cytoplasm (Therapeutic Target) Endosomal_Escape->Cytoplasm

Caption: Mechanism of Cys(Npys)-TAT (47-57) cellular uptake and endosomal escape.

II. Comparative Analysis of Endosomal Escape Assays

While microscopy provides valuable qualitative and semi-quantitative data, other assays offer more direct and highly quantitative measurements of cytosolic delivery. Below is a comparison of the microscopy-based approach with two powerful alternatives: the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay and the Galectin-8 recruitment assay.

FeatureMicroscopy with LysoTrackerSplit Luciferase (SLEEQ) AssayGalectin-8 Recruitment Assay
Principle Colocalization of fluorescent peptide with an endo-lysosomal marker.Reconstitution of a split luciferase enzyme upon peptide entry into the cytoplasm.[3]Recruitment of fluorescently tagged Galectin-8 to damaged endosomal membranes.[4]
Output Images, colocalization coefficients (e.g., Pearson's).[5]Luminescence signal directly proportional to cytosolic peptide concentration.[3]Punctate fluorescent signal indicating endosomal rupture.[4]
Quantification Semi-quantitative to quantitative.Highly quantitative.Quantitative.
Throughput Low to medium.High.Medium to high.
Pros Provides spatial information; direct visualization of peptide localization.High sensitivity; direct measure of cytosolic delivery.[3][6]Directly measures endosomal membrane damage; can be used in live cells.[4]
Cons Can be subjective; potential for artifacts from fixation and staining; lower throughput.Requires genetic engineering of cells; indirect measure of peptide itself.Requires genetic engineering of cells; reports on membrane damage, not necessarily peptide escape.
Representative Quantitative Data:
AssayPeptideCell LineEndosomal Escape Efficiency (%)Reference
Microscopy (Colocalization)BUFII-Graphene OxideVero30-45[5]
Microscopy (Colocalization)BUFII-Graphene OxideTHP-112-24[5]
SLEEQDisulfide-linked HiBiT in Nanoparticles-6-7[7]
SLEEQThioether-linked HiBiT in Nanoparticles-<3[7]

III. Experimental Protocols

A. Confocal Microscopy with LysoTracker

This protocol describes a representative method for assessing the endosomal escape of a fluorescently labeled Cys(Npys)-TAT (47-57) peptide by observing its colocalization with LysoTracker.

Cell_Culture 1. Culture cells on glass-bottom dishes Peptide_Incubation 2. Incubate with FAM-Cys(Npys)-TAT(47-57) Cell_Culture->Peptide_Incubation LysoTracker_Staining 3. Add LysoTracker and Hoechst stain Peptide_Incubation->LysoTracker_Staining Imaging 4. Acquire images using confocal microscopy LysoTracker_Staining->Imaging Analysis 5. Analyze colocalization and cytosolic fluorescence Imaging->Analysis

Caption: Workflow for microscopy-based endosomal escape assay.

  • Fluorescently labeled Cys(Npys)-TAT (47-57) (e.g., with FAM)

  • Cell line of interest (e.g., HeLa)

  • Glass-bottom confocal dishes

  • Complete cell culture medium

  • LysoTracker dye (e.g., LysoTracker Red DND-99)

  • Hoechst 33342

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

  • Cell Seeding: Seed cells onto glass-bottom confocal dishes and culture until they reach 50-70% confluency.

  • Peptide Incubation: Prepare a working solution of FAM-Cys(Npys)-TAT (47-57) in complete culture medium (e.g., 1-10 µM). Remove the medium from the cells, wash once with PBS, and add the peptide solution. Incubate for the desired time (e.g., 1-4 hours) at 37°C.

  • Staining: 30 minutes before the end of the peptide incubation, add LysoTracker Red to the medium to a final concentration of 50-100 nM.[2][8] 10 minutes before imaging, add Hoechst 33342 to a final concentration of 1 µg/mL to stain the nuclei.

  • Imaging: Wash the cells twice with PBS. Add fresh, pre-warmed culture medium or PBS to the dish. Acquire images using a confocal microscope with appropriate laser lines and filters for the fluorescent peptide (e.g., 488 nm excitation for FAM), LysoTracker (e.g., 561 nm excitation for LysoTracker Red), and Hoechst (e.g., 405 nm excitation).

  • Image Analysis: Analyze the acquired images using software such as ImageJ or Fiji. Quantify the colocalization between the peptide and LysoTracker signals using Pearson's correlation coefficient.[5] A lower coefficient suggests greater separation of the peptide from the endo-lysosomal compartments. Additionally, measure the fluorescence intensity of the peptide in the cytoplasm versus in punctate structures.

B. Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

This assay provides a highly sensitive and quantitative measure of cytosolic delivery.[3]

Cells are engineered to express the large subunit of a split luciferase (LgBiT). The small, complementary subunit (HiBiT) is conjugated to Cys(Npys)-TAT (47-57). When the HiBiT-TAT conjugate escapes the endosome and enters the cytoplasm, HiBiT binds to LgBiT, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of a substrate.[3]

  • Cells stably expressing LgBiT

  • HiBiT-conjugated Cys(Npys)-TAT (47-57)

  • Luciferase substrate (e.g., furimazine)

  • Luminometer

  • Cell Seeding: Plate the LgBiT-expressing cells in a white, opaque 96-well plate.

  • Peptide Incubation: Treat the cells with the HiBiT-TAT conjugate at various concentrations for a defined period (e.g., 4 hours).

  • Measurement of Cytosolic Delivery: Wash the cells to remove excess conjugate. Add the luciferase substrate and immediately measure the luminescence using a plate reader. This signal corresponds to the amount of peptide that has escaped into the cytosol.

  • Measurement of Total Uptake: To determine the total amount of cell-associated peptide (both in endosomes and in the cytosol), lyse the cells with a digitonin-based buffer containing the substrate and HiBiT. This allows all internalized HiBiT-TAT to interact with LgBiT.

  • Calculation of Endosomal Escape Efficiency: The efficiency is calculated as the ratio of the cytosolic luminescence to the total uptake luminescence.[3]

C. Galectin-8 Recruitment Assay

This assay directly visualizes endosomal membrane damage, which is a prerequisite for escape.

Cells are engineered to express a fluorescently tagged Galectin-8 (e.g., Gal8-YFP). Galectin-8 is a cytosolic protein that binds to β-galactosides, which are normally present on the inner leaflet of endosomal membranes and are exposed to the cytosol upon membrane rupture.[4] The recruitment of Gal8-YFP from a diffuse cytosolic localization to distinct puncta indicates endosomal damage.

  • Cells stably expressing fluorescently tagged Galectin-8

  • Cys(Npys)-TAT (47-57)

  • Confocal microscope

  • Cell Seeding: Plate the Galectin-8 expressing cells on glass-bottom dishes.

  • Peptide Incubation: Treat the cells with Cys(Npys)-TAT (47-57) for the desired time.

  • Live-Cell Imaging: Mount the dish on a live-cell imaging confocal microscope and acquire time-lapse images to observe the translocation of Galectin-8 from the cytosol to punctate structures.

  • Image Analysis: Quantify the number and intensity of Galectin-8 puncta per cell over time. An increase in puncta formation indicates endosomal membrane damage.

IV. Conclusion

The assessment of endosomal escape is crucial for the development of effective CPP-based drug delivery systems. While confocal microscopy provides invaluable spatial context for the intracellular trafficking of Cys(Npys)-TAT (47-57), its quantitative output can be limited. For rigorous quantification of cytosolic delivery and a deeper mechanistic understanding of endosomal escape, the use of highly sensitive assays such as the SLEEQ and Galectin-8 recruitment assays is recommended. The choice of assay will ultimately depend on the specific research question, available resources, and the desired level of throughput and quantification. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the endosomal escape efficiency of Cys(Npys)-TAT (47-57) and rationally design more effective intracellular delivery vehicles.

References

A Comparative Guide to Cys(Npys)-TAT(47-57) and Other TAT Peptide Variants for Intracellular Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The HIV-1 trans-activator of transcription (TAT) peptide, particularly the region spanning amino acids 47-57 (YGRKKRRQRRR), is a widely utilized cell-penetrating peptide (CPP) for the intracellular delivery of various therapeutic and diagnostic agents. The Cys(Npys)-TAT(47-57) variant incorporates a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group, facilitating efficient conjugation to thiol-containing cargo molecules. This guide provides an objective comparison of Cys(Npys)-TAT(47-57) and other TAT peptide variants, supported by experimental data, to aid in the selection of the most suitable carrier for specific drug delivery applications.

Performance Comparison of TAT Peptide Variants

The efficacy of TAT peptide variants can be influenced by several factors, including the nature of the cargo, the site of conjugation, and modifications to the peptide sequence itself. The following tables summarize quantitative data from various studies to facilitate a comparison of their performance in terms of cellular uptake, cytotoxicity, and endosomal escape.

Table 1: Comparison of Cellular Uptake Efficiency

Peptide VariantCargoCell LineUptake Efficiency MetricResultReference
C-terminal TAT-Doxorubicin ConjugateDoxorubicinKB-V1 (cervical cancer)Mean Fluorescence Intensity (Flow Cytometry)Significantly higher than N-terminal conjugate[1]
N-terminal TAT-Doxorubicin ConjugateDoxorubicinKB-V1 (cervical cancer)Mean Fluorescence Intensity (Flow Cytometry)Lower than C-terminal conjugate[1]
Palmitoylated TAT-5-FAM5-CarboxyfluoresceinMCF-7 (breast cancer)Mean Fluorescence Intensity (Flow Cytometry)Greatly improved uptake compared to unmodified TAT-5-FAM[2]
Dimeric dfTAT-HeLa (cervical cancer)Cytosolic Delivery EfficiencyDramatically increased compared to monomeric TAT[3]
TAT-HA2 (Multicomponent System)siRNASKOV3 (ovarian cancer)Cellular AccumulationHigher than peptideplex and conjugate systems[4]
uPA-activatable TAT-MDA-MB-231 (breast cancer)% of Positive Cells93% uptake (correlated with high uPA expression)[5]
uPA-activatable TAT-HeLa (cervical cancer)% of Positive Cells52% uptake (correlated with low uPA expression)[5]
Cyclic TATGFPHeLa (cervical cancer)Transduction KineticsEntered cells ~15 min earlier and accumulated to higher levels than linear TAT[6]

Table 2: Comparison of Cytotoxicity

Peptide VariantCell LineCytotoxicity MetricResultReference
TAT-DPrimary cortical neuronsIC50 (Glutamic acid injury)13.9 µM[7]
PenetratinPrimary cortical neuronsIC50 (Glutamic acid injury)3.4 µM[7]
Arg-9Primary cortical neuronsIC50 (Glutamic acid injury)0.78 µM[7]
Unconjugated TAT peptideKB-3-1 and KB-V1 (cervical cancer)Cell ViabilityNo significant cytotoxicity[2]
TAT-HA2 based delivery systemsSKOV3 (ovarian cancer)Cell ViabilityNo significant toxicity at tested doses[4]

Table 3: Comparison of Endosomal Escape Efficiency

Peptide VariantCargoCell LineEndosomal Escape MetricResultReference
Dimeric dfTAT-HeLa (cervical cancer)Cytosolic DeliveryHigh efficiency[8][9]
Monomeric TAT-HeLa (cervical cancer)Cytosolic DeliveryRelatively poor endosomal escape[9]
TAT-HA2 (Peptideplex)siRNASKOV3 (ovarian cancer)% of particles in cytoplasm~55%[4]
TAT-HA2 (Multicomponent System)siRNASKOV3 (ovarian cancer)Endosomal EscapeMore efficient than peptideplexes[4]
dfTAT with large payload (SnoopCatcher)SnoopCatcher proteinHeLa (cervical cancer)Endosomal Escape EfficiencyMarkedly reduced compared to smaller payloads[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of TAT peptide variants. Below are outlines of key experimental protocols.

Cellular Uptake Assay using Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled TAT peptides.

  • Cell Culture: Plate cells (e.g., HeLa, MCF-7) in 24-well plates and culture overnight to allow for attachment.

  • Peptide Preparation: Prepare stock solutions of fluorescently labeled TAT peptide variants (e.g., FAM-labeled Cys(Npys)-TAT(47-57)) in sterile PBS or cell culture medium.

  • Incubation: Replace the culture medium with fresh medium containing the desired concentration of the fluorescently labeled peptide. Incubate for a specified time (e.g., 1-4 hours) at 37°C.

  • Washing: Aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptides.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

  • Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA). Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity and the percentage of fluorescently positive cells.

  • Controls: Include untreated cells as a negative control and cells treated with a known standard CPP as a positive control.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of TAT peptide variants on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the TAT peptide variants. Incubate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Endosomal Escape Assay (Galectin-3 Puncta Formation)

This assay visualizes endosomal membrane damage, indicating endosomal escape.

  • Cell Transfection (if necessary): If the cell line does not endogenously express sufficient levels, transfect cells with a plasmid encoding a fluorescently tagged Galectin-3 (e.g., GFP-Galectin-3).

  • Peptide Incubation: Treat the cells with the TAT peptide variant for a desired time and concentration.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like saponin.

  • Immunostaining (if necessary): If not using a fluorescently tagged Galectin-3, perform immunostaining with a primary antibody against Galectin-3 followed by a fluorescently labeled secondary antibody.

  • Imaging: Acquire images using a confocal fluorescence microscope.

  • Analysis: Quantify the formation of fluorescent Galectin-3 puncta within the cells. An increase in puncta indicates Galectin-3 recruitment to damaged endosomal membranes, suggesting endosomal escape.

Visualizing Cellular Uptake Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the evaluation of TAT peptides.

G Cellular Uptake Pathways of TAT Peptides cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAT_Peptide TAT Peptide-Cargo Conjugate Membrane_Interaction Interaction with Heparan Sulfate Proteoglycans TAT_Peptide->Membrane_Interaction Direct_Translocation Direct Translocation Membrane_Interaction->Direct_Translocation Endocytosis Endocytosis Membrane_Interaction->Endocytosis Cytosol Cytosol Nucleus Nucleus Cytosol->Nucleus Nuclear Targeting Endosome Endosome Endosome->Cytosol Endosomal Escape Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation Late_Endosome->Cytosol Degradation or Escape Direct_Translocation->Cytosol Endocytosis->Endosome Clathrin Clathrin-mediated Caveolae Caveolae-mediated Macropinocytosis Macropinocytosis Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome

Caption: Cellular uptake mechanisms of TAT peptide-cargo conjugates.

G Experimental Workflow for CPP Performance Evaluation cluster_assays In Vitro Performance Assays Start Start: Select TAT Variants Synthesis Peptide Synthesis & Fluorescent Labeling Start->Synthesis Conjugation Conjugation to Cargo (e.g., via Cys(Npys)) Synthesis->Conjugation Uptake Cellular Uptake Assay (Flow Cytometry/Microscopy) Conjugation->Uptake Cytotoxicity Cytotoxicity Assay (e.g., MTT) Conjugation->Cytotoxicity Endosomal_Escape Endosomal Escape Assay (e.g., Galectin-3) Conjugation->Endosomal_Escape Data_Analysis Data Analysis & Comparison Uptake->Data_Analysis Cytotoxicity->Data_Analysis Endosomal_Escape->Data_Analysis Conclusion Conclusion: Select Optimal Variant Data_Analysis->Conclusion

Caption: Workflow for comparing the performance of TAT peptide variants.

References

Safety Operating Guide

Proper Disposal Procedures for Cys(Npys)-TAT (47-57): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of synthetic peptides such as Cys(Npys)-TAT (47-57) are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive overview of the essential procedures for the proper disposal of Cys(Npys)-TAT (47-57), alongside key safety information and a summary of its chemical properties.

Immediate Safety and Handling

Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for Cys(Npys)-TAT (47-57). In the absence of a specific SDS, the peptide should be handled as a potentially hazardous chemical. The following personal protective equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn to protect from splashes.

  • Lab Coat: A buttoned lab coat provides a barrier against accidental spills.

All handling of the lyophilized peptide powder should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of Cys(Npys)-TAT (47-57).

PropertyValue
Molecular Formula C₇₂H₁₂₆N₃₆O₁₆S₂
Molecular Weight 1816.1 g/mol
Appearance Lyophilized powder
Storage Temperature -20°C
Purity (typical) ≥95% by HPLC
Amino Acid Sequence Cys(Npys)-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-NH₂
Modification N-terminal Cysteine is modified with a 3-Nitro-2-pyridinesulfenyl (Npys) group.

Step-by-Step Disposal Procedures

The disposal of Cys(Npys)-TAT (47-57) waste must be handled in accordance with local, state, and federal regulations. It is crucial to consult with your institution's Environmental Health & Safety (EHS) department for specific guidelines. The following procedures provide a general framework for safe disposal.

Waste Segregation

Proper segregation of waste at the point of generation is the first and most critical step.

  • Solid Waste: All disposables contaminated with Cys(Npys)-TAT (47-57), including pipette tips, microfuge tubes, gloves, and paper towels, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Liquid Waste: All aqueous solutions containing Cys(Npys)-TAT (47-57), such as stock solutions, experimental buffers, and rinsates, should be collected in a separate, sealed, and clearly labeled hazardous waste container.

Liquid Waste Decontamination (Consult EHS Before Proceeding)

For liquid waste, a chemical inactivation step may be recommended by your institution's EHS department prior to collection. Never pour peptide solutions down the drain without prior approval from EHS.

  • Prepare an Inactivation Solution: In a chemical fume hood, prepare a deactivating solution. A common recommendation for peptides is a 10% sodium hypochlorite (B82951) (bleach) solution.

  • Inactivate the Peptide Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part peptide waste to 10 parts inactivation solution.

  • Ensure Sufficient Contact Time: Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.

  • Neutralization: After inactivation, the pH of the solution should be adjusted to a neutral range (typically between 6.0 and 8.0) by adding a suitable neutralizing agent (e.g., sodium bisulfite for bleach, followed by acid or base as needed).

  • Final Collection: Transfer the neutralized solution to a designated hazardous liquid waste container.

Waste Storage and Final Disposal
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Cys(Npys)-TAT (47-57)," the concentration, and the date of accumulation.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.

  • Disposal: Arrange for the collection and final disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management contractor.

Experimental Protocol: Cellular Uptake of TAT (47-57)

The TAT (47-57) peptide is a well-known cell-penetrating peptide (CPP) that can translocate across the plasma membrane and deliver various cargo molecules into cells.[1][] The primary mechanism of uptake is through endocytosis, particularly macropinocytosis, although direct translocation has also been proposed.[3][4]

TAT_Uptake_Workflow cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm TAT_Peptide Cys(Npys)-TAT(47-57) Cell_Membrane Plasma Membrane TAT_Peptide->Cell_Membrane 1. Binding Endosome Endosome/ Macropinosome Cell_Membrane->Endosome 2. Endocytosis (Macropinocytosis) Released_Peptide Released TAT Peptide Endosome->Released_Peptide 3. Endosomal Escape

Cellular uptake mechanism of TAT (47-57) peptide.

This diagram illustrates the primary pathway for the cellular internalization of the TAT (47-57) peptide. The process begins with the binding of the peptide to the cell surface, followed by its engulfment into the cell via endocytosis, forming an endosome or macropinosome. Subsequently, the peptide escapes from the endosome to be released into the cytoplasm.

References

Personal protective equipment for handling Cys(Npys)-TAT (47-57)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cys(Npys)-TAT (47-57)

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cys(Npys)-TAT (47-57). The following procedures are based on available safety data sheets and general best practices for handling peptides and chemicals with similar functional groups. As with any chemical of which the toxicological properties have not been fully investigated, Cys(Npys)-TAT (47-57) should be handled with care, treating it as a potentially hazardous substance.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling Cys(Npys)-TAT (47-57)

Protection TypeRequired PPESpecifications and Rationale
Eye and Face Protection Chemical safety goggles or a face shieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166. Protects against splashes and airborne particles.
Skin Protection Nitrile gloves and a lab coatWear gloves that prevent skin exposure. Change gloves immediately if contaminated. A lab coat should be worn to protect personal clothing.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when handling the lyophilized powder outside of a chemical fume hood or if irritation is experienced.
Operational Plan: From Receipt to Use

A systematic approach to handling Cys(Npys)-TAT (47-57) is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage.

  • The lyophilized peptide should be stored at -20°C.[1][2][3]

  • Keep the container tightly sealed and protected from moisture.

2. Preparation for Use (Reconstitution):

  • All handling of the lyophilized powder should be conducted in a chemical fume hood to avoid inhalation.

  • Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.

  • The peptide is soluble in ultrapure water.[1] Reconstitute with the appropriate sterile buffer or solvent as dictated by the experimental protocol.

  • Use a calibrated micropipette for accurate and safe liquid handling.

3. Handling of Solutions:

  • Clearly label all solutions containing Cys(Npys)-TAT (47-57) with the compound name, concentration, date, and your initials.

  • When working with solutions, continue to wear all recommended PPE.

Disposal Plan

All waste materials contaminated with Cys(Npys)-TAT (47-57) must be disposed of in accordance with local, state, and federal regulations.[4]

1. Liquid Waste:

  • Collect all aqueous waste containing the peptide in a designated, labeled hazardous waste container.

  • Do not pour solutions down the drain.

2. Solid Waste:

  • Contaminated consumables such as pipette tips, microfuge tubes, and gloves should be placed in a designated solid hazardous waste container.

  • Empty vials should also be disposed of as solid hazardous waste.

3. Sharps Waste:

  • Any needles or other contaminated sharps should be disposed of in a designated sharps container.

Experimental Protocols

Detailed experimental protocols will vary depending on the specific application. However, the general steps for preparing a stock solution are as follows:

Protocol: Reconstitution of Lyophilized Cys(Npys)-TAT (47-57)

  • Remove the vial of lyophilized Cys(Npys)-TAT (47-57) from the -20°C freezer.

  • Allow the vial to warm to room temperature for approximately 10-15 minutes before opening.

  • In a chemical fume hood, carefully open the vial.

  • Using a calibrated micropipette, add the required volume of sterile, ultrapure water or appropriate buffer to the vial to achieve the desired stock concentration.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking which could cause denaturation.

  • The reconstituted peptide solution is now ready for use in your experiment or for further dilution. For extended storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.[5]

Visual Workflow

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Package receive->inspect store Store at -20°C inspect->store ppe Don PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood reconstitute Reconstitute Peptide fume_hood->reconstitute use Experimental Use reconstitute->use liquid_waste Liquid Waste use->liquid_waste solid_waste Solid Waste use->solid_waste sharps_waste Sharps Waste use->sharps_waste dispose Dispose per Regulations liquid_waste->dispose solid_waste->dispose sharps_waste->dispose

Caption: Workflow for safe handling and disposal of Cys(Npys)-TAT (47-57).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.